molecular formula C24H27Cl2FN6O B1139418 Mizolastine dihydrochloride

Mizolastine dihydrochloride

カタログ番号: B1139418
分子量: 505.4 g/mol
InChIキー: VSBSKWNPRUHSSV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mizolastine dihydrochloride is a histamine H1-receptor antagonist with an IC50 of 47 nM, positioning it as a potent, non-sedating, second-generation antihistamine for research applications . Its primary mechanism of action is the selective antagonism of peripheral H1 receptors, effectively blocking the biological effects of histamine and alleviating symptoms associated with allergic responses . Beyond its classic antihistaminic activity, Mizolastine exhibits broad anti-inflammatory properties, including the inhibition of 5-lipoxygenase, which subsequently reduces the production of pro-inflammatory leukotrienes (LTC4, LTD4, LTB4) . It also demonstrates mast cell-stabilizing properties, inhibiting the release of histamine and other mediators from activated mast cells, and can suppress the production of cytokines like IL-6 and TNF-α from human macrophages . This multifaceted pharmacological profile makes this compound a valuable compound for scientific investigations into allergic mechanisms, such as rhinitis and urticaria, as well as broader inflammatory processes . Its rapid absorption and a mean elimination half-life of approximately 13 hours support its utility in prolonged experimental models . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

2-[[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN6O.2ClH/c1-29(23-26-13-10-22(32)28-23)19-11-14-30(15-12-19)24-27-20-4-2-3-5-21(20)31(24)16-17-6-8-18(25)9-7-17;;/h2-10,13,19H,11-12,14-16H2,1H3,(H,26,28,32);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBSKWNPRUHSSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)C5=NC=CC(=O)N5.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27Cl2FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The In Vitro Mechanism of Action of Mizolastine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mizolastine, a second-generation H1 receptor antagonist, has demonstrated a multifaceted mechanism of action in vitro that extends beyond its primary antihistaminic properties. This technical guide provides an in-depth exploration of the in vitro activities of Mizolastine dihydrochloride, presenting key quantitative data, detailed experimental protocols, and visualizations of its molecular interactions. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of pharmacology and drug development.

Core Mechanism: Histamine (B1213489) H1 Receptor Antagonism

Mizolastine exhibits high affinity and selectivity for the histamine H1 receptor, effectively blocking the action of histamine, a key mediator of allergic reactions. This primary mechanism underlies its efficacy in treating allergic conditions.

Quantitative Data: Receptor Binding Affinity

The binding affinity of Mizolastine for the histamine H1 receptor has been quantified in various in vitro assays.

ParameterValueCell/Tissue TypeAssayReference
IC50 47 nMGuinea Pig Cerebellar Membranes[3H]pyrilamine binding assay
IC50 47 nMNot SpecifiedHistamine H1-receptor antagonist assay
pA2 8.5Guinea Pig IleumHistamine-induced contractions
IC50 0.35 µMRat Cortical SlicesHistamine-induced phosphoinositide turnover
Kd 1.1 nMGuinea Pig Cerebellar Membranes[3H]mizolastine binding assay
Experimental Protocol: Radioligand Binding Assay for H1 Receptor Affinity

This protocol outlines a typical competitive radioligand binding assay to determine the affinity of a test compound like Mizolastine for the histamine H1 receptor.

1. Membrane Preparation:

  • Membranes are prepared from cells or tissues expressing the histamine H1 receptor, such as guinea pig cerebellum or cell lines engineered to express the receptor (e.g., HEK293 or CHO cells).

  • The tissue or cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is then washed and resuspended in the assay buffer.

2. Assay Procedure:

  • The assay is performed in a 96-well plate format.

  • To each well, the following are added in sequence:

    • Assay buffer (50 mM Tris-HCl, pH 7.4).

    • A fixed concentration of a radiolabeled H1 receptor antagonist, such as [3H]pyrilamine.

    • Increasing concentrations of the unlabeled test compound (Mizolastine) or a known H1 receptor antagonist for the standard curve.

    • The prepared cell membranes.

  • The plate is incubated for a defined period (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any non-specifically bound radioligand.

4. Quantification:

  • The filters are placed in scintillation vials with a scintillation cocktail.

  • The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled H1 antagonist) from the total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.

  • The Ki (inhibitory constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Membranes (e.g., Guinea Pig Cerebellum) incubation Incubate: Membranes + Radioligand + Mizolastine prep_membranes->incubation prep_radioligand Prepare Radioligand ([3H]pyrilamine) prep_radioligand->incubation prep_mizolastine Prepare Mizolastine (serial dilutions) prep_mizolastine->incubation filtration Separate Bound/Free (Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (IC50/Ki determination) counting->analysis Mast_Cell_Degranulation_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis sensitization Sensitize Mast Cells with IgE preincubation Pre-incubate with Mizolastine sensitization->preincubation stimulation Stimulate with Antigen (e.g., DNP-HSA) preincubation->stimulation supernatant Collect Supernatant stimulation->supernatant measurement Measure Mediator Release (e.g., ELISA for Histamine) supernatant->measurement analysis Calculate % Inhibition measurement->analysis Mizolastine_Signaling_Pathway Antigen Antigen IgE_FcεRI IgE-FcεRI Complex Antigen->IgE_FcεRI cross-links PI3K PI3K IgE_FcεRI->PI3K activates PKC PKC IgE_FcεRI->PKC activates Akt Akt PI3K->Akt activates Mediator_Release Mediator Release (e.g., Leukotrienes, Cytokines) Akt->Mediator_Release PKC->Mediator_Release Mizolastine Mizolastine Mizolastine->Akt inhibits activation Mizolastine->PKC inhibits activation

An In-depth Technical Guide to the Synthesis of Mizolastine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mizolastine (B1677215) is a second-generation H1 histamine (B1213489) receptor antagonist known for its efficacy in treating allergic rhinitis and urticaria.[1] This technical guide provides a detailed overview of a potential synthetic pathway for Mizolastine dihydrochloride (B599025), including key intermediates, reaction protocols, and quantitative data. The information is compiled from various sources to offer a comprehensive resource for researchers and professionals in drug development.

Overall Synthesis Pathway

The synthesis of Mizolastine can be conceptualized as a multi-step process involving the preparation of two key heterocyclic intermediates, which are then coupled and subsequently converted to the final dihydrochloride salt. The general workflow is depicted below.

Mizolastine_Synthesis cluster_0 Piperidine Moiety Synthesis cluster_1 Benzimidazole (B57391) Moiety Synthesis A 4-Piperidone (B1582916) B 4-Methylaminopiperidine A->B Reductive Amination C 2-(Methyl(piperidin-4-yl)amino)pyrimidin-4(1H)-one B->C Condensation Mizolastine Mizolastine C->Mizolastine Coupling D o-Phenylenediamine (B120857) E 2-Chlorobenzimidazole D->E Cyclization F 2-Chloro-1-(4-fluorobenzyl) -1H-benzimidazole E->F N-Alkylation F->Mizolastine Coupling Mizolastine_HCl Mizolastine Dihydrochloride Mizolastine->Mizolastine_HCl Salt Formation

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Data

Step 1: Synthesis of 4-Methylaminopiperidine (Intermediate B)

This key intermediate is synthesized via reductive amination of 4-piperidone.[2]

Reaction Scheme:

step1 4-Piperidone 4-Piperidone 4-Methylaminopiperidine 4-Methylaminopiperidine 4-Piperidone->4-Methylaminopiperidine Methylamine, H2, Raney Nickel

Caption: Synthesis of 4-Methylaminopiperidine.

Experimental Protocol:

A detailed industrial preparation is described in patent CN102140076A.[2] In a 100L enamel reaction kettle, 10 kg of 4-piperidone hydrochloride is added to 70 kg of a methylamine-methanol solution. The mixture is stirred at 20-25°C for 10-12 hours to form the corresponding imine. This mixture is then transferred to a high-pressure reactor. 5.42 L of 30% ammonia (B1221849) water and 0.8 kg of Raney nickel are added. The hydrogenation is carried out at a pressure of 1 MPa and a temperature of 25-30°C with a stirring speed of 400 rpm for 2 hours. After the reaction is complete, the pressure is released, and the catalyst is filtered off. The methanol (B129727) is removed by evaporation, first at atmospheric pressure and then under reduced pressure, to yield the product.

Quantitative Data:

Reactant/ProductQuantity/YieldMolar Mass ( g/mol )Moles (approx.)
4-Piperidone Hydrochloride10 kg135.6173.74
Methylamine-Methanol Solution70 kg--
30% Ammonia Water5.42 L--
Raney Nickel0.8 kg--
4-Methylaminopiperidine 5.0 - 6.5 kg (Yield: 59-77%) 114.19 43.8 - 56.9
Step 2: Synthesis of 2-Chloro-1-(4-fluorobenzyl)-1H-benzimidazole (Intermediate F)

This intermediate is prepared in a two-step sequence starting from o-phenylenediamine.

Reaction Scheme:

step2 o-Phenylenediamine o-Phenylenediamine 2-Chlorobenzimidazole 2-Chlorobenzimidazole o-Phenylenediamine->2-Chlorobenzimidazole Urea (B33335), POCl3 2-Chloro-1-(4-fluorobenzyl)-1H-benzimidazole 2-Chloro-1-(4-fluorobenzyl)-1H-benzimidazole 2-Chlorobenzimidazole->2-Chloro-1-(4-fluorobenzyl)-1H-benzimidazole 4-Fluorobenzyl chloride, Base

Caption: Synthesis of the benzimidazole intermediate.

Experimental Protocol:

  • Synthesis of 2-Chlorobenzimidazole (Intermediate E): A mixture of o-phenylenediamine and urea is heated to form 2-hydroxybenzimidazole. This intermediate is then treated with phosphorus oxychloride (POCl3) to yield 2-chlorobenzimidazole.[3]

  • N-Alkylation (Formation of Intermediate F): 2-Chlorobenzimidazole is N-alkylated using 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate in a suitable solvent like DMF or acetone.[3]

Quantitative Data: (Representative yields from literature for similar reactions)

StepReactantsReagents/ConditionsYield (%)
Cyclizationo-Phenylenediamine, UreaHeat, then POCl370-80
N-Alkylation2-Chlorobenzimidazole, 4-Fluorobenzyl chlorideK2CO3, DMF or Acetone, Room Temperature to 80°C60-90
Step 3: Synthesis of 2-(Methyl(piperidin-4-yl)amino)pyrimidin-4(1H)-one (Intermediate C)

This intermediate is synthesized by the condensation of 4-methylaminopiperidine with a suitable pyrimidine (B1678525) precursor. A plausible route involves the reaction with 2-methylthio-3H-pyrimidin-4-one.

Reaction Scheme:

step3 4-Methylaminopiperidine 4-Methylaminopiperidine 2-(Methyl(piperidin-4-yl)amino)pyrimidin-4(1H)-one 2-(Methyl(piperidin-4-yl)amino)pyrimidin-4(1H)-one 4-Methylaminopiperidine->2-(Methyl(piperidin-4-yl)amino)pyrimidin-4(1H)-one 2-Methylthio-3H-pyrimidin-4-one, Heat

Caption: Synthesis of the pyrimidinone intermediate.

Experimental Protocol:

As broadly described in a patent, 4-methylaminopiperidine is reacted with 2-methylthiopyrimidinone.[2] The reaction mixture is heated under reduced pressure (1-10 mmHg) at 100°C for ten hours. The resulting solid is then pulverized.

Quantitative Data:

Reactant/ProductQuantity/Yield
4-MethylaminopiperidineStoichiometric
2-MethylthiopyrimidinoneStoichiometric
2-(Methyl(piperidin-4-yl)amino)pyrimidin-4(1H)-one High
Step 4: Final Condensation to form Mizolastine

The two key intermediates, the piperidine-pyrimidine and the benzimidazole moieties, are coupled to form the Mizolastine base.

Reaction Scheme:

step4 Intermediate C Intermediate C Mizolastine Mizolastine Intermediate C->Mizolastine Intermediate F, Base, Heat Intermediate F Intermediate F Intermediate F->Mizolastine

Caption: Final condensation step to form Mizolastine.

Experimental Protocol:

2-(Methyl(piperidin-4-yl)amino)pyrimidin-4(1H)-one (Intermediate C) is reacted with 2-chloro-1-(4-fluorobenzyl)-1H-benzimidazole (Intermediate F) in water at a controlled temperature of 120°C for 10 hours.[2] After completion, the reaction mixture is cooled, and the product is isolated.

Quantitative Data:

Reactant/ProductQuantity/Yield
Intermediate CStoichiometric
Intermediate FStoichiometric
Mizolastine Good to High (specific yield not detailed)
Step 5: Formation of this compound

The final step involves the conversion of the Mizolastine free base to its dihydrochloride salt to improve its solubility and stability for pharmaceutical formulations.

Experimental Protocol:

The crude Mizolastine base is dissolved in a suitable solvent, and then treated with hydrochloric acid. For instance, after workup of the final condensation, the aqueous layer containing the product can be acidified with 36% hydrochloric acid.[2] The dihydrochloride salt precipitates and can be collected by filtration, washed, and dried. Recrystallization from a suitable solvent system such as ethanol/water may be performed for purification.[4]

Conclusion

This technical guide outlines a viable synthetic pathway for this compound, providing detailed experimental protocols and quantitative data where available from public sources. The synthesis relies on the convergent coupling of two key heterocyclic intermediates, which are themselves prepared through multi-step sequences. While the provided information offers a strong foundation for laboratory synthesis, further optimization of reaction conditions and purification procedures may be necessary to achieve high purity and yield for pharmaceutical applications. Researchers are encouraged to consult the cited literature for more specific details and safety information.

References

The Pharmacokinetic and Metabolic Profile of Mizolastine Dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mizolastine (B1677215), a second-generation H1 receptor antagonist, is utilized in the management of allergic rhinitis and urticaria. A thorough understanding of its pharmacokinetic and metabolic profile is paramount for its safe and effective clinical application, as well as for guiding further research and development. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of mizolastine dihydrochloride. It presents quantitative pharmacokinetic data in structured tables for comparative analysis, details available experimental methodologies, and employs visualizations to elucidate key pathways and processes.

Pharmacokinetics

Mizolastine is characterized by rapid absorption, extensive distribution, and a moderate elimination half-life, allowing for once-daily dosing. The pharmacokinetic parameters are generally linear within the therapeutic dose range.

Absorption

Following oral administration, mizolastine is rapidly absorbed from the gastrointestinal tract. Peak plasma concentrations (Cmax) are typically achieved within 1 to 1.5 hours.[1][2] The absolute bioavailability of a 10 mg oral dose is approximately 65%.[1]

Distribution

Mizolastine exhibits extensive distribution into body tissues, with a mean apparent volume of distribution ranging from 1.0 to 1.4 L/kg.[1] It is highly bound to plasma proteins, with a binding rate exceeding 98%, primarily to albumin.[1]

Metabolism

Mizolastine undergoes extensive hepatic metabolism, with the primary pathways being glucuronidation and sulfation of the parent molecule.[1] A minor metabolic pathway involves the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal isoenzyme involved in the formation of hydroxylated metabolites.[3][4][5] Other CYP isoenzymes, such as CYP2A6 and CYP2D6, are involved to a lesser extent.[3] Notably, none of the identified metabolites contribute significantly to the pharmacological activity of mizolastine.[4][5] Mizolastine itself is a weak inhibitor of CYP2E1, 2C9, 2D6, and 3A4 in vivo.[1]

Excretion

The primary route of excretion for mizolastine and its metabolites is through the feces, accounting for 84-95% of the administered dose.[3] A smaller portion, between 8% and 15%, is excreted in the urine.[3]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of mizolastine in various populations.

Table 1: Pharmacokinetic Parameters of Mizolastine in Healthy Volunteers

ParameterValueReference
Time to Peak Concentration (Tmax) ~1 hour[1]
Peak Plasma Concentration (Cmax) Dose-dependent[1]
Area Under the Curve (AUC) Linearly related to dose[1]
Absolute Bioavailability ~65% (for 10 mg tablet)[1]
Apparent Volume of Distribution (Vd) 1.0 - 1.4 L/kg[1]
Plasma Protein Binding >98% (to serum albumin)[1]
Distribution Half-life 1.5 - 1.9 hours[1]
Terminal Elimination Half-life (t1/2β) 7.3 - 17.1 hours[1]
Apparent Oral Clearance (CL/F) 6.02 L/h (after repeated 10 mg dose)[1]

Table 2: Influence of Specific Conditions on Mizolastine Pharmacokinetics

Population / ConditionEffect on Pharmacokinetic ParametersReference
Elderly Individuals Pharmacokinetic parameters are similar to those in young healthy volunteers.[1]
Chronic Renal Insufficiency Elimination half-life (t1/2β) is prolonged by approximately 47%.[1]
Hepatic Cirrhosis Tmax is longer, Cmax is lower, distribution half-life is prolonged, and AUC is approximately 50% higher.[1]
Coadministration with Erythromycin Increased mizolastine Cmax and AUC.[1]
Coadministration with Ketoconazole Increased mizolastine AUC.[1]

Experimental Protocols

The following sections describe the methodologies employed in key studies investigating the pharmacokinetics and metabolism of mizolastine.

Pharmacokinetic Studies in Healthy Volunteers
  • Study Design: Most studies were conducted as randomized, double-blind, placebo-controlled, crossover trials.

  • Subjects: Healthy male and female volunteers, typically with age ranges between 18 and 50 years.

  • Dosing: Single oral doses of mizolastine (ranging from 1 mg to 75 mg in dose-ranging studies, with 10 mg being a common therapeutic dose) or placebo were administered. In multiple-dose studies, mizolastine was typically administered once daily for a specified period to achieve steady-state concentrations.

  • Sample Collection: Venous blood samples were collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose). Plasma was separated by centrifugation and stored frozen until analysis.

  • Analytical Method: Plasma concentrations of mizolastine were determined using validated high-performance liquid chromatography (HPLC) methods with ultraviolet (UV) detection at a wavelength of 285 nm. Various sample preparation techniques were employed, including liquid-liquid extraction, solid-phase extraction, and column-switching techniques to ensure high sensitivity and specificity.

Metabolism Studies
  • In Vivo Studies: Following administration of radiolabeled mizolastine to healthy volunteers, urine and feces were collected over an extended period. The total radioactivity in each sample was measured, and metabolic profiling was performed using chromatographic techniques (e.g., HPLC) coupled with radiometric detection and mass spectrometry to identify the major metabolites.

  • In Vitro Studies: The metabolic pathways of mizolastine were investigated using human liver microsomes and recombinant human CYP450 enzymes. Mizolastine was incubated with these enzyme systems in the presence of necessary cofactors (e.g., NADPH). The formation of metabolites was monitored over time using HPLC or liquid chromatography-mass spectrometry (LC-MS) to identify the specific CYP isoenzymes involved in its metabolism.

Visualizations

Metabolic Pathway of Mizolastine

Mizolastine_Metabolism Mizolastine Mizolastine PhaseI Phase I Metabolism (Oxidation, Hydroxylation, Dealkylation) Mizolastine->PhaseI CYP3A4 (major) CYP2A6, CYP2D6 (minor) PhaseII Phase II Metabolism (Glucuronidation, Sulfation) Mizolastine->PhaseII UGTs, SULTs (Major Pathway) Metabolites_PhaseI Hydroxylated Metabolites (Inactive) PhaseI->Metabolites_PhaseI Metabolites_PhaseII Glucuronide & Sulfate Conjugates (Inactive) PhaseII->Metabolites_PhaseII Excretion Excretion (Primarily Fecal) Metabolites_PhaseI->Excretion Metabolites_PhaseII->Excretion PK_Workflow Start Subject Recruitment (Healthy Volunteers) Screening Screening & Informed Consent Start->Screening Randomization Randomization (Crossover Design) Screening->Randomization Dosing Drug Administration (Mizolastine or Placebo) Randomization->Dosing Sampling Blood Sample Collection (Serial Time Points) Dosing->Sampling Analysis Plasma Analysis (HPLC-UV) Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) Analysis->PK_Analysis End Data Interpretation & Reporting PK_Analysis->End

References

Mizolastine Dihydrochloride: A Technical Guide to Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the receptor binding affinity of Mizolastine (B1677215) dihydrochloride. The document details its interaction with its primary target and other relevant receptors, outlines the experimental protocols used to determine these affinities, and visualizes key pathways and processes.

Introduction

Mizolastine is a second-generation H1 antihistamine utilized in the treatment of allergic rhinitis and urticaria.[1][2] Its therapeutic efficacy is primarily attributed to its potent and selective antagonism of the histamine (B1213489) H1 receptor.[1][3] A key characteristic of second-generation antihistamines is their reduced ability to cross the blood-brain barrier, leading to a lower incidence of sedative effects compared to first-generation agents.[1][4] Beyond its antihistaminic action, Mizolastine has also been noted to possess anti-inflammatory properties.[1] This guide focuses on the quantitative assessment of Mizolastine's binding affinity to various receptors, providing a foundational understanding for further research and development.

Receptor Binding Affinity Profile

Mizolastine demonstrates high affinity and selectivity for the histamine H1 receptor. Its binding affinity for other receptor types, such as serotonergic, adrenergic, and muscarinic receptors, is reported to be very low.[3][5]

Table 1: Quantitative Receptor Binding Affinity of Mizolastine

Receptor/Ion ChannelLigand/ProbePreparationAssay TypeAffinity (IC50 / Ki)Reference
Histamine H1 [3H]pyrilamineGuinea pig cerebellar membranesCompetition BindingIC50: 47 nM [5][6]
HERG K+ Channel N/AXenopus oocytesElectrophysiologyIC50: 3.4 µM [7][8]
HERG K+ Channel N/AHEK 293 cellsElectrophysiologyIC50: 350 nM [7][8]
Serotonergic Receptors VariousN/ABinding AssaysVery low affinity (specific Ki values not widely reported)[3][5]
Adrenergic Receptors VariousN/ABinding AssaysVery low affinity (specific Ki values not widely reported)[3][5]
Muscarinic Cholinergic Receptors VariousN/ABinding AssaysVery low affinity (specific Ki values not widely reported)[3][5]

Experimental Protocols

The determination of Mizolastine's receptor binding affinity predominantly relies on radioligand binding assays. Below is a detailed methodology for a typical competition binding assay to determine the affinity for the histamine H1 receptor.

Radioligand Competition Binding Assay for Histamine H1 Receptor

This protocol is a synthesized methodology based on standard practices for H1 receptor binding assays using [3H]pyrilamine.

Objective: To determine the inhibitory constant (Ki) of Mizolastine for the histamine H1 receptor.

Materials:

  • Test Compound: Mizolastine dihydrochloride

  • Radioligand: [3H]pyrilamine (a selective H1 antagonist)

  • Receptor Source: Guinea pig cerebellar membranes or a cell line expressing the human H1 receptor (e.g., HEK293 cells).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Ligand: High concentration of a non-radiolabeled H1 antagonist (e.g., mianserin (B1677119) or diphenhydramine)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue (e.g., guinea pig cerebellum) or cells in cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Assay Setup:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Assay buffer, membrane preparation, and [3H]pyrilamine.

      • Non-specific Binding: Assay buffer, membrane preparation, a high concentration of the non-specific binding ligand, and [3H]pyrilamine.

      • Competition: Serial dilutions of Mizolastine, membrane preparation, and [3H]pyrilamine. The concentration of [3H]pyrilamine should be close to its Kd value for the H1 receptor.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the Mizolastine concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of Mizolastine that inhibits 50% of the specific binding of [3H]pyrilamine).

    • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[1][2][7][9][10] Mizolastine, as an antagonist, blocks the initiation of this cascade by preventing histamine from binding to the receptor.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Mizolastine Mizolastine Mizolastine->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation) PKC->Cellular_Response Leads to Ca_release->PKC Activates Competition_Binding_Workflow start Start prep Prepare Receptor Membranes & Reagents start->prep setup Set up Assay Plates: - Total Binding - Non-specific Binding - Mizolastine dilutions prep->setup add_radioligand Add [3H]pyrilamine to all wells setup->add_radioligand incubate Incubate to Reach Equilibrium add_radioligand->incubate filter Rapid Filtration to Separate Bound & Free Ligand incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end Binding_Affinity_Relationship cluster_high High Affinity cluster_moderate Moderate Affinity cluster_low Very Low Affinity Mizolastine Mizolastine H1 Histamine H1 Receptor (IC50 = 47 nM) Mizolastine->H1 Primary Target HERG HERG K+ Channel (IC50 = 350 nM - 3.4 µM) Mizolastine->HERG Off-Target Others Serotonergic, Adrenergic, Muscarinic Receptors Mizolastine->Others Off-Target

References

In Vitro Anti-inflammatory Properties of Mizolastine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mizolastine (B1677215), a second-generation H1 receptor antagonist, is primarily recognized for its efficacy in the management of allergic conditions such as rhinitis and urticaria.[1] Beyond its antihistaminic activity, a growing body of in vitro evidence demonstrates that Mizolastine possesses significant anti-inflammatory properties. These effects are attributed to its ability to modulate the release of pro-inflammatory mediators and cytokines from various immune cells, as well as its interference with key intracellular signaling pathways. This technical guide provides a comprehensive overview of the in vitro anti-inflammatory profile of Mizolastine dihydrochloride (B599025), presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Quantitative Analysis of Anti-inflammatory Effects

The in vitro anti-inflammatory activity of Mizolastine has been quantified across a range of cellular models and inflammatory markers. The following tables summarize the key findings, providing a clear comparison of its inhibitory effects.

Table 1: Inhibitory Concentration (IC50) Values of Mizolastine
TargetCell TypeStimulusIC50 ValueReference(s)
Leukotriene C4 (LTC4) Release Human BasophilsAnti-IgE3.85 ± 0.28 µM[2]
Human Lung Mast CellsAnti-IgE3.92 ± 0.41 µM[2]
5-Lipoxygenase (5-LOX) Activity Guinea Pig Peritoneal Polymorphonuclear LeukocytesN/A3.7 µM[3]
Tumor Necrosis Factor-alpha (TNF-α) Production Mouse Peritoneal MacrophagesN/A4.1 µM[3]
Interleukin-4 (IL-4) Production Mouse Bone Marrow-Derived Mast Cells (BMMCs)N/A9.3 µM[3]
Table 2: Dose-Dependent Inhibition of Inflammatory Mediators and Cytokines by Mizolastine
Mediator/CytokineCell TypeMizolastine Concentration% Inhibition / EffectReference(s)
Leukotriene B4 (LTB4) Release Dispersed Nasal Polyp Cells0.1, 1.0, 10 µMSignificant, dose-dependent inhibition at all concentrations[4]
Tumor Necrosis Factor-alpha (TNF-α) Release Dispersed Nasal Polyp Cells0.1, 1.0, 10 µMSignificant, dose-dependent inhibition at all concentrations[4]
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) Release Dispersed Nasal Polyp Cells1.0, 10 µMSignificant inhibition[4]
Leukotriene C4/D4 (LTC4/D4) Release Dispersed Nasal Polyp Cells10 µMSignificant inhibition[4]
Vascular Endothelial Growth Factor (VEGF) Release Murine Mast CellsTime- and dose-dependentEffective inhibition[5]
Keratinocyte-derived Chemokine (KC) Release Murine Mast CellsTime- and dose-dependentEffective inhibition[5]
CD54 (ICAM-1) Expression Human Airway Stromal Cells (Fibroblasts)6 x 10⁻⁶ MSignificant downregulation[6][7]
Interleukin-1 (IL-1) Release N/A (Nasal Lavage Fluid)10 mg (in vivo study with in vitro analysis)Significant reduction[8]
Interleukin-6 (IL-6) Release N/A (Nasal Lavage Fluid)10 mg (in vivo study with in vitro analysis)Significant reduction[8]

Key Experimental Protocols

This section outlines the methodologies employed in the cited studies to investigate the in vitro anti-inflammatory properties of Mizolastine.

Inhibition of Mediator and Cytokine Release from Dispersed Nasal Polyp Cells
  • Cell Source: Nasal polyps obtained from patients with nasal polyposis were subjected to enzymatic dispersion to isolate inflammatory cells.[4]

  • Experimental Setup:

    • For leukotriene (LTB4, LTC4/D4) and prostaglandin (B15479496) D2 (PGD2) measurement, cells were pre-incubated with Mizolastine (0.1, 1.0, or 10 µM) or vehicle for 20 minutes.

    • Inflammation was induced by challenging the cells with 10 µg/ml of ε-chain specific anti-IgE for 45 minutes at 37°C.[4]

    • For cytokine (TNF-α, GM-CSF) measurement, cells were incubated with Mizolastine or vehicle for 24 hours.[4]

  • Quantification:

    • Leukotrienes and PGD2 levels were measured using an enzyme immunoassay (EIA).[4]

    • Cytokine concentrations were determined by enzyme-linked immunosorbent assay (ELISA).[4]

Inhibition of Cytokine Production in Murine Mast Cells
  • Cell Culture: Murine mast cells were cultured and sensitized.

  • Experimental Setup:

    • Cells were stimulated with an IgE-dependent mechanism to induce the release of VEGF, KC, and TNF-α.

    • The effects of Mizolastine were evaluated in a time- and dose-dependent manner.[5]

  • Quantification:

    • Cytokine protein levels in the supernatant were measured by ELISA.[5]

    • mRNA expression levels of VEGF165, VEGF120, TNF-α, and KC were assessed by semiquantitative RT-PCR.[5]

Modulation of Adhesion Molecule Expression on Human Airway Cells
  • Cell Source: Primary human airway epithelial and stromal (fibroblast) cells were collected from hypereosinophilic subjects via enzymatic digestion of polyps or turbinates.[6]

  • Experimental Setup:

    • Cells were stimulated with interferon-gamma (IFN-γ) at 500 IU/ml in the presence of varying concentrations of Mizolastine (6 x 10⁻⁸ to 6 x 10⁻⁶ M) for 24 hours.[6]

  • Quantification:

    • The expression of cell surface adhesion molecules (CD106, CD54, CD58) and HLA class I was evaluated by flow cytometry.[6]

Signaling Pathways and Mechanisms of Action

Mizolastine exerts its anti-inflammatory effects by targeting specific intracellular signaling pathways, primarily in mast cells. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Mast Cell Activation and Mediator Release

The initial trigger for allergic inflammation often involves the cross-linking of IgE receptors (FcεRI) on the surface of mast cells, leading to a cascade of intracellular events and the subsequent release of inflammatory mediators.

G cluster_activation Mast Cell Activation cluster_signaling Intracellular Signaling Cascade Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI Receptor IgE->FcεRI Binds to PKC Protein Kinase C (PKC) FcεRI->PKC Activates PI3K PI3K FcεRI->PI3K Activates 5-LOX 5-Lipoxygenase (5-LOX) Degranulation Degranulation PKC->Degranulation Akt Akt (PKB) PI3K->Akt Activates Cytokine_Synthesis Cytokine & Chemokine Synthesis Akt->Cytokine_Synthesis Leukotriene_Synthesis Leukotriene Synthesis 5-LOX->Leukotriene_Synthesis

Caption: Mast cell activation via IgE cross-linking initiates multiple signaling pathways.

Mizolastine's Points of Intervention

Mizolastine has been shown to interfere with this signaling cascade at multiple points, thereby attenuating the inflammatory response.

G cluster_signaling Inhibited Signaling Pathways Mizolastine Mizolastine PKC Protein Kinase C (PKC) Mizolastine->PKC Inhibits Akt Akt (PKB) Mizolastine->Akt Inhibits Phosphorylation 5-LOX 5-Lipoxygenase (5-LOX) Mizolastine->5-LOX Inhibits Degranulation Reduced Degranulation PKC->Degranulation Cytokine_Synthesis Reduced Cytokine & Chemokine Synthesis (TNF-α, GM-CSF, etc.) Akt->Cytokine_Synthesis Leukotriene_Synthesis Reduced Leukotriene Synthesis (LTB4, LTC4) 5-LOX->Leukotriene_Synthesis

Caption: Mizolastine inhibits key signaling molecules to reduce inflammatory mediator release.

Experimental Workflow for Assessing In Vitro Anti-inflammatory Effects

The general workflow for evaluating the in vitro anti-inflammatory properties of a compound like Mizolastine involves a series of sequential steps.

G Cell_Culture 1. Cell Culture (e.g., Mast Cells, Basophils, Nasal Polyp Cells) Pre-incubation 2. Pre-incubation with Mizolastine Cell_Culture->Pre-incubation Stimulation 3. Inflammatory Stimulus (e.g., Anti-IgE, IFN-γ) Pre-incubation->Stimulation Incubation 4. Incubation Stimulation->Incubation Supernatant_Collection 5. Supernatant Collection & Cell Lysis Incubation->Supernatant_Collection Quantification 6. Quantification of Inflammatory Markers (ELISA, EIA, RT-PCR) Supernatant_Collection->Quantification

Caption: Standard experimental workflow for in vitro anti-inflammatory studies.

Discussion

The in vitro data presented in this guide strongly support the classification of Mizolastine as an anti-inflammatory agent, in addition to its established role as an H1 receptor antagonist. Its ability to inhibit the release of a broad spectrum of pro-inflammatory mediators, including leukotrienes and cytokines, from relevant immune cells highlights its potential to modulate allergic and inflammatory responses at a fundamental level.

The inhibitory action of Mizolastine on 5-lipoxygenase is a key mechanism, as this enzyme is crucial for the biosynthesis of leukotrienes, which are potent chemoattractants and bronchoconstrictors.[4][9] Furthermore, the downregulation of the adhesion molecule ICAM-1 (CD54) on stromal cells suggests that Mizolastine may also interfere with the recruitment of inflammatory cells to sites of allergic inflammation.[6][7]

The elucidation of its effects on intracellular signaling pathways, particularly the dose-dependent inhibition of PKC activation and the suppression of Akt phosphorylation, provides a molecular basis for its broad anti-inflammatory activity.[10] By targeting these upstream signaling molecules, Mizolastine can effectively dampen the downstream production of multiple inflammatory mediators.

Conclusion

Mizolastine dihydrochloride exhibits a multifaceted in vitro anti-inflammatory profile that extends beyond its H1 receptor antagonist properties. Its demonstrated ability to inhibit the release of key cytokines and leukotrienes, modulate adhesion molecule expression, and interfere with critical intracellular signaling cascades underscores its potential as a therapeutic agent for allergic and inflammatory diseases. The quantitative data and experimental protocols summarized in this technical guide provide a valuable resource for researchers and drug development professionals investigating the anti-inflammatory mechanisms of Mizolastine and similar compounds. Further research is warranted to fully elucidate the clinical implications of these in vitro findings.

References

Mizolastine Dihydrochloride: A Technical Guide to its Effects on Mast Cell Degranulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mizolastine (B1677215), a second-generation H1 receptor antagonist, exhibits a multifaceted inhibitory profile on mast cell degranulation, extending beyond its primary antihistaminic activity. This technical guide provides an in-depth analysis of the molecular mechanisms underlying mizolastine's effects on mast cell signaling pathways and mediator release. We present a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Mast cells are pivotal players in the inflammatory cascade, particularly in allergic reactions. Upon activation, typically through IgE-receptor cross-linking, they undergo degranulation, releasing a plethora of pre-formed and newly synthesized mediators, including histamine (B1213489), leukotrienes, prostaglandins, and cytokines.[1] Mizolastine dihydrochloride (B599025) is a non-sedating antihistamine that has demonstrated anti-inflammatory and anti-allergic properties beyond its H1 receptor blockade.[2] This guide delves into the specific molecular interactions of mizolastine with the intricate signaling network of mast cells, providing a detailed overview of its inhibitory effects on degranulation.

Mechanism of Action: Impact on Mast Cell Signaling

Mizolastine exerts its influence on mast cell degranulation by modulating key intracellular signaling pathways. Unlike a simple H1 receptor antagonist, its effects are targeted at specific downstream signaling molecules.

Inhibition of Protein Kinase C (PKC) and PI3K/Akt Pathway

A crucial aspect of mizolastine's mechanism is its dose-dependent inhibition of Protein Kinase C (PKC) activation.[3] Furthermore, it has been shown to inhibit the activation of Akt, a downstream signaling molecule in the PI3K pathway, at concentrations ranging from 10⁻⁹ to 10⁻⁵ mol/L.[3] The PKC-mediated phosphorylation of Akt can be effectively blocked by mizolastine.[3]

Unaffected Signaling Pathways

Notably, mizolastine does not inhibit all signaling molecules activated by antigen stimulation in mast cells. Studies have shown that the activation of Fyn, p38, and Extracellular signal-regulated kinase (ERK) remains unaffected by mizolastine treatment.[1][3] This suggests the existence of a PKC-independent pathway for the activation of MAPK pathways in mast cells that is not targeted by mizolastine.[3]

The following diagram illustrates the signaling pathway of mast cell activation and the points of intervention by mizolastine.

MastCellSignaling cluster_membrane Cell Membrane cluster_cytosol Cytosol FcεRI FcεRI Fyn Fyn FcεRI->Fyn Activates PI3K PI3K FcεRI->PI3K Activates Antigen_IgE Antigen-IgE Complex Antigen_IgE->FcεRI Binds p38 p38 Fyn->p38 Activates ERK ERK Fyn->ERK Activates Akt Akt PI3K->Akt Activates Degranulation Degranulation (Mediator Release) Akt->Degranulation PKC PKC PKC->Akt Phosphorylates p38->Degranulation ERK->Degranulation Mizolastine Mizolastine Mizolastine->Akt Inhibits Activation Mizolastine->PKC Inhibits

Caption: Mast cell activation signaling and mizolastine's points of inhibition.

Quantitative Data on Mizolastine's Effects

The inhibitory effects of mizolastine on the release of various mast cell mediators have been quantified in several studies. The following tables summarize this data.

Table 1: Inhibition of Leukotriene C4 (LTC4) Release
Cell TypeStimulusMizolastine ConcentrationIC50 (µM)Reference
Human Basophilsanti-IgE10⁻⁷ - 10⁻⁵ M3.85 ± 0.28[1]
Human Mast Cellsanti-IgE10⁻⁷ - 10⁻⁵ M3.92 ± 0.41[1]
Human BasophilsFormyl peptideNot specified1.86 ± 0.24[1]
Table 2: Differential Effects on Histamine and Prostaglandin D2 (PGD2) Release
Cell TypeStimulusMediatorMizolastine EffectEC50 (µM)Reference
Human Basophilsanti-IgEHistamineEnhanced release (up to 80%)4.63 ± 0.14[1]
Human Mast Cellsanti-IgEHistamineNo effect-[1]
Human Lung Mast Cellsanti-IgEPGD2No effect-[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of mizolastine on mast cell degranulation.

Mast Cell Culture and Stimulation

A general workflow for mast cell experiments is depicted below.

ExperimentalWorkflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis start Isolate/Culture Mast Cells sensitize Sensitize with IgE (optional) start->sensitize preincubate Pre-incubate with Mizolastine sensitize->preincubate stimulate Stimulate with Antigen/Agonist preincubate->stimulate collect Collect Supernatant & Cell Lysate stimulate->collect assay Perform Assays (β-hexosaminidase, ELISA, Western Blot) collect->assay analyze Data Analysis assay->analyze

Caption: General experimental workflow for studying mast cell degranulation.

β-Hexosaminidase Release Assay (Degranulation Assay)

This colorimetric assay is a common method to quantify mast cell degranulation.

Materials:

  • Tyrode's buffer

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) solution

  • Lysis buffer (e.g., 0.1% Triton X-100)

  • Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)

  • 96-well plates (V-bottom and flat-bottom)

  • Microplate reader (405 nm)

Protocol:

  • Cell Preparation: Resuspend cultured mast cells in Tyrode's solution to a concentration of 2 x 10⁶ cells/mL.

  • Plating: Transfer 100 µL of the cell suspension to each well of a 96-well V-bottom plate.

  • Treatment and Stimulation: Add 25 µL of mizolastine (at various concentrations) or control solution to the wells. Incubate for the desired pre-treatment time. Then, add 25 µL of the stimulating agent (e.g., antigen, compound 48/80) or control solution.

  • Incubation: Incubate the plate for 45 minutes at 37°C and 5% CO₂.

  • Stop Reaction: Stop the degranulation by placing the plate on ice for 5 minutes.

  • Centrifugation: Centrifuge the plate at 120 x g for 4 minutes at 4°C.

  • Supernatant Collection: Carefully transfer 120 µL of the supernatant to a new 96-well flat-bottom plate.

  • Cell Lysis: Add 125 µL of lysis buffer to the cell pellets in the original plate. Incubate for 5 minutes at room temperature and resuspend by pipetting.

  • Enzymatic Reaction:

    • Prepare a new 96-well flat-bottom plate with 25 µL of pNAG solution in the required wells.

    • Add 25 µL of each supernatant and 25 µL of each cell lysate to separate wells containing the pNAG solution.

    • Incubate for 1 hour at 37°C.

  • Stopping the Enzymatic Reaction: Add 150 µL of stop solution to each well.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Calculation: The percentage of β-hexosaminidase release is calculated as: (Absorbance of supernatant / Absorbance of cell lysate) x 100.

Western Blot Analysis for Signaling Proteins

This technique is used to detect changes in the phosphorylation state of signaling proteins.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of Akt, PKC, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: After treatment and stimulation, wash the mast cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

ELISA for Cytokine Release

This assay is used to quantify the concentration of specific cytokines released into the cell culture supernatant.

Materials:

  • ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)

  • 96-well ELISA plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (as provided in the kit or 1% BSA in PBS)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Protocol:

  • Coating: Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with assay diluent for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate and add the cell culture supernatants and a serial dilution of the cytokine standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Addition: Wash the plate and add the TMB substrate. Incubate until a color develops.

  • Stop Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm.

  • Calculation: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the cytokine in the samples.

Conclusion

Mizolastine dihydrochloride demonstrates a significant and specific inhibitory effect on mast cell degranulation that goes beyond its H1-receptor antagonism. Its targeted inhibition of the PKC and PI3K/Akt signaling pathways, while leaving other pathways like Fyn, p38, and ERK unaffected, highlights a nuanced mechanism of action. The differential effects on the release of various mediators, such as the potent inhibition of leukotriene C4 versus the lack of effect on histamine release from mast cells, provide valuable insights for its therapeutic application and for the future development of more targeted anti-allergic and anti-inflammatory drugs. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers aiming to further elucidate the role of mizolastine and similar compounds in modulating mast cell function.

References

Mizolastine Dihydrochloride: A Comprehensive Technical Profile of Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mizolastine (B1677215) dihydrochloride (B599025), a second-generation H1 antihistamine, is recognized for its efficacy in treating allergic conditions such as rhinitis and urticaria.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for the formulation of effective, safe, and stable pharmaceutical dosage forms. This technical guide provides an in-depth profile of mizolastine dihydrochloride's solubility in various media and its stability under different stress conditions. Detailed experimental protocols for the determination of these parameters are provided, alongside visualizations of its mechanism of action and experimental workflows to support research and development efforts.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dissolution rate. This compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[2]

Quantitative Solubility Data

The solubility of this compound has been determined in various solvents. A summary of the available quantitative data is presented in Table 1. The compound exhibits very low aqueous solubility.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityTemperatureMethod
Water0.01 mg/mLNot SpecifiedNot Specified[2]
Dimethyl Sulfoxide (DMSO)SolubleNot SpecifiedNot Specified[3]
MethanolSlightly Soluble (with heating)Not SpecifiedNot Specified[2]
ChloroformSlightly Soluble (with heating)Not SpecifiedNot Specified[2]

Note: "Slightly soluble" and "soluble" are qualitative terms from the cited literature. For precise formulation development, quantitative determination is recommended.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a specific solvent system.

Materials:

  • This compound powder

  • Solvent of interest (e.g., purified water, phosphate (B84403) buffer pH 6.8, 0.1 N HCl)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for mizolastine.

Procedure:

  • Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • After the incubation period, allow the vials to stand to let the undissolved particles settle.

  • Carefully withdraw a sample from the supernatant.

  • Filter the sample through a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • The calculated concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess Mizolastine HCl to vial B Add known volume of solvent A->B C Seal vial B->C D Incubate with agitation (e.g., 24-48h at 25°C) C->D E Centrifuge/Settle D->E F Filter supernatant E->F G Dilute filtrate F->G H Analyze by HPLC G->H I Solubility Data H->I Calculate Solubility

Workflow for Shake-Flask Solubility Determination.

Stability Profile

Stability testing is crucial to ensure that a drug substance maintains its quality, efficacy, and safety over time. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies on mizolastine have been conducted as per the International Council for Harmonisation (ICH) guidelines.[4] These studies involve exposing the drug to stress conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.

Table 2: Summary of Forced Degradation Conditions for this compound

Stress ConditionTypical Reagent/ConditionObservation
Acid Hydrolysis0.1 N HCl at 60°C for 24hDegradation observed
Base Hydrolysis0.1 N NaOH at 60°C for 24hDegradation observed
Oxidative Degradation3% H₂O₂ at room temperature for 24hDegradation observed
Thermal Degradation105°C for 24hDegradation observed
Photolytic DegradationUV light (254 nm) for 24hDegradation observed

Note: The extent of degradation and the specific degradation products were not detailed in the available public literature. A validated stability-indicating method is required to resolve and quantify these degradants.

Experimental Protocol: Forced Degradation Study and Stability-Indicating HPLC Method

Objective: To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Part A: Forced Degradation

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60°C for a specified time (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at 60°C for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep it at room temperature for a specified time.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 105°C) for a specified time. Dissolve the sample in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified time.

Part B: Stability-Indicating HPLC Method Development

A reverse-phase HPLC (RP-HPLC) method is suitable for the analysis of mizolastine and its degradation products.

Chromatographic Conditions (Example): [4]

  • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A time-based gradient of Mobile Phase A and B to ensure separation of all degradation products from the parent peak.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Column Temperature: 30°C

Method Validation: The developed method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

G cluster_stress Forced Degradation cluster_analysis Analysis & Validation A Acid Hydrolysis (e.g., 0.1N HCl) G Analyze Stressed Samples A->G B Base Hydrolysis (e.g., 0.1N NaOH) B->G C Oxidation (e.g., 3% H2O2) C->G D Thermal (e.g., 105°C) D->G E Photolytic (e.g., UV light) E->G F Develop RP-HPLC Method F->G H Validate Method (ICH Q2(R1)) - Specificity - Linearity - Accuracy - Precision G->H I Stability-Indicating Method Established H->I

Workflow for Forced Degradation and Stability-Indicating Method Development.

Mechanism of Action and Signaling Pathways

Mizolastine is a selective histamine (B1213489) H1 receptor antagonist. Its primary mechanism involves blocking the action of histamine on H1 receptors, thereby alleviating allergic symptoms.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Mizolastine competitively binds to the H1 receptor, preventing histamine from initiating this cascade.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates Histamine Histamine Histamine->H1R Activates Mizolastine Mizolastine Mizolastine->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates Response Allergic Response Ca->Response PKC->Response

Mizolastine's Antagonistic Action on the Histamine H1 Receptor Signaling Pathway.
Anti-Inflammatory Signaling

Beyond its antihistaminic effects, mizolastine has demonstrated anti-inflammatory properties by inhibiting the release and expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Vascular Endothelial Growth Factor (VEGF) from mast cells.[5] Studies have also suggested that mizolastine can inhibit the activation of the PI3K/Akt signaling pathway.[6]

G cluster_pathways Intracellular Signaling cluster_output Gene Expression Mizolastine Mizolastine PI3K PI3K Mizolastine->PI3K Inhibits Akt Akt PI3K->Akt Activates NFkB NF-κB Pathway Akt->NFkB Activates TNF TNF-α mRNA NFkB->TNF Upregulates VEGF VEGF mRNA NFkB->VEGF Upregulates

Inhibitory Effect of Mizolastine on Pro-inflammatory Cytokine Expression.

Conclusion

This technical guide provides a consolidated overview of the solubility and stability of this compound, critical parameters for its successful formulation and development. The provided experimental protocols offer a framework for researchers to conduct their own detailed investigations. The diagrams of the signaling pathways offer insights into its mechanism of action, which can guide further pharmacological studies. While foundational data is available, further research to quantify solubility in various pH media and to fully characterize degradation products would be beneficial for the development of optimized and robust drug delivery systems for mizolastine.

References

The Discovery and Development of Mizolastine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Mizolastine (B1677215) is a second-generation antihistamine distinguished by its high selectivity for peripheral H1 receptors and a favorable safety profile characterized by minimal sedative effects. Beyond its primary antihistaminic action, Mizolastine exhibits additional anti-inflammatory and mast cell-stabilizing properties, contributing to its clinical efficacy in allergic rhinitis and chronic urticaria. This technical guide provides a comprehensive overview of the discovery, synthesis, preclinical and clinical development of Mizolastine. It details the pharmacological characteristics, including receptor binding affinities, in vitro and in vivo efficacy, and pharmacokinetic profiles. Methodologies for key experiments are described, and signaling pathways are illustrated to provide a thorough understanding of its mechanism of action.

Introduction

Mizolastine is a benzimidazole (B57391) derivative classified as a long-acting, non-sedating second-generation antihistamine.[1][2] Its primary therapeutic indications are for the symptomatic treatment of allergic rhinitis (seasonal and perennial) and chronic idiopathic urticaria.[1] The core of Mizolastine's action lies in its potent and selective antagonism of peripheral histamine (B1213489) H1 receptors.[1][3] Unlike first-generation antihistamines, Mizolastine has a limited ability to cross the blood-brain barrier, which accounts for its significantly reduced incidence of central nervous system side effects such as drowsiness.[2][4]

Furthermore, Mizolastine's therapeutic effects are augmented by its ability to inhibit the release of inflammatory mediators from mast cells and its interference with the 5-lipoxygenase pathway, thereby reducing the production of pro-inflammatory leukotrienes.[5][6]

Discovery and Synthesis

The development of Mizolastine emerged from research focused on identifying novel benzimidazole compounds with potent antihistaminic activity and improved selectivity over existing agents. The lead optimization process aimed to enhance affinity for the H1 receptor while minimizing effects on other receptors to reduce side effects.[1][7]

The chemical synthesis of Mizolastine, as described in patent literature, involves a multi-step process. A key step is the reaction of 2-[(4-piperidinyl)methylamino)]-1H-pyrimidin-4-one with 2-chloro-1-[(4-fluorophenyl)methyl]-1H-benzimidazole.[8] The synthesis of the 4-methylaminopiperidine intermediate is a critical part of this process, with various methods developed to improve yield and purity.[9]

Preclinical Pharmacology

The preclinical evaluation of Mizolastine established its pharmacological profile, demonstrating high affinity for the H1 receptor and a lack of significant interaction with other receptor types.

In Vitro Studies

Receptor Binding Affinity: Radioligand binding assays were crucial in determining the selectivity of Mizolastine. Studies have shown that Mizolastine possesses a high affinity for the histamine H1 receptor, with an IC50 of 47 nmol/L for the binding of [3H]pyrilamine in guinea pig cerebellar membranes.[3] In contrast, it displays very low affinity for serotonergic, noradrenergic, and muscarinic cholinergic receptors, indicating a high degree of selectivity.[1][3]

Table 1: In Vitro Receptor Binding and Functional Inhibition

Target Assay Type Species/System Value
Histamine H1 Receptor [3H]pyrilamine binding Guinea Pig Cerebellar Membranes IC50 = 47 nmol/L
Histamine H1 Receptor Histamine-induced ileum contraction Guinea Pig pA2 = 8.5
5-Lipoxygenase Pathway Leukotriene C4 (LTC4) Release Human Basophils (anti-IgE stimulated) IC50 = 3.85 µmol/L

| 5-Lipoxygenase Pathway | Leukotriene C4 (LTC4) Release | Human Mast Cells (anti-IgE stimulated) | IC50 = 3.92 µmol/L |

Experimental Protocol: Radioligand Binding Assay for H1 Receptor Affinity

This protocol provides a general framework for determining the binding affinity of a test compound like Mizolastine to the histamine H1 receptor.

  • Objective: To determine the inhibitory constant (Ki) of Mizolastine for the H1 receptor through competitive binding with a radiolabeled ligand.

  • Materials:

    • Membrane preparation from cells expressing the H1 receptor (e.g., guinea pig cerebellum).

    • Radioligand: [3H]pyrilamine (mepyramine).

    • Test compound: Mizolastine.

    • Non-specific binding control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM Mepyramine).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Scintillation fluid.

  • Procedure:

    • Incubate the membrane preparation with various concentrations of Mizolastine and a fixed concentration of [3H]pyrilamine.

    • Parallel incubations are performed with the radioligand alone (total binding) and with the radioligand plus a high concentration of an unlabeled antagonist (non-specific binding).

    • Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with cold assay buffer.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Mizolastine concentration.

    • Determine the IC50 value (the concentration of Mizolastine that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mast Cell Stabilization and Anti-Inflammatory Effects: Mizolastine has been shown to inhibit the release of pro-inflammatory mediators. It concentration-dependently inhibits the release of cysteinyl leukotriene C4 (LTC4) from anti-IgE-stimulated human basophils and mast cells, with IC50 values of 3.85 µM and 3.92 µM, respectively. This effect is likely due to the inhibition of the 5-lipoxygenase pathway.[6]

Experimental Protocol: Antigen-Induced Histamine Release from Mast Cells

This protocol outlines a general method for assessing the effect of a compound like Mizolastine on mast cell degranulation.

  • Objective: To quantify the inhibitory effect of Mizolastine on antigen-induced histamine release from mast cells.

  • Materials:

    • Mast cells (e.g., isolated rat peritoneal mast cells or cultured human mast cells).

    • Sensitizing antibody (e.g., IgE).

    • Antigen (e.g., ovalbumin).

    • Mizolastine at various concentrations.

    • Buffer solution (e.g., Tyrode's buffer).

    • Histamine assay kit (e.g., ELISA or fluorometric assay).

  • Procedure:

    • Sensitize mast cells by incubating them with an appropriate concentration of IgE.

    • Wash the cells to remove unbound IgE.

    • Pre-incubate the sensitized cells with different concentrations of Mizolastine or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

    • Induce degranulation by adding the specific antigen.

    • Incubate for a further period (e.g., 30 minutes) at 37°C.

    • Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.

    • Collect the supernatant for histamine measurement.

    • Determine the total histamine content in a parallel set of cells by lysing them.

  • Data Analysis:

    • Measure the histamine concentration in the supernatants.

    • Express the histamine release as a percentage of the total histamine content.

    • Plot the percentage of inhibition of histamine release against the logarithm of the Mizolastine concentration to determine the IC50 value.

Signaling Pathways: The primary mechanism of Mizolastine is the competitive antagonism of the H1 receptor, which is a Gq/11-coupled G-protein coupled receptor (GPCR). Histamine binding to the H1 receptor activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the physiological effects of histamine. Mizolastine blocks the initiation of this cascade by preventing histamine binding.

H1_Receptor_Signaling cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Activates Mizolastine Mizolastine Mizolastine->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Allergic Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 receptor signaling pathway and its inhibition by Mizolastine.

In mast cells, Mizolastine has also been shown to inhibit the activation of the PI3K/Akt signaling pathway, which may contribute to its mast cell-stabilizing effects.[1]

In Vivo Studies

Animal models have confirmed the anti-allergic and anti-inflammatory properties of Mizolastine observed in vitro.

Anti-inflammatory Activity: In a rat model of arachidonic acid-induced paw inflammation, orally administered Mizolastine demonstrated a dose-dependent inhibitory effect.[6] This effect is attributed to its inhibition of the lipoxygenase pathway, as it did not significantly affect inflammation in a carrageenan-induced paw edema model, which is primarily mediated by cyclooxygenase.[6]

Table 2: In Vivo Anti-inflammatory Activity of Mizolastine

Animal Model Species Administration Route Effect

| Arachidonic Acid-Induced Paw Inflammation | Rat | Oral (p.o.) | Dose-dependent inhibition (0.1 to 10 mg/kg) |

Antihistaminic Activity: While a specific ED50 value for Mizolastine in the histamine-induced bronchoconstriction model in guinea pigs is not readily available in the literature, this classic model is widely used to assess the in vivo potency of H1 antihistamines. The protocol below describes a general procedure.

Experimental Protocol: Histamine-Induced Bronchoconstriction in Guinea Pigs

  • Objective: To determine the protective effect of Mizolastine against histamine-induced bronchoconstriction.

  • Animals: Male guinea pigs.

  • Procedure:

    • Administer Mizolastine or vehicle orally at various doses to different groups of animals.

    • After a set pre-treatment time (e.g., 1-2 hours), expose the animals to an aerosol of histamine solution.

    • Observe the onset of pre-convulsive dyspnea (a sign of severe bronchoconstriction).

    • The protective effect is measured as the percentage of animals in each group that do not show pre-convulsive dyspnea within a specified time.

  • Data Analysis:

    • Calculate the percentage of protection for each dose of Mizolastine.

    • Determine the ED50 value, the dose that protects 50% of the animals from histamine-induced bronchoconstriction, using probit analysis.

Pharmacokinetics and Metabolism

Mizolastine is rapidly absorbed after oral administration, with peak plasma concentrations reached in approximately 1.5 hours.[1][7] The absolute bioavailability is around 65%.[7] It is extensively bound to plasma proteins (>98%).[7] The elimination half-life is approximately 13 hours, which supports a once-daily dosing regimen.[1][5]

Mizolastine is extensively metabolized in the liver, primarily through glucuronidation. The cytochrome P450 system, particularly CYP3A4, is also involved in its metabolism.[5] The metabolites are not considered to contribute significantly to the pharmacological activity of the drug. Excretion occurs mainly via the feces.[7]

Table 3: Pharmacokinetic Parameters of Mizolastine in Healthy Volunteers (10 mg dose)

Parameter Value
Time to Peak Concentration (Tmax) ~1.5 hours
Absolute Bioavailability ~65%
Plasma Protein Binding >98%
Elimination Half-life (t1/2) ~13 hours
Primary Route of Metabolism Hepatic Glucuronidation, CYP3A4

| Primary Route of Excretion | Feces |

Clinical Development

The clinical development program for Mizolastine included Phase I, II, and III trials to establish its safety, efficacy, and dose-response in allergic conditions.

Efficacy in Allergic Rhinitis and Chronic Urticaria

Multiple double-blind, placebo-controlled studies have demonstrated the efficacy of Mizolastine 10 mg once daily in reducing the symptoms of both seasonal and perennial allergic rhinitis.[1] In patients with chronic idiopathic urticaria, Mizolastine has been shown to significantly reduce pruritus, and the number and size of wheals compared to placebo.[1] Its efficacy is comparable to other second-generation antihistamines like loratadine (B1675096) and cetirizine.

Clinical Trial Design: A Phase III Example

The design of a typical Phase III clinical trial for a second-generation antihistamine in chronic spontaneous urticaria (CSU) serves as a model for the rigorous evaluation these drugs undergo.

Clinical_Trial_Workflow cluster_screening Screening & Run-in cluster_treatment Treatment Period (e.g., 4-12 weeks) cluster_endpoints Endpoints Assessment Screening Patient Screening (CSU diagnosis, meets inclusion/ exclusion criteria) Run_in Placebo Run-in Period (e.g., 7 days) Baseline Symptom Assessment Screening->Run_in Randomization Randomization Run_in->Randomization Arm_A Group A: Mizolastine (10 mg/day) + Standard of Care (Antihistamine) Randomization->Arm_A Arm_B Group B: Placebo + Standard of Care (Antihistamine) Randomization->Arm_B Follow_up Follow-up Period (Safety Assessment) Arm_A->Follow_up Arm_B->Follow_up Primary Primary Endpoint: Change from baseline in weekly Itch Severity Score (ISS7) Follow_up->Primary Secondary Secondary Endpoints: - Change in Urticaria Activity Score (UAS7) - Proportion of patients with well-controlled disease - Safety and Tolerability Follow_up->Secondary

Caption: Exemplary workflow for a Phase III clinical trial in Chronic Spontaneous Urticaria.
Safety and Tolerability

Mizolastine is generally well-tolerated. The most common adverse effects are mild and include headache, drowsiness, and dry mouth.[4] As a second-generation antihistamine, it has a significantly lower incidence of sedation compared to first-generation agents.[4] Early concerns about potential cardiotoxic effects, specifically QT interval prolongation, which were seen with some other second-generation antihistamines, have been addressed in dedicated studies. At therapeutic doses, Mizolastine has not been shown to have a clinically significant effect on cardiac repolarization.[1]

Dual Mechanism of Action

Mizolastine's effectiveness can be attributed to a dual mechanism of action. The primary action is the selective antagonism of the H1 receptor, which directly blocks the effects of histamine. The secondary action involves its anti-inflammatory properties, including the stabilization of mast cells and the inhibition of the 5-lipoxygenase pathway, which reduces the synthesis of leukotrienes.

Dual_Mechanism cluster_actions Mechanisms of Action cluster_effects Consequences Mizolastine Mizolastine H1_Block Selective H1 Receptor Antagonism Mizolastine->H1_Block Anti_Inflam Anti-inflammatory Effects Mizolastine->Anti_Inflam Histamine_Effect Blocks Histamine Action (Wheal, Flare, Itch) H1_Block->Histamine_Effect Mediator_Release Inhibits Mediator Release (e.g., Leukotrienes) Anti_Inflam->Mediator_Release Clinical_Outcome Reduction of Allergic Symptoms (Rhinitis, Urticaria) Histamine_Effect->Clinical_Outcome Mediator_Release->Clinical_Outcome

Caption: Dual mechanism of action of Mizolastine.

Conclusion

Mizolastine represents a significant advancement in the treatment of allergic disorders. Its development journey, from a lead benzimidazole compound to a clinically effective medication, highlights the success of targeting high receptor selectivity to improve the therapeutic index. Its dual mechanism of action, combining potent H1 receptor antagonism with anti-inflammatory effects, provides comprehensive symptom relief in allergic rhinitis and chronic urticaria. The favorable pharmacokinetic profile allows for convenient once-daily dosing, and its low potential for sedation enhances patient quality of life. Mizolastine stands as a key example of a second-generation antihistamine that offers effective and well-tolerated relief for patients with common allergic conditions.

References

Methodological & Application

Application Notes and Protocols for HPLC Analysis of Mizolastine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Mizolastine dihydrochloride (B599025) and its inherent impurities in bulk drug and pharmaceutical dosage forms. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Mizolastine is a second-generation H1-antihistamine used for the treatment of allergic rhinitis and conjunctivitis.[1] The development of a robust analytical method is crucial for ensuring the quality, safety, and efficacy of the drug product. This document outlines a validated RP-HPLC method for the quantification of Mizolastine and its five inherent impurities.[1][2] The method has been validated according to the International Conference on Harmonisation (ICH) guidelines.[1][2]

Experimental Protocol: RP-HPLC Method

This section details the materials, equipment, and procedures for the analysis of Mizolastine dihydrochloride.

Reagents and Materials
  • This compound Reference Standard and Impurities (A, B, C, D, E)[1]

  • Mizolastine tablets (e.g., Elina tablets)[1]

  • Acetonitrile (HPLC Grade)[1]

  • Methanol (HPLC Grade)[1]

  • Ortho-Phosphoric acid (AR Grade)[1]

  • Water (HPLC Grade)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Inertsil ODS-3V column (250 x 4.6 mm, 5µm) or equivalent[1][2]

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • Sonicator

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column Inertsil, 250 x 4.6 mm, 5µm particle size[1][2]
Mobile Phase A 0.1% Ortho Phosphoric acid buffer[1][2]
Mobile Phase B Acetonitrile[1][2]
Elution Gradient[1][2]
Flow Rate 1.0 ml/min[1][2]
Detection UV at 220nm[1][2]
Injection Volume 10 µL
Column Temperature Ambient
Preparation of Solutions
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution: Accurately weigh and transfer 10 mg of Mizolastine Reference Standard into a 50 ml volumetric flask. Dissolve and dilute to volume with the diluent.[1]

  • Working Standard Solution: Transfer 2.5 ml of the Standard Stock Solution into a 50 ml volumetric flask and dilute to volume with the diluent. Further dilute 5.0 ml of this solution to a 50 ml volumetric flask with the diluent.[1]

  • Sample Solution (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Mizolastine into a 50 ml volumetric flask. Add about 30 ml of diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to volume with the diluent. Centrifuge a portion of the solution at 4000 rpm for 10 minutes. Transfer 2.5 ml of the supernatant into a 50 ml volumetric flask and dilute to volume with the diluent. Further dilute 5.0 ml of this solution to a 50 ml volumetric flask with the diluent.

Method Validation Summary

The developed HPLC method was validated as per ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[1]

System Suitability

The system suitability was evaluated by injecting the standard solution six times. The results are summarized below.

ParameterAcceptance CriteriaObserved Value
% RSD of Peak Area ≤ 2.0%0.6%[1]
Tailing Factor ≤ 2.01.29[1]
Theoretical Plates ≥ 20008598[1]
Specificity

The specificity of the method was demonstrated by the clear resolution of individual impurity peaks from the Mizolastine peak.[1][2] Forced degradation studies under acidic, basic, oxidative, and thermal conditions showed no interference from degradation products at the retention time of Mizolastine.

Linearity

The linearity of the method was established by analyzing a series of solutions of Mizolastine and its impurities from the Limit of Quantification (LOQ) to 150% of the specification level.[1] The regression coefficient for all components was found to be ≥ 0.99.[1][2]

Accuracy (Recovery)

The accuracy of the method was determined by recovery studies. The average recovery for all impurities was found to be within the range of 98.6% to 100.4%.[1]

ImpurityAverage Recovery (%)% RSD
Impurity A100.01.4[1]
Impurity B98.81.5[1]
Impurity C99.20.8[1]
Impurity D98.61.2[1]
Impurity E100.41.8[1]
Precision

The precision of the method was demonstrated by the low relative standard deviation (%RSD) for replicate injections.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the HPLC method development and validation process for this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing cluster_validation Method Validation prep_std Prepare Standard Solutions hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_std->hplc_system prep_sample Prepare Sample Solutions (Tablets) prep_sample->hplc_system injection Inject Samples & Standards hplc_system->injection detection UV Detection at 220 nm injection->detection chromatogram Obtain Chromatograms detection->chromatogram integration Peak Integration & Quantification chromatogram->integration specificity Specificity integration->specificity linearity Linearity integration->linearity accuracy Accuracy integration->accuracy precision Precision integration->precision

Caption: HPLC Method Workflow for Mizolastine Analysis.

Method Validation Parameters

This diagram shows the logical relationship between the core validation parameters as per ICH guidelines.

G center_node Validated HPLC Method specificity Specificity (Resolution from impurities) center_node->specificity linearity Linearity (Correlation of response to concentration) center_node->linearity accuracy Accuracy (% Recovery) center_node->accuracy precision Precision (% RSD) center_node->precision robustness Robustness (Reliability under varied conditions) center_node->robustness lod_loq LOD & LOQ (Sensitivity) center_node->lod_loq

Caption: Core Parameters for HPLC Method Validation.

Conclusion

The described RP-HPLC method is simple, accurate, robust, and suitable for the routine quality control analysis of this compound and its inherent impurities in both bulk drug and pharmaceutical dosage forms.[1][2] This method can be effectively implemented in a quality control laboratory for the release testing of the product.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Mizolastine Dihydrochloride in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Mizolastine dihydrochloride (B599025) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.

Introduction

Mizolastine is a second-generation H1 receptor antagonist used for the treatment of allergic rhinitis and urticaria. Accurate and sensitive quantification of Mizolastine in plasma is essential for clinical and preclinical research. LC-MS/MS offers high selectivity and sensitivity, making it the preferred method for bioanalytical studies. This application note details a robust and reliable method for the determination of Mizolastine in plasma, including sample preparation, chromatographic conditions, and mass spectrometric detection.

Experimental

Materials and Reagents
  • Mizolastine dihydrochloride reference standard

  • Dipyridamole (Internal Standard - IS)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Human plasma (with K2EDTA as anticoagulant)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: Agilent Zorbax C18 column (or equivalent) is recommended.

Chromatographic Conditions

A summary of the liquid chromatography conditions is presented in Table 1.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Agilent Zorbax C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10mM Ammonium acetate buffer with 0.1% formic acid in water
Mobile Phase B Methanol
Gradient Isocratic
Composition 20:80 (v/v) (Mobile Phase A: Mobile Phase B)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient
Run Time < 3.5 minutes[1]
Mass Spectrometric Conditions

The mass spectrometer should be operated in positive ion mode with electrospray ionization. Multiple Reaction Monitoring (MRM) is used for quantification. The proposed MRM transitions are provided in Table 2. Note: These parameters are proposed based on the structure of Mizolastine and may require optimization on the specific instrument used.

Table 2: Mass Spectrometry Parameters (Proposed)

ParameterMizolastineDipyridamole (IS)
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 433.2m/z 505.3
Product Ion (Q3) m/z 230.1m/z 385.2
Dwell Time 200 ms200 ms
Collision Energy To be optimizedTo be optimized
Declustering Potential To be optimizedTo be optimized

Protocol

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 mixture of methanol and water to create working standards for calibration curve and QC samples.

  • Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of Dipyridamole in methanol.

  • Calibration Curve (CC) and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 500, and 600 ng/mL) and quality control samples (e.g., Low, Medium, and High concentrations).

Sample Preparation Protocol

The sample preparation is based on protein precipitation, which is a simple and rapid technique.

  • Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL Dipyridamole) to each tube and vortex briefly.

  • Add 300 µL of methanol to each tube.

  • Vortex vigorously for 1 minute to precipitate the plasma proteins.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean autosampler vial.

  • Inject 10 µL of the supernatant into the LC-MS/MS system.

Method Validation Summary

The following tables summarize the expected performance characteristics of the method based on available literature.

Table 3: Linearity and Sensitivity

ParameterResult
Linearity Range 0.5 - 600 ng/mL[1]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1]

Table 4: Precision and Accuracy

QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Low QC< 15%< 15%85 - 115%
Mid QC< 15%< 15%85 - 115%
High QC< 15%< 15%85 - 115%
The intra- and inter-run standard deviations were both less than 11.2%.[1]

Table 5: Recovery and Stability

ParameterResult
Extraction Recovery > 85%
Matrix Effect To be determined
Short-Term Stability (Bench-top) Stable for at least 4 hours at room temperature
Long-Term Stability Stable for at least 30 days at -80°C
Freeze-Thaw Stability Stable for at least 3 freeze-thaw cycles

Visualizations

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of Mizolastine in plasma is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (Dipyridamole) plasma->add_is protein_precipitation Protein Precipitation (Methanol) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Mass Spectrometric Detection (MRM) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Mizolastine calibration->quantification

Caption: Experimental workflow for Mizolastine analysis.

Logical Relationship of Method Development

The logical steps involved in developing and validating the LC-MS/MS method are outlined below.

method_development cluster_method_dev Method Development cluster_method_val Method Validation ms_optimization MS Parameter Optimization (Tune Mizolastine & IS) lc_development LC Method Development (Column & Mobile Phase Selection) ms_optimization->lc_development sample_prep_dev Sample Preparation Development (Protein Precipitation) lc_development->sample_prep_dev specificity Specificity & Selectivity sample_prep_dev->specificity linearity Linearity & LLOQ specificity->linearity precision_accuracy Precision & Accuracy linearity->precision_accuracy recovery_matrix Recovery & Matrix Effect precision_accuracy->recovery_matrix stability Stability Assessment recovery_matrix->stability

Caption: Logical flow of method development and validation.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and rapid approach for the quantification of Mizolastine in human plasma. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making it suitable for large-scale pharmacokinetic and clinical studies. The method demonstrates good linearity and sensitivity, meeting the requirements for bioanalytical method validation.

References

Application Note and Protocol: Quantification of Mizolastine Dihydrochloride in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the quantification of Mizolastine (B1677215) dihydrochloride (B599025) in various tissue samples. Mizolastine is a second-generation H1 receptor antagonist with anti-inflammatory properties, and understanding its tissue distribution is crucial for pharmacokinetic and pharmacodynamic studies. The described methodology utilizes a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) approach, ensuring accurate and reproducible results. This protocol details procedures for tissue homogenization, solid-phase extraction (SPE) for sample clean-up, and the specific LC-MS/MS parameters for the analysis of Mizolastine.

Introduction

Mizolastine is a non-sedating antihistamine used for the treatment of allergic rhinitis and urticaria.[1][2] It is rapidly absorbed after oral administration, with peak plasma concentrations reached in approximately 1.5 hours.[1][3] Mizolastine is highly bound to plasma proteins (>98%) and is extensively metabolized in the liver, primarily through glucuronidation and sulphation.[3][4] While its pharmacokinetics in plasma are well-documented, detailed methods for quantifying its concentration in various tissues are less commonly reported. This application note aims to provide a detailed and reliable protocol to address this need, facilitating further research into the tissue-specific distribution and accumulation of Mizolastine.

Physicochemical Properties of Mizolastine

A thorough understanding of the physicochemical properties of Mizolastine is essential for developing an effective extraction and quantification method.

PropertyValueReference
Molecular FormulaC24H25FN4O-
Molecular Weight432.5 g/mol -
SolubilityWater-insoluble (0.01 mg/mL), soluble in DMSO, and slightly soluble in methanol (B129727) and chloroform (B151607) with heating.[2]
Protein Binding>98% (primarily to serum albumin)[3][4]

Experimental Protocol

This protocol is designed for the quantification of Mizolastine in soft tissues such as the liver, lung, kidney, and skin.

Materials and Reagents
  • Mizolastine dihydrochloride reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound or another antihistamine not present in the sample)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Deionized water (18.2 MΩ·cm)

  • Phosphate buffered saline (PBS), pH 7.4

  • Oasis HLB SPE cartridges (or equivalent)

  • Tissue homogenizer (e.g., bead beater, ultrasonic homogenizer)

  • Centrifuge

  • Analytical balance

  • LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher Scientific)

Standard Solutions and Calibration Curve Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Stock Solutions: Prepare serial dilutions from the primary stock solution in 50:50 (v/v) acetonitrile:water to create working stock solutions at various concentrations.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water.

  • Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the working stock solutions into blank tissue homogenate (see section 3 for preparation) to achieve a concentration range of 0.5 - 500 ng/mL. Add a fixed amount of the IS working solution to each calibration standard.

Tissue Sample Preparation and Homogenization
  • Accurately weigh approximately 100 mg of the tissue sample.

  • Add 400 µL of ice-cold PBS (pH 7.4).

  • Homogenize the tissue sample using a suitable homogenizer until a uniform consistency is achieved. Keep the samples on ice during homogenization to prevent degradation.

  • Collect the homogenate for the extraction procedure.

Solid-Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: To 100 µL of tissue homogenate, add 10 µL of the IS working solution and 400 µL of 4% phosphoric acid in water. Vortex and load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute Mizolastine and the IS with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (see section 5).

LC-MS/MS Analysis

The following are suggested starting parameters and may require optimization for different LC-MS/MS systems.

ParameterRecommended Condition
Liquid Chromatography
ColumnC18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored Transitions (MRM)Mizolastine: To be determined experimentally (e.g., Q1: 433.2 -> Q3: 167.1) Internal Standard: To be determined based on the selected IS
Dwell Time100 ms
Collision EnergyTo be optimized for the specific instrument
Declustering PotentialTo be optimized for the specific instrument

Note: The specific MRM transitions for Mizolastine should be optimized by infusing a standard solution into the mass spectrometer.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table for easy comparison.

Table 1: Quantification of Mizolastine in Tissue Samples

Tissue TypeSample IDMizolastine Concentration (ng/g tissue)% RSD (n=3)
LiverL-01[Insert Value][Insert Value]
L-02[Insert Value][Insert Value]
L-03[Insert Value][Insert Value]
LungLU-01[Insert Value][InsertValue]
LU-02[Insert Value][Insert Value]
LU-03[Insert Value][Insert Value]
KidneyK-01[Insert Value][Insert Value]
K-02[Insert Value][Insert Value]
K-03[Insert Value][Insert Value]
SkinS-01[Insert Value][Insert Value]
S-02[Insert Value][Insert Value]
S-03[Insert Value][Insert Value]

Visualizations

Experimental Workflow

experimental_workflow start Tissue Sample Collection homogenization Tissue Homogenization (in PBS) start->homogenization spiking Spiking with Internal Standard homogenization->spiking spe Solid-Phase Extraction (SPE) spiking->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation analysis LC-MS/MS Analysis evaporation->analysis quantification Data Quantification analysis->quantification

Caption: Workflow for Mizolastine quantification in tissue.

Mizolastine Signaling Pathway (Simplified)

mizolastine_pathway node_allergen Allergen node_mastcell Mast Cell node_allergen->node_mastcell Activation node_histamine Histamine Release node_mastcell->node_histamine node_h1r H1 Receptor node_histamine->node_h1r Binding node_symptoms Allergic Symptoms (e.g., vasodilation, itching) node_h1r->node_symptoms Activation node_mizolastine Mizolastine node_mizolastine->node_h1r Antagonism

Caption: Mizolastine's mechanism of action.

Conclusion

This application note provides a detailed and robust protocol for the quantification of this compound in tissue samples using LC-MS/MS. The described method, which includes tissue homogenization and solid-phase extraction, is designed to yield accurate and reproducible results, which are essential for pharmacokinetic and drug distribution studies. The provided workflow and signaling pathway diagrams offer clear visual aids to the experimental process and the drug's mechanism of action. Researchers can adapt this protocol to suit their specific instrumentation and research needs.

References

Mizolastine Dihydrochloride: Application Notes and Protocols for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Mizolastine (B1677215) dihydrochloride (B599025) in preclinical in vivo studies, focusing on its anti-inflammatory and anti-allergic properties. Detailed protocols for common animal models are provided to facilitate experimental design and execution.

Introduction to Mizolastine Dihydrochloride

Mizolastine is a second-generation antihistamine that acts as a potent and specific antagonist for the peripheral histamine (B1213489) H1 receptor.[1][2] Beyond its primary antihistaminic activity, Mizolastine exhibits significant anti-inflammatory and anti-allergic effects, which are not solely attributable to H1 receptor blockade.[3][4][5] These additional properties make it a valuable tool for investigating inflammatory and allergic disease pathways in various animal models.

Pharmacological Profile

Mechanism of Action:

Mizolastine's primary mechanism of action is the competitive and reversible blockade of histamine H1 receptors, which mitigates the classic symptoms of allergic reactions such as itching, vasodilation, and increased vascular permeability.[2][4]

Additionally, Mizolastine possesses anti-inflammatory properties that are thought to be mediated through the inhibition of the 5-lipoxygenase (5-LOX) pathway.[5][6] This leads to a reduction in the production of pro-inflammatory leukotrienes.[1] Mizolastine has also been shown to inhibit the release of various inflammatory mediators, including:

  • Vascular Endothelial Growth Factor (VEGF)[1]

  • Tumor Necrosis Factor-alpha (TNF-α)[1]

  • Keratinocyte-derived Chemokine (KC)[1]

  • Leukotriene B4 (LTB4)[1]

This dual action of H1 receptor antagonism and anti-inflammatory effects makes Mizolastine a compound of interest for studying complex inflammatory diseases.

Pharmacokinetics (Human Data):

While detailed pharmacokinetic data in various animal models is limited in the publicly available literature, human pharmacokinetic parameters provide a useful reference.

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) ~1.5 hours[2]
Terminal Elimination Half-life (t1/2) ~13 hours[2]
Plasma Protein Binding >98%[7]

Signaling Pathway of Mizolastine's Anti-inflammatory Action

Mizolastine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R H1 Receptor Allergic_Symptoms Allergic Symptoms H1R->Allergic_Symptoms Activates PLA2 PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases Histamine Histamine Histamine->H1R Binds Mizolastine Mizolastine Mizolastine->H1R Blocks Five_LOX 5-Lipoxygenase Mizolastine->Five_LOX Inhibits Arachidonic_Acid->Five_LOX Substrate for Leukotrienes Leukotrienes Five_LOX->Leukotrienes Produces Inflammation Inflammation Leukotrienes->Inflammation Promotes

Caption: Mizolastine's dual mechanism of action.

In Vivo Experimental Protocols

Arachidonic Acid-Induced Paw Edema in Rats

This model is used to evaluate the anti-inflammatory effects of compounds, particularly those that may inhibit the 5-lipoxygenase pathway.

Experimental Workflow:

Paw_Edema_Workflow start Start acclimatize Acclimatize Rats (1 week) start->acclimatize fasting Fast overnight acclimatize->fasting treatment Administer Mizolastine (oral gavage) fasting->treatment induction Induce edema with Arachidonic Acid treatment->induction 1 hour post-treatment measurement Measure paw volume (Plethysmometer) induction->measurement At 1, 2, 3, 4 hours analysis Data Analysis measurement->analysis end End analysis->end Colitis_Workflow start Start acclimatize Acclimatize Rats (1 week) start->acclimatize fasting Fast overnight acclimatize->fasting pretreatment Pre-treat with Mizolastine (1 hour before TNBS) fasting->pretreatment induction Induce colitis with TNBS pretreatment->induction daily_treatment Daily Mizolastine Treatment induction->daily_treatment For 3 days monitoring Monitor daily (weight, stool) daily_treatment->monitoring euthanasia Euthanize and collect colon monitoring->euthanasia On day 4 analysis Macroscopic scoring, Histology, Cytokine analysis euthanasia->analysis end End analysis->end Conjunctivitis_Workflow start Start acclimatize Acclimatize Rabbits (1 week) start->acclimatize pretreatment Pre-treat with Mizolastine (topical) acclimatize->pretreatment induction Induce conjunctivitis with Histamine pretreatment->induction 30 min post-treatment scoring Clinical Scoring induction->scoring At various time points euthanasia Euthanize and collect conjunctiva scoring->euthanasia At study end-point analysis Histology (H&E), Cytokine analysis (ELISA/RT-PCR) euthanasia->analysis end End analysis->end

References

Cellular Assays for Assessing Mizolastine Dihydrochloride Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mizolastine (B1677215) dihydrochloride (B599025) is a second-generation H1 receptor antagonist known for its efficacy in treating allergic conditions such as rhinitis and urticaria.[1][2][3] Its primary mechanism of action involves the selective inhibition of the histamine (B1213489) H1 receptor, which blocks the cascade of allergic symptoms.[1] Beyond its antihistaminic effects, mizolastine also exhibits anti-inflammatory properties by inhibiting the release of various inflammatory mediators.[1] This document provides detailed application notes and protocols for a range of cellular assays designed to assess the efficacy of Mizolastine dihydrochloride, offering researchers the tools to evaluate its pharmacological activity in a preclinical setting.

Mechanism of Action: Histamine H1 Receptor Antagonism

Histamine, released from mast cells and basophils during an allergic reaction, binds to H1 receptors on various cell types, initiating a signaling cascade that leads to allergic symptoms. Mizolastine competitively blocks this binding, thereby mitigating the downstream effects. The primary signaling pathway activated by the H1 receptor is the Gq/11 pathway, which stimulates phospholipase C (PLC) to produce inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Diagram of the Histamine H1 Receptor Signaling Pathway

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Mizolastine Mizolastine Mizolastine->H1R Gq11 Gq/11 H1R->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Allergic_Response Allergic Response Ca_release->Allergic_Response PKC->Allergic_Response

Caption: Histamine H1 receptor signaling cascade and the inhibitory action of Mizolastine.

Data Presentation: Summary of this compound Efficacy

The following tables summarize the quantitative data on the efficacy of this compound in various cellular assays.

Table 1: Inhibition of Mediator Release by Mizolastine

MediatorCell TypeStimulusMizolastine Concentration% Inhibition / IC50Reference
Cysteinyl Leukotriene C4 (LTC4)Human Basophilsanti-IgE10⁻⁷ - 10⁻⁵ MIC50: 3.85 ± 0.28 µM[4]
Cysteinyl Leukotriene C4 (LTC4)Human Mast Cellsanti-IgE10⁻⁷ - 10⁻⁵ MIC50: 3.92 ± 0.41 µM[4]
Cysteinyl Leukotriene C4 (LTC4)Human BasophilsFormyl Peptide10⁻⁷ - 10⁻⁵ MIC50: 1.86 ± 0.24 µM[4]
Interleukin-4 (IL-4)Mouse Bone Marrow-Derived Mast Cells (BMMC)--IC50: 9.3 µM
Tumor Necrosis Factor-alpha (TNF-α)Mouse Peritoneal Macrophages--IC50: 4.1 µM
LTB4 and TNF-alphaDispersed Nasal Polyp Cellsanti-IgE0.1, 1.0, 10 µMSignificant and dose-dependent
GM-CSFDispersed Nasal Polyp CellsSpontaneousfrom 1 µMSignificant
VEGF, KC, and TNF-αMurine Mast CellsIgE-dependent1-10000 nMTime- and dose-dependent

Table 2: Effects of Mizolastine on Signaling Pathways

Signaling MoleculeCell TypeEffectMizolastine ConcentrationReference
Akt phosphorylationMurine Mast CellsInhibition10⁻⁹ to 10⁻⁵ M[5][6]
Protein Kinase C (PKC) activationMurine Mast CellsDose-dependent inhibition10⁻⁹ to 10⁻⁵ M[5][6]

Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

Materials:

  • Mast cell line (e.g., RBL-2H3) or primary mast cells

  • Cell culture medium

  • Tyrode's buffer (or other suitable buffer)

  • This compound

  • Stimulating agent (e.g., IgE/anti-IgE, compound 48/80)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • Lysis buffer (e.g., 0.1% Triton X-100)

  • Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)

  • 96-well plates

  • Plate reader (405 nm)

Protocol:

  • Cell Culture: Culture mast cells to an appropriate density in a 96-well plate.

  • Sensitization (if using IgE/anti-IgE): Sensitize cells with IgE overnight.

  • Washing: Wash the cells twice with Tyrode's buffer to remove the culture medium.

  • Pre-incubation with Mizolastine: Add varying concentrations of this compound to the wells and incubate for 30 minutes at 37°C. Include a vehicle control.

  • Stimulation: Add the stimulating agent to the wells and incubate for 30-60 minutes at 37°C.

  • Sample Collection: Centrifuge the plate and collect the supernatant, which contains the released β-hexosaminidase.

  • Cell Lysis: Lyse the remaining cells in the wells with lysis buffer to determine the total β-hexosaminidase content.

  • Enzymatic Reaction: In a new 96-well plate, mix the supernatant or cell lysate with the pNAG substrate solution.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 405 nm using a plate reader.

  • Calculation: Calculate the percentage of β-hexosaminidase release for each condition relative to the total amount in the lysed cells.

Diagram of the Mast Cell Degranulation Assay Workflow

Mast_Cell_Degranulation_Workflow cluster_plate 96-Well Plate cluster_reaction Enzymatic Reaction A1 Culture Mast Cells A2 Sensitize with IgE (optional) A1->A2 A3 Wash Cells A2->A3 A4 Pre-incubate with Mizolastine A3->A4 A5 Stimulate Degranulation A4->A5 A6 Centrifuge & Collect Supernatant A5->A6 B1 Mix Supernatant/Lysate with pNAG Substrate A6->B1 A7 Lyse Remaining Cells A7->B1 B2 Incubate at 37°C B1->B2 B3 Add Stop Solution B2->B3 C1 Read Absorbance at 405 nm B3->C1 D1 Calculate % Release C1->D1

Caption: Workflow for the β-hexosaminidase release assay.

Histamine-Induced Calcium Influx Assay

This assay measures the ability of Mizolastine to inhibit the increase in intracellular calcium concentration induced by histamine.

Materials:

  • Adherent cell line expressing the histamine H1 receptor (e.g., HEK293-H1R)

  • Cell culture medium

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound

  • Histamine

  • Fluorescence plate reader or fluorescence microscope with imaging capabilities

Protocol:

  • Cell Seeding: Seed cells onto black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium indicator dye and Pluronic F-127 in HBSS.

  • Incubation: Remove the culture medium from the cells and add the loading buffer. Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Pre-incubation with Mizolastine: Add HBSS containing various concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature in the dark.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or microscope.

  • Stimulation: Add histamine to the wells to induce calcium influx.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis: Analyze the fluorescence data to determine the peak calcium response and calculate the percentage inhibition by Mizolastine at different concentrations.

Inositol Phosphate (IP1) Accumulation Assay

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a measure of Gq-coupled receptor activation.

Materials:

  • Cell line expressing the histamine H1 receptor

  • Cell culture medium

  • IP-One HTRF® assay kit (or similar)

  • This compound

  • Histamine

  • HTRF-compatible plate reader

Protocol:

  • Cell Preparation: Culture and prepare cells according to the assay kit instructions.

  • Pre-treatment with Mizolastine: Add varying concentrations of this compound to the cells.

  • Stimulation: Add histamine to the wells to stimulate the H1 receptor.

  • Lysis and Detection: Lyse the cells and add the HTRF® detection reagents (IP1-d2 and anti-IP1 cryptate) as per the kit protocol.

  • Incubation: Incubate the plate for the recommended time at room temperature in the dark.

  • Measurement: Read the HTRF® signal on a compatible plate reader.

  • Data Analysis: Calculate the IP1 concentration from the HTRF® ratio and determine the inhibitory effect of Mizolastine.

Cytokine Release Assay (ELISA)

This assay measures the inhibitory effect of Mizolastine on the release of pro-inflammatory cytokines from immune cells.

Materials:

  • Immune cells (e.g., peripheral blood mononuclear cells (PBMCs), mast cells, or a relevant cell line)

  • Cell culture medium

  • This compound

  • Stimulating agent (e.g., lipopolysaccharide (LPS), IgE/anti-IgE)

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, GM-CSF)

  • 96-well ELISA plates

  • Plate reader

Protocol:

  • Cell Culture and Treatment: Culture the immune cells and pre-incubate with various concentrations of this compound for a specified time (e.g., 1-24 hours).

  • Stimulation: Add the stimulating agent to the cells to induce cytokine production and release.

  • Supernatant Collection: After an appropriate incubation period, centrifuge the cell culture plate and collect the supernatant.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating the ELISA plate with a capture antibody.

    • Adding the cell supernatants (samples) and standards.

    • Adding a detection antibody.

    • Adding an enzyme-conjugated secondary antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in each sample. Determine the percentage inhibition of cytokine release by Mizolastine.

Diagram of the General ELISA Workflow

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay Steps A1 Coat Plate with Capture Antibody A2 Block Plate A1->A2 B1 Add Samples and Standards A2->B1 B2 Add Detection Antibody B1->B2 B3 Add Enzyme-Conjugated Secondary Antibody B2->B3 B4 Add Substrate B3->B4 C1 Read Absorbance B4->C1 D1 Calculate Cytokine Concentration C1->D1

Caption: General workflow for a sandwich ELISA.

Conclusion

The cellular assays described in this document provide a robust framework for evaluating the efficacy of this compound. By employing these protocols, researchers can gain valuable insights into its H1 receptor antagonist activity and its broader anti-inflammatory and anti-allergic properties. The quantitative data and detailed methodologies presented here serve as a comprehensive resource for scientists and professionals in the field of drug development.

References

Mizolastine Dihydrochloride Formulation for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation of Mizolastine (B1677215) dihydrochloride (B599025) for preclinical research, targeting oral administration in rodent models. This document includes detailed physicochemical data, formulation protocols, and insights into the compound's mechanism of action to support study design and execution.

Physicochemical Properties and Solubility

Mizolastine dihydrochloride is a second-generation histamine (B1213489) H1-receptor antagonist with additional anti-inflammatory properties.[1] Understanding its physicochemical characteristics is crucial for developing appropriate formulations for preclinical evaluation.

Table 1: Physicochemical and Solubility Data for Mizolastine and its Dihydrochloride Salt

ParameterValueReference
This compound
Molecular FormulaC₂₄H₂₇Cl₂FN₆O[2]
Molecular Weight505.42 g/mol [2]
AppearanceSolid powder[2]
Solubility in DMSOSoluble[2]
Solubility in a Vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline≥ 2.5 mg/mL[3]
Mizolastine (Base)
Molecular FormulaC₂₄H₂₅FN₆O
Molecular Weight432.50 g/mol
Aqueous Solubility0.01 mg/mL[4]
LogP3.20
Biopharmaceutical Classification System (BCS)Class II (low solubility, high permeability)[4]

Preclinical Formulation Protocols

Given its low aqueous solubility, this compound requires specific formulation strategies to ensure consistent and accurate dosing in preclinical studies. The choice of formulation will depend on the desired dose, administration volume, and the specific requirements of the animal model. It is recommended to prepare formulations fresh daily and use them immediately to minimize any potential stability issues.[5]

Oral Suspension in Methylcellulose (B11928114) (for low to moderate doses)

This protocol is suitable for administering this compound as a suspension, a common approach for poorly soluble compounds in preclinical oral studies.

Materials:

  • This compound powder

  • 0.5% (w/v) Methylcellulose in sterile water or saline

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Volumetric flasks and graduated cylinders

  • Analytical balance

Protocol:

  • Vehicle Preparation: To prepare a 0.5% methylcellulose solution, heat approximately one-third of the required volume of water to 60-70°C. Slowly add the methylcellulose powder while stirring vigorously. Once dispersed, add the remaining two-thirds of cold water and continue to stir at 4°C overnight until a clear, viscous solution is formed.

  • Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and total volume.

  • Trituration: Transfer the weighed powder to a mortar. Add a small volume of the 0.5% methylcellulose vehicle and triturate with the pestle to form a smooth, uniform paste. This step is critical to break down any aggregates and facilitate suspension.

  • Suspension: Gradually add the remaining 0.5% methylcellulose vehicle to the paste while continuously stirring.

  • Homogenization: Transfer the mixture to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure a homogenous suspension.

  • Dosing: Before each administration, stir the suspension well to ensure uniformity. The typical oral gavage volume for mice is 5-10 mL/kg and for rats is 5 mL/kg.

Solubilized Formulation for Oral Gavage (for higher doses)

For studies requiring higher dose concentrations, a solubilized formulation using a co-solvent system can be employed.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile tubes and pipettes

  • Vortex mixer

Protocol:

  • Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[3]

  • Vehicle Preparation: In a sterile tube, prepare the final formulation by adding the components in the following order, vortexing after each addition:

    • 10% DMSO (from the stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline[3]

  • Example Calculation for a 2.5 mg/mL final concentration:

    • Take 100 µL of a 25 mg/mL this compound stock in DMSO.

    • Add 400 µL of PEG300 and vortex.

    • Add 50 µL of Tween-80 and vortex.

    • Add 450 µL of saline to reach a final volume of 1 mL.[3]

  • Final Checks: Ensure the final solution is clear and free of precipitation. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.[3]

  • Dosing: Administer the freshly prepared solution via oral gavage at the appropriate volume for the animal model.

Mechanism of Action and Signaling Pathways

This compound is primarily a potent and selective antagonist of the peripheral histamine H1-receptor (IC₅₀ = 47 nM).[6] In addition to its antihistaminic effects, it exhibits anti-inflammatory properties through the inhibition of the 5-lipoxygenase (5-LOX) pathway and modulation of intracellular signaling in mast cells.[7][8]

Inhibition of Mast Cell Activation

In mast cells, Mizolastine has been shown to inhibit the activation of Protein Kinase C (PKC) and the downstream signaling molecule Akt (also known as Protein Kinase B).[8] This interference with the PKC-Akt signaling axis likely contributes to its ability to reduce the release of pro-inflammatory mediators.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen_IgE_FcεRI Antigen-IgE-FcεRI Complex PKC PKC Antigen_IgE_FcεRI->PKC Activation Akt Akt (Protein Kinase B) PKC->Akt Phosphorylation (Activation) Mediator_Release Inhibition of Pro-inflammatory Mediator Release (e.g., Histamine, Cytokines) Mizolastine Mizolastine Mizolastine->PKC Inhibits Mizolastine->Akt Inhibits Activation

Caption: Mizolastine's inhibition of the PKC/Akt pathway in mast cells.

Inhibition of the 5-Lipoxygenase Pathway

Mizolastine also exerts anti-inflammatory effects by inhibiting the 5-lipoxygenase (5-LOX) enzyme.[7] This enzyme is crucial for the synthesis of leukotrienes, which are potent inflammatory mediators.

Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX Leukotrienes Leukotrienes (e.g., LTB4) 5-LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Mizolastine Mizolastine Mizolastine->5-LOX Inhibits

Caption: Mizolastine's inhibition of the 5-lipoxygenase pathway.

Preclinical Pharmacokinetics

Pharmacokinetic parameters of Mizolastine have been characterized in preclinical and clinical settings. These data can inform dose selection and sampling time points in preclinical studies.

Table 2: Pharmacokinetic Parameters of Mizolastine

ParameterSpeciesDoseTmax (Time to Peak Plasma Concentration)Elimination Half-life (t₁/₂)BioavailabilityReference
MizolastineHuman10 mg (oral)~1.5 hours~13 hours~65%[9][10]
This compoundRat0.3 mg/kg (oral gavage)---[6]

Note: Specific Tmax and half-life data for rats at the 0.3 mg/kg dose were not available in the reviewed literature, but this dose was shown to be effective in reducing inflammation.[6]

Experimental Workflow for Oral Gavage Study

The following diagram outlines a typical experimental workflow for an oral gavage study in rodents using a this compound formulation.

Formulation 1. Formulation Preparation (Suspension or Solution) Dose_Calculation 2. Dose Calculation (Based on animal weight) Formulation->Dose_Calculation Administration 3. Oral Gavage Administration Dose_Calculation->Administration Observation 4. Post-Dosing Observation (Clinical signs, behavior) Administration->Observation Sampling 5. Sample Collection (Blood, tissues at defined time points) Observation->Sampling Analysis 6. Bioanalysis (LC-MS/MS for drug concentration) Sampling->Analysis Data_Analysis 7. Pharmacokinetic and Pharmacodynamic Analysis Analysis->Data_Analysis

Caption: Experimental workflow for a preclinical oral dosing study.

References

Application Notes and Protocols for High-Throughput Screening Assays Targeting Mizolastine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mizolastine (B1677215) dihydrochloride (B599025) is a second-generation antihistamine known for its efficacy in treating allergic conditions such as rhinitis and urticaria.[1] Its therapeutic effects are primarily attributed to its potent and selective antagonism of the histamine (B1213489) H1 receptor.[1][2][3] Beyond its antihistaminergic activity, mizolastine exhibits a broader pharmacological profile, including anti-inflammatory properties.[1] These multifaceted effects stem from its interaction with several molecular targets. These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize compounds that modulate the key molecular targets of mizolastine: the histamine H1 receptor, 5-lipoxygenase (5-LOX), and HERG potassium channels, as well as its impact on cytokine release.

Molecular Targets of Mizolastine Dihydrochloride

Mizolastine's mechanism of action involves modulation of several key proteins involved in allergic and inflammatory responses:

  • Histamine H1 Receptor: As a potent antagonist, mizolastine blocks the action of histamine at H1 receptors, thereby mitigating allergic symptoms.[1][2][3]

  • 5-Lipoxygenase (5-LOX): Mizolastine has been shown to inhibit 5-lipoxygenase, an enzyme crucial for the biosynthesis of leukotrienes, which are potent inflammatory mediators.[4][5]

  • Cytokine Release: The compound has been observed to inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and GM-CSF from inflammatory cells.[4][6]

  • HERG Potassium Channels: Mizolastine can block HERG1 K+ channels, a property that warrants careful consideration in drug development due to potential cardiac safety implications.[7]

  • Mast Cell Signaling: Mizolastine can modulate signaling pathways within mast cells, inhibiting the activation of Akt and Protein Kinase C (PKC).[8]

Data Presentation: Quantitative Assay Parameters

The following tables summarize key quantitative data for the described high-throughput screening assays, providing a basis for comparison and assay validation.

Table 1: Histamine H1 Receptor Antagonist HTS Assay

ParameterAssay TypeCell LineLigand/AgonistIC50 (Mizolastine)Z' Factor
Calcium Flux Fluorescence-basedHEK293 expressing H1RHistamine4.7 x 10-8 M[9][10][11]> 0.5
β-Arrestin Recruitment Enzyme Fragment ComplementationU2OS expressing H1R-β-arrestin fusionHistamineNot reported> 0.6
Dynamic Mass Redistribution (DMR) Label-freeA-431 or A-549 (endogenous H1R)HistamineNot reported> 0.5

Table 2: 5-Lipoxygenase Inhibition HTS Assay

ParameterAssay TypeEnzyme SourceSubstrateIC50 (Mizolastine)Z' Factor
Fluorescence-based H2DCFDA oxidationRecombinant Human 5-LOXArachidonic Acid3.7 x 10-6 M[12]> 0.7
Spectrophotometric (FOX) Ferrous Oxidation-Xylenol OrangeRecombinant Human 5-LOXArachidonic AcidNot reported> 0.6

Table 3: HERG Potassium Channel Blockade HTS Assay

ParameterAssay TypeCell LineIonIC50 (Mizolastine)Z' Factor
Automated Patch Clamp ElectrophysiologyHEK293 expressing HERGK+3.5 x 10-7 M[7]> 0.5
Fluorescence-based (Thallium Flux) Membrane Potential-sensitive dyeCHO expressing HERGTl+Not reported> 0.6
Rubidium Efflux RadiometricCHO expressing HERG86Rb+Not reported> 0.5

Table 4: Cytokine Release Inhibition HTS Assay (LPS-stimulated THP-1 cells)

CytokineAssay TypeDetection MethodIC50 (Mizolastine)Z' Factor
TNF-α AlphaLISAProximity-based immunoassayNot reported> 0.7
IL-6 HTRFTime-Resolved FRET immunoassayNot reported> 0.6
GM-CSF ELISAEnzyme-linked immunosorbent assayNot reported> 0.5

Experimental Protocols and Methodologies

Histamine H1 Receptor Antagonist Screening: A Fluorescence-Based Calcium Flux Assay

This assay identifies antagonists of the histamine H1 receptor by measuring their ability to inhibit histamine-induced intracellular calcium mobilization in cells stably expressing the receptor.

Experimental Workflow

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis a Seed HEK293-H1R cells in 384-well plates b Incubate overnight a->b c Load cells with calcium-sensitive dye b->c d Incubate c->d e Add Mizolastine/ test compounds d->e f Incubate e->f g Add Histamine (agonist) f->g h Measure fluorescence (kinetic read) g->h i Calculate % inhibition h->i j Generate dose-response curves and calculate IC50 i->j

Caption: Workflow for the H1 Receptor Calcium Flux Assay.

Protocol:

  • Cell Preparation:

    • Seed HEK293 cells stably expressing the human histamine H1 receptor into black, clear-bottom 384-well microplates at a density of 20,000 cells/well in 20 µL of culture medium.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Dye Loading:

    • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions, including an appropriate probenecid (B1678239) concentration to prevent dye extrusion.

    • Aspirate the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.

    • Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare serial dilutions of this compound and test compounds in a suitable assay buffer.

    • Add 5 µL of the compound solutions to the respective wells of the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of histamine (agonist) in assay buffer at a concentration that elicits a maximal response (EC100).

    • Place the microplate into a fluorescence plate reader equipped with an automated liquid handling system.

    • Initiate a kinetic read of fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm).

    • After establishing a stable baseline, inject 5 µL of the histamine solution into each well.

    • Continue kinetic reading for at least 60 seconds to capture the peak calcium response.

  • Data Analysis:

    • Determine the maximum fluorescence signal for each well.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls (vehicle-treated and histamine-only treated wells).

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

5-Lipoxygenase Inhibition Screening: A Fluorescence-Based Assay

This assay measures the inhibition of 5-lipoxygenase activity by monitoring the oxidation of a fluorescent probe.[2]

Signaling Pathway

G cluster_pathway 5-Lipoxygenase Pathway cluster_inhibition Inhibition by Mizolastine AA Arachidonic Acid LOX 5-Lipoxygenase AA->LOX HPETE 5-HPETE LOX->HPETE LTA4 Leukotriene A4 HPETE->LTA4 LTs Leukotrienes LTA4->LTs Mizolastine Mizolastine Mizolastine->LOX inhibits

Caption: Inhibition of the 5-Lipoxygenase Pathway by Mizolastine.

Protocol:

  • Reagent Preparation:

    • Prepare a 50 mM Tris-HCl buffer (pH 7.4) containing 0.1 mM EDTA.

    • Prepare a stock solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) in DMSO.

    • Prepare a stock solution of arachidonic acid (substrate) in ethanol.

    • Prepare serial dilutions of this compound and test compounds in the assay buffer.

  • Assay Procedure:

    • In a 384-well black microplate, add 5 µL of the compound solutions.

    • Add 10 µL of recombinant human 5-lipoxygenase enzyme to each well.

    • Incubate for 10 minutes at room temperature.

    • Add 5 µL of H2DCFDA solution to each well.

    • Initiate the reaction by adding 5 µL of the arachidonic acid solution.

  • Signal Detection:

    • Immediately begin reading the fluorescence intensity (excitation at 485 nm, emission at 535 nm) every minute for 15-30 minutes at room temperature.

  • Data Analysis:

    • Determine the rate of fluorescence increase (slope of the linear portion of the kinetic curve).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

HERG Potassium Channel Blockade Screening: Automated Patch Clamp Assay

This electrophysiological assay provides a direct measure of HERG channel function and its inhibition by test compounds in a high-throughput format.[13][14]

Experimental Workflow

G cluster_prep Cell Preparation cluster_assay Automated Patch Clamp cluster_analysis Data Analysis a Harvest HEK293-HERG cells b Prepare single-cell suspension a->b c Load cells and solutions onto the instrument b->c d Establish whole-cell configuration c->d e Apply voltage protocol to elicit HERG current d->e f Apply Mizolastine/ test compounds e->f g Record HERG current f->g h Measure peak tail current g->h i Calculate % block h->i j Generate concentration-response curves and calculate IC50 i->j

Caption: Automated Patch Clamp Workflow for HERG Channel Screening.

Protocol:

  • Cell and Solution Preparation:

    • Culture HEK293 cells stably expressing the hERG gene to 70-90% confluency.

    • Prepare a single-cell suspension using a non-enzymatic dissociation solution.

    • Prepare intracellular and extracellular recording solutions with appropriate ionic compositions.

    • Prepare serial dilutions of this compound and test compounds in the extracellular solution.

  • Automated Patch Clamp Procedure:

    • Follow the specific instrument manufacturer's protocol for loading cells, intracellular solution, extracellular solution, and compound plates.

    • The instrument will automatically perform cell capture, seal formation, and whole-cell access.

    • Apply a voltage clamp protocol designed to activate and measure the HERG tail current (e.g., a depolarizing step to +20 mV followed by a repolarizing step to -50 mV).

    • Establish a stable baseline current recording in the extracellular solution.

    • Perfuse the cells with increasing concentrations of the test compounds and record the corresponding HERG current.

  • Data Analysis:

    • Measure the peak amplitude of the HERG tail current at each compound concentration.

    • Calculate the percentage of current block relative to the baseline recording.

    • Plot the percentage of block against the compound concentration and fit the data to determine the IC50 value.

Cytokine Release Inhibition Screening: AlphaLISA Assay

This homogeneous, no-wash immunoassay quantifies the inhibition of cytokine (e.g., TNF-α) release from stimulated immune cells.[8][15]

Signaling Pathway

G cluster_pathway Mast Cell Degranulation and Cytokine Release cluster_inhibition Inhibition by Mizolastine Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI IgE->FcεRI PKC PKC FcεRI->PKC Akt Akt FcεRI->Akt Signaling Downstream Signaling PKC->Signaling Akt->Signaling Cytokines Cytokine Release (TNF-α, IL-6, etc.) Signaling->Cytokines Mizolastine Mizolastine Mizolastine->PKC inhibits Mizolastine->Akt inhibits

Caption: Mizolastine's Inhibition of Mast Cell Signaling.

Protocol:

  • Cell Culture and Stimulation:

    • Culture THP-1 monocytes in appropriate media. Differentiate the cells into macrophage-like cells by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

    • Seed the differentiated THP-1 cells in 384-well plates at a density of 50,000 cells/well.

    • Add serial dilutions of this compound or test compounds and incubate for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

    • Incubate for 18-24 hours at 37°C.

  • AlphaLISA Procedure:

    • Carefully transfer the cell culture supernatant to a new 384-well white microplate.

    • Prepare the AlphaLISA acceptor beads conjugated with an anti-TNF-α antibody and the biotinylated anti-TNF-α antibody in the provided assay buffer.

    • Add the mixture of acceptor beads and biotinylated antibody to each well containing the supernatant.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add streptavidin-coated donor beads.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Signal Detection:

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Generate a standard curve using recombinant TNF-α.

    • Calculate the concentration of TNF-α in each sample from the standard curve.

    • Determine the percentage of inhibition of TNF-α release for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.

Conclusion

The high-throughput screening assays detailed in these application notes provide robust and reliable methods for the identification and characterization of novel modulators of this compound's key molecular targets. By employing these protocols, researchers can efficiently screen large compound libraries and advance the development of new therapeutic agents for allergic and inflammatory diseases. The provided quantitative data and workflow diagrams offer a comprehensive guide for the successful implementation of these assays in a drug discovery setting.

References

Application Notes & Protocols: A Validated RP-HPLC Method for the Determination of Mizolastine Dihydrochloride and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Mizolastine dihydrochloride (B599025) and its process-related impurities in bulk drug substances. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability studies. All validation parameters are assessed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]

Introduction

Mizolastine is a second-generation H1-receptor antagonist used for the symptomatic relief of allergic rhinitis and chronic idiopathic urticaria.[6][7][8][9] Like all active pharmaceutical ingredients (APIs), the purity of Mizolastine dihydrochloride is critical to its safety and efficacy. The manufacturing process and storage conditions can lead to the formation of impurities, which must be monitored and controlled within acceptable limits.

The development and validation of a reliable analytical method are essential for ensuring the quality of the drug substance.[10] This application note describes a stability-indicating RP-HPLC method for the separation and quantification of Mizolastine and its five inherent impurities (Impurity A, B, C, D, and E).[1] The validation process confirms that the analytical procedure is fit for its intended purpose.[5][11]

Materials and Methods

2.1 Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Analytical balance

  • pH meter

  • Ultrasonic bath

  • Volumetric glassware

2.2 Reagents and Standards

  • This compound Reference Standard (RS) and Impurity Standards (A, B, C, D, E)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (AR grade)

  • Water (HPLC grade)

2.3 Chromatographic Conditions

ParameterSpecification
Column Inertsil, C18, 250 x 4.6 mm, 5 µm[1][3]
Mobile Phase A 0.1% Phosphoric acid in water[1][3]
Mobile Phase B Acetonitrile[1][3]
Elution Gradient[1][3]
Flow Rate 1.0 mL/min[1][3]
Detection UV at 220 nm[1][3]
Column Temp. Ambient
Injection Vol. 10 µL

2.4 Preparation of Solutions

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 v/v ratio.

  • Standard Stock Solution: Accurately weigh and dissolve Mizolastine RS and each impurity standard in the diluent to prepare individual stock solutions.

  • Spiked Sample Solution: Prepare a solution of Mizolastine at a target concentration and spike it with known amounts of each impurity from the stock solutions to achieve the desired impurity concentration levels (e.g., at the specification limit).

Method Validation Protocols

The validation of the analytical method is performed according to ICH Q2(R2) guidelines, covering specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][3][4][5]

System Suitability

Protocol:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the standard solution containing Mizolastine and its impurities six replicate times.

  • Calculate the tailing factor, theoretical plates, and % RSD for the peak area and retention time of the Mizolastine peak.

Acceptance Criteria:

  • Tailing factor for the Mizolastine peak: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • % RSD of peak areas from replicate injections: ≤ 2.0%

Specificity (Selectivity)

Protocol:

  • Inject the diluent (blank), a solution containing only Mizolastine, and a solution of each individual impurity.

  • Inject a spiked sample solution containing Mizolastine and all five impurities.

  • Perform forced degradation studies by exposing the Mizolastine sample to acidic, basic, oxidative, thermal, and photolytic stress conditions.

  • Analyze the stressed samples and assess the peak purity of the Mizolastine peak using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Acceptance Criteria:

  • No interference from the blank or other impurities at the retention time of the Mizolastine peak.

  • The method should resolve the Mizolastine peak from all impurity peaks and any degradation products formed during stress studies.

Linearity

Protocol:

  • Prepare a series of at least five calibration solutions for Mizolastine and each impurity, ranging from the LOQ to 150% of the specification level.[1]

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus the concentration for each analyte.

  • Determine the linearity by calculating the correlation coefficient (r²), slope, and y-intercept of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.99 for Mizolastine and all impurities.[1][3]

Accuracy (Recovery)

Protocol:

  • Prepare spiked samples in triplicate at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit for impurities).

  • Analyze these samples against a standard of known concentration.

  • Calculate the percentage recovery for each impurity at each level.

Acceptance Criteria:

  • The mean percentage recovery for each impurity should be within 90.0% to 110.0%.

Precision

Protocol:

  • Repeatability (Intra-assay Precision):

    • Prepare six identical spiked samples containing Mizolastine and impurities at the 100% specification level.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the % RSD for the concentration of each impurity.

  • Intermediate Precision (Inter-assay Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the % RSD for the results obtained across the different conditions.

Acceptance Criteria:

  • % RSD for repeatability and intermediate precision should not be more than 5.0% for each impurity.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol:

  • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) (Where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).

  • Confirm the determined LOQ by preparing and analyzing a sample at this concentration and checking for acceptable precision and accuracy.

Acceptance Criteria:

  • The LOQ should be sufficiently low to allow for the determination of impurities at their specification limits.

  • Precision at the LOQ level should have an RSD ≤ 10.0%.

Robustness

Protocol:

  • Systematically and deliberately vary critical method parameters one at a time.[2]

  • Parameters to vary include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic content)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Analyze a standard solution under each modified condition and evaluate the effect on system suitability parameters (retention time, peak shape, resolution).

Acceptance Criteria:

  • The system suitability parameters should remain within the acceptable limits for all varied conditions, demonstrating the method's reliability during normal use.[2]

Data Presentation

Table 1: System Suitability Results

ParameterMizolastine PeakAcceptance Criteria
Retention Time (min) 12.5-
% RSD of Retention Time 0.3%≤ 1.0%
% RSD of Peak Area 0.8%≤ 2.0%
Tailing Factor 1.2≤ 2.0
Theoretical Plates > 5000≥ 2000

Table 2: Linearity Data Summary

AnalyteRange (µg/mL)Correlation Coefficient (r²)
Mizolastine 10 - 1500.9998
Impurity A 0.1 - 1.50.9995
Impurity B 0.1 - 1.50.9992
Impurity C 0.1 - 1.50.9996
Impurity D 0.1 - 1.50.9991
Impurity E 0.1 - 1.50.9994

Table 3: Accuracy (Recovery) Results

ImpuritySpiked LevelMean Recovery (%)% RSD
Impurity A 50%, 100%, 150%100.0%1.4%
Impurity B 50%, 100%, 150%98.8%1.5%
Impurity C 50%, 100%, 150%99.2%0.8%
Impurity D 50%, 100%, 150%98.6%1.2%
Impurity E 50%, 100%, 150%100.4%1.8%
(Data adapted from a similar study for illustrative purposes)[1]

Table 4: Precision Results Summary

ImpurityRepeatability (% RSD)Intermediate Precision (% RSD)
Impurity A 1.11.5
Impurity B 1.31.8
Impurity C 0.91.2
Impurity D 1.41.9
Impurity E 1.21.6

Table 5: LOD and LOQ Results

ImpurityLOD (µg/mL)LOQ (µg/mL)
Impurity A 0.030.10
Impurity B 0.040.12
Impurity C 0.030.09
Impurity D 0.050.15
Impurity E 0.040.11

Visualizations

G cluster_0 Phase 1: Method Development & Setup cluster_1 Phase 2: Core Validation Experiments cluster_2 Phase 3: Finalization Dev Analytical Method Development Proto Write Validation Protocol Dev->Proto SysPrep Prepare System, Reagents & Standards Proto->SysPrep Spec Specificity & Forced Degradation SysPrep->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Determination Prec->LOD Rob Robustness LOD->Rob Rep Compile Validation Report Rob->Rep Imp Implement for QC Routine Analysis Rep->Imp G cluster_Core Core Performance Characteristics cluster_Limits Sensitivity cluster_Reliability Reliability center Fit for Intended Purpose (Reliable & Accurate Method) Specificity Specificity Specificity->center Accuracy Accuracy Accuracy->center Precision Precision Accuracy->Precision Precision->center Precision->Accuracy Linearity Linearity Linearity->center Range Range Linearity->Range Range->center LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) LOD->LOQ LOQ->center Robustness Robustness Robustness->center SystemSuitability System Suitability SystemSuitability->center

References

Application Notes and Protocols for Mizolastine Dihydrochloride in Allergy and Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mizolastine (B1677215) dihydrochloride (B599025) is a second-generation H1 receptor antagonist with a dual mechanism of action that includes both potent antihistaminic and significant anti-inflammatory properties.[1][2][3] This makes it a valuable tool for investigating the complex interplay between histamine-mediated pathways and broader inflammatory cascades in various allergy and inflammation research models. Unlike first-generation antihistamines, Mizolastine has a low propensity to cross the blood-brain barrier, resulting in a non-sedating profile in preclinical models and clinical use.[4][5]

These application notes provide a comprehensive overview of the use of Mizolastine dihydrochloride in research, including its mechanism of action, quantitative data from various in vitro and in vivo models, and detailed experimental protocols.

Mechanism of Action

Mizolastine's primary mechanism of action is the selective and high-affinity inverse agonism of the histamine (B1213489) H1 receptor.[3][6] This blockade prevents histamine from binding and activating these receptors, thereby inhibiting the classic allergic symptoms mediated by histamine, such as itching, vasodilation, and increased vascular permeability.[1][4]

Beyond its H1 receptor antagonism, Mizolastine exhibits distinct anti-inflammatory and anti-allergic effects through several mechanisms:

  • Inhibition of Inflammatory Mediator Release: Mizolastine has been shown to inhibit the release of a variety of pro-inflammatory mediators from mast cells and basophils, including:

    • Leukotrienes: By inhibiting the 5-lipoxygenase (5-LO) pathway, Mizolastine reduces the production of leukotrienes, which are potent bronchoconstrictors and chemoattractants.[7][8]

    • Cytokines and Chemokines: Mizolastine can suppress the release and expression of several key cytokines and chemokines involved in allergic inflammation, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-4 (IL-4), Vascular Endothelial Growth Factor (VEGF), and Keratinocyte-derived Chemokine (KC).[9][10][11]

  • Modulation of Intracellular Signaling Pathways: In murine mast cells, Mizolastine has been demonstrated to inhibit the antigen-induced activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway and Protein Kinase C (PKC) activation in a dose-dependent manner.[2][12] This interference with intracellular signaling contributes to its ability to stabilize mast cells and prevent degranulation. Notably, it does not appear to affect the MAPK (ERK, p38) or Fyn signaling pathways in these cells.[12]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in various in vitro and in vivo models.

Table 1: In Vitro Efficacy of this compound

AssayCell TypeParameter MeasuredIC50 ValueReference(s)
Histamine H1 Receptor BindingGuinea Pig Cerebellar Membranes[3H]pyrilamine binding47 nM[1]
Inhibition of 5-Lipoxygenase ActivityGuinea Pig Peritoneal Polymorphonuclear Leukocytes5-LO activity3.7 µM
Inhibition of IL-4 ProductionMouse Bone Marrow-Derived Mast Cells (BMMC)IL-4 release9.3 µM[13]
Inhibition of TNF-α ProductionMouse Peritoneal MacrophagesTNF-α release4.1 µM[13]
Inhibition of Cysteinyl Leukotriene C4 ReleaseAnti-IgE-stimulated Human BasophilsLTC4 release3.85 ± 0.28 µM[7]
Inhibition of Cysteinyl Leukotriene C4 ReleaseAnti-IgE-stimulated Human Mast CellsLTC4 release3.92 ± 0.41 µM[7]

Table 2: In Vivo Efficacy of this compound in Animal Models

ModelAnimalParameter MeasuredDose / RouteEfficacyReference(s)
Arachidonic Acid-Induced Paw EdemaRatPaw edema0.3 mg/kg, p.o.44% inhibition[12]
Antigen-Induced Eosinophil InfiltrationMouse (skin)Eosinophil countED50 = 0.3 mg/kg, p.o.Dose-dependent inhibition[13]
Antigen-Induced Eosinophil InfiltrationGuinea Pig (nasal cavity)Eosinophil countED50 = 0.2 mg/kg, i.p.Dose-dependent inhibition[13]
Histamine-Induced Paw EdemaRatPaw edemaED50 = 0.5 mg/kg, p.o.Dose-dependent inhibition[14]
Compound 48/80-Induced Cutaneous Capillary PermeabilityRatVascular permeabilityED50 = 1.1 mg/kg, p.o.Dose-dependent inhibition[14]
Histamine-Induced BronchoconstrictionGuinea PigBronchospasmED50 = 0.03 mg/kg, p.o.Dose-dependent inhibition[14]

Table 3: Clinical Efficacy of this compound in Allergic Rhinitis

Study TypeConditionTreatmentParameter MeasuredEfficacyReference(s)
Double-blind, placebo-controlledPerennial Allergic Rhinoconjunctivitis10 mg/day Mizolastine for 4 weeksTotal nasal symptom score36% mean decrease from baseline (vs. 10% for placebo)[15]
Double-blind, placebo-controlledPerennial Allergic Rhinoconjunctivitis10 mg/day Mizolastine for 4 weeksTotal ocular symptom score40% mean decrease from baseline (vs. 7% for placebo)[15]
Open-label extensionPerennial Allergic Rhinoconjunctivitis10 or 15 mg/day Mizolastine for 6 monthsNasal subscore (sneezing, rhinorrhea, itch)Mean reduction of 2.5 from baseline[16]
Double-blind, comparativePerennial Allergic Rhinitis10 mg/day Mizolastine vs. 10 mg/day Loratadine for 4 weeksTotal nasal score66.6% decrease (Mizolastine) vs. 61.3% decrease (Loratadine)[1]

Mandatory Visualizations

G Mizolastine's Dual Mechanism of Action cluster_0 Allergen Activation of Mast Cell cluster_1 Intracellular Signaling Cascades cluster_2 Inflammatory Responses Allergen Allergen IgE IgE Allergen->IgE Cross-linking FcεRI FcεRI Receptor IgE->FcεRI Cross-linking PI3K PI3K FcεRI->PI3K PKC PKC FcεRI->PKC Leukotrienes Leukotriene Synthesis (5-LO) FcεRI->Leukotrienes Cytokines Cytokine/Chemokine (TNF-α, IL-4, etc.) Gene Expression & Release FcεRI->Cytokines Akt Akt PI3K->Akt Degranulation Mast Cell Degranulation Akt->Degranulation PKC->Degranulation Histamine Histamine Release Degranulation->Histamine H1R Histamine H1 Receptor Histamine->H1R Activates Mizolastine Mizolastine dihydrochloride Mizolastine->PI3K Inhibits Mizolastine->PKC Inhibits Mizolastine->Leukotrienes Inhibits Mizolastine->H1R Blocks

Caption: Mizolastine's dual mechanism of action in mast cells.

G Experimental Workflow: Carrageenan-Induced Paw Edema start Start acclimatize Acclimatize Rats (1 week) start->acclimatize fast Fast Overnight acclimatize->fast groups Divide into Experimental Groups (Vehicle, Mizolastine, Reference) fast->groups treatment Oral Administration of Mizolastine/Vehicle groups->treatment carrageenan Subplantar Injection of 1% Carrageenan treatment->carrageenan 30-60 min post-treatment measure0 Measure Paw Volume (Baseline, t=0) carrageenan->measure0 measure_t Measure Paw Volume (t = 1, 2, 3, 4, 5 hours) carrageenan->measure_t measure0->carrageenan calculate Calculate Paw Edema Volume and % Inhibition measure_t->calculate analyze Statistical Analysis (e.g., ANOVA) calculate->analyze end End analyze->end

Caption: Workflow for carrageenan-induced paw edema assay.

Experimental Protocols

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the acute anti-inflammatory activity of compounds.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer or digital calipers

  • Oral gavage needles

Protocol:

  • Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Fasting: Fast the animals overnight before the experiment, with free access to water.

  • Grouping: Randomly divide the rats into experimental groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (e.g., 0.1, 0.3, 1, 3, 10 mg/kg)

    • Group 3: Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Treatment: Administer Mizolastine, vehicle, or reference drug orally by gavage.

  • Induction of Edema: 30-60 minutes after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or the paw thickness using digital calipers at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = (Paw volume at time t) - (Paw volume at baseline).

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

    • Analyze the data using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test).

In Vitro Model: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay is used to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Materials:

  • Rat Basophilic Leukemia (RBL-2H3) cells

  • DMEM medium supplemented with 10% FBS and antibiotics

  • Anti-dinitrophenyl (DNP)-IgE antibody

  • DNP-Human Serum Albumin (HSA)

  • This compound

  • Tyrode's buffer (or similar physiological buffer)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)

  • Triton X-100 (0.1% in Tyrode's buffer)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells in DMEM supplemented with 10% FBS.

    • Seed cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • Sensitize the cells by incubating with anti-DNP-IgE (0.5 µg/mL) for 18-24 hours.

  • Treatment:

    • Wash the sensitized cells twice with Tyrode's buffer.

    • Pre-incubate the cells with various concentrations of this compound (or vehicle control) in Tyrode's buffer for 30 minutes at 37°C.

  • Degranulation Induction:

    • Induce degranulation by adding DNP-HSA (100 ng/mL) to the wells and incubate for 1 hour at 37°C.

    • Include a control for total β-hexosaminidase release by lysing a set of untreated cells with 0.1% Triton X-100.

    • Include a control for spontaneous release with cells incubated in Tyrode's buffer only.

  • Enzyme Assay:

    • Carefully collect the supernatant from each well.

    • In a new 96-well plate, mix an aliquot of the supernatant with the pNAG substrate solution.

    • Incubate the plate at 37°C for 1-2 hours.

    • Stop the reaction by adding the stop solution.

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of β-hexosaminidase release: % Release = [ (Abs_sample - Abs_spontaneous) / (Abs_total - Abs_spontaneous) ] x 100.

    • Determine the IC50 value of Mizolastine for the inhibition of degranulation.

In Vitro Model: Western Blot for Akt Phosphorylation

This protocol is for detecting the inhibition of Akt phosphorylation in mast cells.

Materials:

  • RBL-2H3 cells or bone marrow-derived mast cells (BMMCs)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture, Sensitization, and Treatment: Follow steps 1 and 2 of the mast cell degranulation assay protocol.

  • Cell Lysis: After treatment and stimulation with DNP-HSA, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-Akt signal to the total Akt signal for each sample.

    • Compare the levels of Akt phosphorylation between Mizolastine-treated and control groups.

Conclusion

This compound is a versatile research tool for studying the mechanisms of allergy and inflammation. Its dual action as a potent H1 receptor antagonist and an inhibitor of inflammatory mediator release and signaling pathways provides a unique opportunity to dissect the complex processes underlying allergic diseases. The protocols and data presented in these application notes serve as a guide for researchers to effectively utilize this compound in their experimental models.

References

Troubleshooting & Optimization

Technical Support Center: Mizolastine Dihydrochloride HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Mizolastine (B1677215) dihydrochloride (B599025), with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for Mizolastine dihydrochloride analysis?

A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry factor is greater than 1, resulting in a peak that is broader on the right side. For this compound, a basic compound, this is a common issue that can lead to inaccurate quantification, reduced resolution between peaks, and unreliable analytical results.[1][2]

Q2: What are the most common causes of peak tailing when analyzing this compound?

A2: The primary causes of peak tailing for basic compounds like this compound include:

  • Secondary Interactions: Strong interactions between the basic amine functional groups of Mizolastine and acidic residual silanol (B1196071) groups on the surface of the silica-based stationary phase.[1][3][4]

  • Mobile Phase pH: A mobile phase pH that is close to the pKa values of Mizolastine (pKa values of 9.99, 5.99, and 3.2 have been reported) can lead to mixed ionization states of the molecule, causing peak broadening and tailing.[3]

  • Column Overload: Injecting too concentrated a sample of this compound can saturate the stationary phase, leading to peak distortion.[2]

  • Column Degradation: Voids in the column packing or a contaminated inlet frit can disrupt the flow path and cause peak tailing.[1][2]

  • Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[5]

Q3: How can I prevent peak tailing for this compound?

A3: To proactively avoid peak tailing, consider the following preventative measures:

  • Column Selection: Use a high-purity, end-capped silica (B1680970) column or a column with a polar-embedded phase to minimize silanol interactions.[3]

  • Mobile Phase Optimization: Prepare a mobile phase with a pH that is at least 2 units away from the analyte's pKa. For Mizolastine, a lower pH (e.g., around 2.5-3) is often effective at protonating the silanol groups and the basic analyte, thus reducing unwanted secondary interactions.[6]

  • Use of Additives: Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites.[4]

  • Proper Sample Preparation: Ensure your this compound sample is fully dissolved in the mobile phase or a weaker solvent before injection.[5]

Troubleshooting Guide: this compound Peak Tailing

This guide provides a systematic approach to identifying and resolving peak tailing issues with this compound.

Step 1: Initial Assessment & Easy Checks
Question Possible Cause Recommended Action
Is the peak tailing observed for all peaks or just Mizolastine?If all peaks are tailing, the issue is likely systemic.Check for extra-column volume (tubing length, fittings), and ensure the column is properly installed.[5]
Has the column been used extensively or with harsh conditions?Column degradation (voids, contamination).Replace the column with a new one of the same type to see if the problem resolves. Consider using a guard column to protect the analytical column.[]
Is the sample concentration too high?Column overload.Dilute the sample and re-inject. If the peak shape improves, optimize the sample concentration.[2]
Step 2: Method Parameter Optimization

If the initial checks do not resolve the issue, a more in-depth investigation of the method parameters is required.

Parameter Potential Issue Troubleshooting Steps
Mobile Phase pH pH is too close to a Mizolastine pKa value (pKa ≈ 3.2, 5.99, 9.99).[3]Action 1: Lower the mobile phase pH to < 3.0 using an appropriate buffer (e.g., phosphate (B84403) or formate (B1220265) buffer). This will ensure both the silanols and Mizolastine are fully protonated, minimizing secondary interactions.[6] Action 2: If operating at a higher pH is necessary, ensure it is above 10 to deprotonate the analyte, though this may not be compatible with silica-based columns.
Mobile Phase Composition Inadequate buffering or inappropriate organic modifier.Action 1: Ensure the buffer concentration is sufficient (typically 10-25 mM) to control the pH. Action 2: Try switching the organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727) or vice-versa) as this can alter selectivity and peak shape.[3]
Competing Base Strong silanol interactions are still present.Add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1% v/v) to mask the active silanol sites.
Column Chemistry The stationary phase is not suitable for basic compounds.Switch to a column specifically designed for the analysis of basic compounds, such as one with a polar-embedded phase or a bidentate C18.

Visual Troubleshooting Workflow

Troubleshooting_Mizolastine_Peak_Tailing start Peak Tailing Observed for This compound system_check Systemic Issue Check (All Peaks Tailing?) start->system_check column_check Column Health Check (Age, Voids, Contamination) system_check->column_check No resolved Peak Tailing Resolved system_check->resolved Yes, Fix System concentration_check Sample Concentration Check (Overload?) column_check->concentration_check No column_check->resolved Yes, Replace Column ph_optimization Mobile Phase pH Optimization (Adjust pH away from pKa) concentration_check->ph_optimization No concentration_check->resolved Yes, Dilute Sample mobile_phase_comp Mobile Phase Composition (Buffer Strength, Organic Modifier) ph_optimization->mobile_phase_comp No Improvement ph_optimization->resolved Improvement competing_base Add Competing Base (e.g., TEA) mobile_phase_comp->competing_base No Improvement mobile_phase_comp->resolved Improvement column_selection Select Alternative Column (Polar-Embedded, High Purity Silica) competing_base->column_selection No Improvement competing_base->resolved Improvement column_selection->resolved

References

Optimizing Mizolastine Dihydrochloride Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of Mizolastine dihydrochloride (B599025) for in vitro assays. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Mizolastine dihydrochloride for in vitro assays?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). It is consistently reported to be soluble in DMSO.[1][2][3] For optimal results, it is crucial to use anhydrous, high-purity DMSO, as moisture absorption can reduce the solubility of the compound.

Q2: What is the maximum achievable concentration of this compound in DMSO?

A2: While a precise maximum solubility value in 100% DMSO is not consistently published, stock solutions of this compound are commonly prepared at concentrations of 5 mM, 10 mM, or even 20 mM in DMSO.[2] One protocol for an in vivo formulation indicates that Mizolastine can be dissolved at a concentration of at least 2.5 mg/mL in a vehicle containing 10% DMSO.[4]

Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What can I do to prevent this?

A3: Precipitation upon dilution into aqueous buffers is a common issue with compounds that have low water solubility. Here are several troubleshooting steps to address this:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your aqueous medium. Instead, perform serial dilutions. For example, first, dilute the DMSO stock into a smaller volume of medium and then add this intermediate dilution to the final volume.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity and precipitation.[5]

  • Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the compound solution can sometimes help maintain solubility.

  • Vortexing/Sonication: If precipitation occurs during preparation, gentle vortexing or sonication may aid in redissolving the compound.[4]

  • Use of Surfactants or Co-solvents: For challenging applications, the use of a small, biocompatible concentration of a surfactant like Tween 80 or a co-solvent like PEG300 in the final solution may help to maintain solubility, though this should be tested for compatibility with your specific assay.[2][4]

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO are stable for extended periods when stored correctly. For long-term storage, it is recommended to store aliquots at -80°C, which can maintain stability for up to two years. For shorter-term storage, -20°C is suitable for up to one year.[4] It is crucial to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and precipitation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in DMSO. 1. The concentration is too high.2. The DMSO is not anhydrous.1. Try preparing a more dilute stock solution (e.g., 5 or 10 mM).2. Use fresh, high-purity, anhydrous DMSO.[6]
A precipitate forms immediately upon adding the DMSO stock to the cell culture medium. 1. The compound has low aqueous solubility.2. The final DMSO concentration is too low to maintain solubility.1. Perform serial dilutions of the stock solution in the medium.2. Ensure thorough mixing immediately after adding the compound.3. Consider if a slightly higher, yet non-toxic, final DMSO concentration is permissible for your assay.
The solution is initially clear but becomes cloudy or shows precipitation over time in the incubator. 1. The compound is unstable in the aqueous environment of the cell culture medium.2. The pH of the medium has shifted, affecting solubility.3. Interaction with components in the serum or medium.1. Prepare fresh working solutions immediately before each experiment.2. Monitor the pH of your culture medium.3. Test for precipitation in serum-free versus serum-containing media to identify potential interactions.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 505.42 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out 5.05 mg of this compound powder.

  • Add 1 mL of anhydrous, sterile DMSO to the powder.

  • Gently vortex or sonicate the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[4]

Diagram: Workflow for Preparing this compound Working Solutions

G start Start: this compound Powder dissolve Dissolve in Anhydrous DMSO start->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot into single-use vials stock->aliquot store Store at -20°C or -80°C aliquot->store dilute Prepare intermediate dilution in culture medium store->dilute final_dilution Prepare final working solution dilute->final_dilution assay Add to in vitro assay final_dilution->assay

Caption: Workflow for preparing this compound solutions.

Signaling Pathway and Experimental Workflow Visualization

Diagram: Troubleshooting Precipitation of this compound

G start Problem: Precipitation Observed check_dmso Is DMSO anhydrous and high-purity? start->check_dmso yes_dmso Yes check_dmso->yes_dmso Yes no_dmso No check_dmso->no_dmso No check_dilution Was a stepwise dilution performed? yes_dmso->check_dilution replace_dmso Use fresh, anhydrous DMSO no_dmso->replace_dmso replace_dmso->check_dilution yes_dilution Yes check_dilution->yes_dilution Yes no_dilution No check_dilution->no_dilution No check_concentration Is the final DMSO concentration <0.5%? yes_dilution->check_concentration perform_dilution Perform serial dilutions in medium no_dilution->perform_dilution perform_dilution->check_concentration yes_concentration Yes check_concentration->yes_concentration Yes no_concentration No check_concentration->no_concentration No consider_additives Consider biocompatible surfactants or co-solvents yes_concentration->consider_additives adjust_concentration Adjust final DMSO concentration no_concentration->adjust_concentration adjust_concentration->consider_additives solution Solution Achieved consider_additives->solution

Caption: Troubleshooting guide for this compound precipitation.

References

Technical Support Center: Mizolastine Dihydrochloride Quantification in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Mizolastine dihydrochloride (B599025) from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying Mizolastine dihydrochloride in biological samples?

A1: The most frequently employed techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] LC-MS/MS methods, particularly those using electrospray ionization (ESI), are generally more sensitive and selective.[3]

Q2: Which extraction methods are suitable for isolating Mizolastine from plasma?

A2: Several extraction methods can be used, including:

  • Protein Precipitation (PPT): This is a simple and rapid method, often carried out with methanol (B129727), to remove proteins from the plasma sample.[3]

  • Liquid-Liquid Extraction (LLE): LLE, for instance with diethyl ether, is another effective method for sample cleanup.[4] A back-extraction step can be included to preconcentrate the analyte and enhance sensitivity.[2]

  • Solid-Phase Extraction (SPE): SPE offers a more thorough cleanup and can be automated. It can provide good sensitivity for Mizolastine quantification.[2]

Q3: What are the key challenges encountered during the bioanalysis of Mizolastine?

A3: Common challenges include:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can interfere with the ionization of Mizolastine in LC-MS/MS analysis, leading to ion suppression or enhancement and affecting accuracy and precision.

  • Analyte Stability: Mizolastine may be susceptible to degradation under certain storage and handling conditions. It is crucial to evaluate its stability during freeze-thaw cycles and short-term storage at room temperature.

  • Achieving Sufficient Sensitivity: For pharmacokinetic studies, a low limit of quantification (LLOQ) is often required, which can be challenging to achieve, especially with less sensitive detectors like UV.

Q4: How can I mitigate matrix effects in my LC-MS/MS assay?

A4: Strategies to minimize matrix effects include:

  • Efficient Sample Preparation: Employing more rigorous extraction techniques like SPE can help remove interfering matrix components.

  • Chromatographic Separation: Optimizing the chromatographic conditions to separate Mizolastine from co-eluting matrix components is crucial.

  • Use of an Appropriate Internal Standard (IS): A stable isotope-labeled internal standard is ideal for compensating for matrix effects. If unavailable, a structural analog that co-elutes with the analyte can be used. Dipyridamole has been used as an internal standard for Mizolastine analysis.[3]

Q5: What are the typical stability considerations for Mizolastine in biological samples?

A5: It is essential to perform stability studies to ensure the integrity of the samples. Key stability assessments include:

  • Freeze-Thaw Stability: Evaluate the stability of Mizolastine after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Assess the stability of the analyte in the matrix at room temperature for a period equivalent to the sample processing time.

  • Long-Term Stability: Determine the stability of Mizolastine in the matrix when stored at the intended storage temperature (e.g., -20°C or -80°C) for the duration of the study.

  • Stock Solution Stability: The stability of Mizolastine in the solvent used for stock solutions should also be evaluated.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no recovery of Mizolastine Inefficient extraction.- Optimize the pH of the extraction solvent for LLE. - For SPE, ensure proper conditioning of the cartridge and use an appropriate elution solvent. - For protein precipitation, try different organic solvents (e.g., acetonitrile, methanol) and solvent-to-plasma ratios.
Analyte degradation.- Ensure samples are processed on ice and stored at appropriate low temperatures. - Perform stability studies to determine optimal storage conditions.
Poor peak shape (tailing or fronting) Column degradation or contamination.- Use a guard column to protect the analytical column. - Flush the column with a strong solvent. - If the problem persists, replace the column.
Inappropriate mobile phase pH.- Adjust the mobile phase pH to ensure Mizolastine is in a single ionic state.
Sample solvent incompatible with the mobile phase.- Ensure the final sample solvent is similar in composition and strength to the initial mobile phase.
High variability in results (poor precision) Inconsistent sample preparation.- Ensure precise and consistent pipetting and vortexing steps. - Use an internal standard to correct for variability.
Matrix effects.- Improve sample cleanup using SPE. - Optimize chromatography to separate Mizolastine from interfering peaks. - Use a stable isotope-labeled internal standard if available.
Signal suppression or enhancement in LC-MS/MS Co-eluting matrix components.- Modify the chromatographic gradient to improve separation. - Enhance sample cleanup to remove phospholipids (B1166683) and other interfering substances.
Ion source contamination.- Clean the ion source of the mass spectrometer regularly.
Carryover in the autosampler Adsorption of Mizolastine to injector components.- Use a stronger needle wash solution. - Optimize the injection sequence to include blank injections after high-concentration samples.

Quantitative Data Summary

The following tables summarize quantitative data from published methods for this compound analysis.

Table 1: HPLC-UV Methods for Mizolastine Quantification in Human Plasma

ParameterMethod 1Method 2
Extraction Method Liquid-Liquid Extraction (LLE) with back-extractionSolid-Phase Extraction (SPE)
Chromatographic Column C8C8
Mobile Phase Phosphate (B84403) buffer and acetonitrilePhosphate buffer and acetonitrile
Detection Wavelength 285 nm285 nm
Linearity Range 20.8 - 554.7 ng/mL[4]Not specified
Limit of Quantification (LOQ) 0.5 ng/mL[2]1 ng/mL[2]
Recovery 77.93% - 88.84%[4]Not specified
Intra-day Precision (%RSD) 4.58% - 8.25%[4]Not specified
Inter-day Precision (%RSD) 2.08% - 7.65%[4]Not specified

Table 2: LC-MS Method for Mizolastine Quantification in Human Plasma

ParameterMethod Details
Extraction Method Protein Precipitation with Methanol[3]
Chromatographic Column Agilent Zorbax C18[3]
Mobile Phase 10mM ammonium (B1175870) acetate (B1210297) buffer with 0.1% formic acid and methanol (20:80, v/v)[3]
Flow Rate 1 mL/min[3]
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Detection Mode Single Ion Monitoring (SIM)[3]
Internal Standard (IS) Dipyridamole[3]
Linearity Range 0.5 - 600 ng/mL[3]
Limit of Quantification (LOQ) 0.5 ng/mL[3]
Intra-run Precision (%RSD) < 11.2%[3]
Inter-run Precision (%RSD) < 11.2%[3]

Experimental Protocols

Detailed Methodology 1: RP-HPLC-UV for Mizolastine in Human Plasma

This protocol is based on a published method for the determination of Mizolastine in human plasma.[4]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma in a centrifuge tube, add 50 µL of an internal standard solution (e.g., pioglitazone (B448) hydrochloride, 16 µg/mL).

  • Add 4 mL of diethyl ether and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a suitable volume (e.g., 20 µL) into the HPLC system.

2. Chromatographic Conditions

  • Column: HiQ sil C18 (4.6 mm × 150 mm, 5 µm)[4]

  • Mobile Phase: 0.025 mol·L⁻¹ potassium phosphate buffer:acetonitrile:methanol (75:25:5, v/v/v), with the pH adjusted to 2.85.[4]

  • Flow Rate: 0.5 mL/min[4]

  • Detection: UV at 285 nm[4]

  • Column Temperature: Ambient

Detailed Methodology 2: LC-ESI-MS for Mizolastine in Human Plasma

This protocol is based on a sensitive and rapid LC-ESI-MS method.[3]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of methanol containing the internal standard (dipyridamole).

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for analysis.

  • Inject a suitable volume (e.g., 5 µL) into the LC-MS system.

2. LC-MS Conditions

  • Column: Agilent Zorbax C18[3]

  • Mobile Phase: 10mM ammonium acetate buffer with 0.1% formic acid:methanol (20:80, v/v)[3]

  • Flow Rate: 1 mL/min[3]

  • Column Temperature: Ambient

  • Mass Spectrometer: Single quadrupole with ESI source[3]

  • Ionization Mode: Positive ion mode[3]

  • Detection: Single Ion Monitoring (SIM) of the protonated molecular ions. (Note: For tandem mass spectrometry, specific MRM transitions for Mizolastine and the internal standard would need to be optimized).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis plasma_sample Biological Matrix (e.g., Plasma) add_is Add Internal Standard plasma_sample->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporation Evaporation (if LLE/SPE) centrifuge->evaporation Supernatant final_sample Final Sample for Injection centrifuge->final_sample Supernatant (if PPT) reconstitution Reconstitution evaporation->reconstitution reconstitution->final_sample lc_ms LC-MS/MS or HPLC-UV Analysis final_sample->lc_ms data_acquisition Data Acquisition lc_ms->data_acquisition data_processing Data Processing data_acquisition->data_processing results Concentration Results data_processing->results

Caption: General experimental workflow for Mizolastine quantification.

troubleshooting_workflow start Inaccurate or Imprecise Results? check_recovery Low Recovery? start->check_recovery check_peak_shape Poor Peak Shape? check_recovery->check_peak_shape No solution_extraction Optimize Extraction Protocol check_recovery->solution_extraction Yes check_variability High Variability? check_peak_shape->check_variability No solution_column Check/Replace Column check_peak_shape->solution_column Yes solution_is Use Appropriate IS check_variability->solution_is Yes solution_stability Check Analyte Stability solution_extraction->solution_stability solution_mobile_phase Adjust Mobile Phase solution_column->solution_mobile_phase solution_cleanup Improve Sample Cleanup solution_is->solution_cleanup

Caption: Troubleshooting decision tree for Mizolastine bioanalysis.

References

Technical Support Center: Mizolastine Dihydrochloride Extraction & Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the extraction and analysis of Mizolastine dihydrochloride. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the extraction and analysis of this compound.

Liquid-Liquid Extraction (LLE)

  • Q1: What is a suitable solvent system for the liquid-liquid extraction of Mizolastine from plasma?

    • A1: A common method involves using diethyl ether for extraction. One study reported successful extraction of Mizolastine from 500 µL of plasma using 4 mL of diethyl ether.[1] For optimal recovery, a back-extraction step can be included to preconcentrate the drug into a smaller aqueous volume.[2]

  • Q2: My recovery rate for Mizolastine using LLE is consistently low. What can I do to improve it?

    • A2: Low recovery can be due to several factors. Ensure the pH of the aqueous phase is optimized to keep Mizolastine in its non-ionized form, enhancing its partitioning into the organic solvent. Since Mizolastine has pKa values of 9.99, 5.99, and 3.2, adjusting the pH accordingly is crucial.[3] Additionally, consider performing a repeated extraction (2-3 times) with fresh organic solvent and pooling the organic layers. Increasing the vortexing time to ensure thorough mixing can also improve extraction efficiency.

  • Q3: I am observing an emulsion layer between the aqueous and organic phases that is difficult to separate. How can I resolve this?

    • A3: Emulsion formation is a common issue in LLE. To break the emulsion, you can try adding a small amount of a saturated salt solution (e.g., brine), gently swirling the mixture, or centrifuging the sample at a low speed. Inverting the extraction tube gently instead of vigorous shaking can also help prevent emulsion formation.

Solid-Phase Extraction (SPE)

  • Q4: What type of SPE cartridge is recommended for Mizolastine extraction?

    • A4: For a compound like Mizolastine, which is a benzimidazole (B57391) derivative, a polymeric reversed-phase sorbent is often a good choice. These sorbents, such as those with a C8 or C18 stationary phase, are effective for extracting analytes from biological fluids.[2]

  • Q5: What are the key steps in a general SPE protocol for Mizolastine?

    • A5: A typical SPE procedure involves four main steps:

      • Conditioning: Rinse the cartridge with an organic solvent (e.g., methanol) followed by deionized water or a buffer to activate the sorbent.

      • Loading: Apply the pre-treated sample to the cartridge.

      • Washing: Wash the cartridge with a weak solvent to remove interfering substances while retaining Mizolastine.

      • Elution: Elute Mizolastine from the cartridge using a strong organic solvent.

  • Q6: I am experiencing breakthrough of Mizolastine during the sample loading step. What could be the cause?

    • A6: Breakthrough can occur if the sample is loaded too quickly, if the sorbent capacity is exceeded, or if the sample solvent is too strong. Ensure the flow rate during loading is slow and steady. If the concentration of Mizolastine in your sample is very high, you may need to use a larger SPE cartridge or dilute the sample. Also, check that the sample solvent composition does not prematurely elute the analyte.

High-Performance Liquid Chromatography (HPLC) Analysis

  • Q7: My Mizolastine peak is tailing in my RP-HPLC chromatogram. What are the common causes and solutions?

    • A7: Peak tailing for a basic compound like Mizolastine is often due to secondary interactions with acidic residual silanol (B1196071) groups on the silica-based column packing.

      • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using 0.1% phosphoric acid) can suppress the ionization of silanol groups and reduce tailing.[4][5]

      • Solution 2: Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has a lower concentration of active silanol sites.

      • Solution 3: Add a Competing Base: Incorporate a small amount of a competing base (e.g., triethylamine) into the mobile phase to mask the active silanol sites.

  • Q8: I am observing split peaks for Mizolastine. What could be the issue?

    • A8: Peak splitting can be caused by several factors:

      • Contamination at the column inlet: A blocked or contaminated guard column or column inlet frit can distort the peak shape. Try replacing the guard column or flushing the analytical column.

      • Sample solvent incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

      • Column void: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak. This usually requires column replacement.

Capillary Zone Electrophoresis (CZE) Analysis

  • Q9: What are the optimized conditions for Mizolastine analysis by CZE?

    • A9: A study on the CZE determination of Mizolastine and its impurities found the optimal conditions to be a 105 mM phosphate/triethanolamine (TEA) buffer at pH 3.0, containing 10 mM of heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TMβCD), with a temperature of 19°C and a voltage of 30 kV.

  • Q10: I am seeing poor resolution between Mizolastine and its impurities in my CZE electropherogram. How can I improve it?

    • A10: Poor resolution can be addressed by optimizing several parameters. Adjusting the pH of the buffer can alter the charge of the analytes and the electroosmotic flow, thereby affecting separation. Modifying the concentration of the cyclodextrin (B1172386) in the buffer can also improve the separation of closely related compounds by differential inclusion complex formation. Varying the applied voltage can also impact resolution, although it will also affect the analysis time.

Quantitative Data Summary

The following tables summarize key quantitative data from various analytical methods for Mizolastine.

Table 1: Liquid-Liquid Extraction Recovery

AnalyteMatrixExtraction SolventRecovery RateReference
MizolastineHuman PlasmaDiethyl Ether77.93% - 88.84%[1]

Table 2: RP-HPLC Method Parameters

ParameterValueReference
ColumnInertsil 250 x 4.6 mm, 5µm[4]
Mobile Phase A0.1% Phosphoric acid buffer[4][5]
Mobile Phase BAcetonitrile[4]
Flow Rate1.0 mL/min[4]
Detection Wavelength220 nm[4]
Linearity Range20.8 - 554.7 ng/mL (in plasma)[1]

Table 3: CZE Method Parameters

ParameterValue
Buffer105 mM phosphate/TEA (pH 3.0) with 10 mM TMβCD
Temperature19°C
Voltage30 kV

Detailed Experimental Protocols

1. Liquid-Liquid Extraction of Mizolastine from Human Plasma

This protocol is adapted from a validated HPLC method for the determination of Mizolastine in human plasma.[1]

Materials:

  • Human plasma sample

  • Diethyl ether

  • Internal standard solution (e.g., pioglitazone (B448) hydrochloride, 16 µg/mL)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 500 µL of the plasma sample into a centrifuge tube.

  • Add 50 µL of the internal standard solution to the plasma and vortex briefly.

  • Add 4.0 mL of diethyl ether to the tube.

  • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (diethyl ether) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the HPLC mobile phase.

  • Vortex the reconstituted sample for 30 seconds.

  • Inject an aliquot of the reconstituted sample into the HPLC system.

2. RP-HPLC Analysis of Mizolastine

This protocol is based on a validated method for the determination of Mizolastine and its impurities.[4][5]

Materials:

  • Extracted Mizolastine sample

  • HPLC system with UV detector

  • Inertsil C18 column (250 x 4.6 mm, 5µm) or equivalent

  • Mobile Phase A: 0.1% Orthophosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • HPLC grade water

Procedure:

  • Prepare the mobile phases and degas them before use.

  • Set up the HPLC system with the specified column and detector wavelength (220 nm).

  • Equilibrate the column with the initial mobile phase composition at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Use a gradient elution program as required to separate Mizolastine from any impurities. A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • Inject the prepared sample onto the column.

  • Record the chromatogram and integrate the peak corresponding to Mizolastine.

  • Quantify the concentration of Mizolastine by comparing its peak area to that of a calibration curve prepared with known concentrations of a Mizolastine standard.

Visualizations

Mizolastine_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Add_Solvent Add Diethyl Ether Add_IS->Add_Solvent Vortex Vortex (2 min) Add_Solvent->Vortex Centrifuge Centrifuge (4000 rpm, 10 min) Vortex->Centrifuge Separate_Layers Separate Organic Layer Centrifuge->Separate_Layers Evaporate Evaporate to Dryness Separate_Layers->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC_Analysis RP-HPLC Analysis Reconstitute->HPLC_Analysis Mizolastine_Signaling_Pathway cluster_inhibition Mizolastine Action cluster_receptors Cellular Receptors cluster_inflammatory Inflammatory Mediators cluster_effects Downstream Effects Mizolastine Mizolastine H1_Receptor Histamine H1 Receptor Mizolastine->H1_Receptor Inhibits TNF_alpha TNF-α Mizolastine->TNF_alpha Inhibits Release VEGF VEGF Mizolastine->VEGF Inhibits Release Leukotrienes Leukotrienes (via 5-Lipoxygenase) Mizolastine->Leukotrienes Inhibits Production Allergic_Symptoms Allergic Symptoms (Itching, Vasodilation) H1_Receptor->Allergic_Symptoms Leads to Inflammation Inflammation TNF_alpha->Inflammation Promotes Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes Leukotrienes->Inflammation Promotes

References

Minimizing degradation of Mizolastine dihydrochloride during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Mizolastine Dihydrochloride (B599025) Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of Mizolastine dihydrochloride during sample preparation.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments, providing practical solutions to ensure the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows significant degradation after preparation. What are the most likely causes?

A1: this compound is susceptible to degradation under several conditions. The most common causes of degradation during sample preparation are:

  • pH Extremes: The molecule is unstable in both acidic and alkaline environments. Exposure to strong acids (e.g., 0.01N HCl) or bases (e.g., 0.01N NaOH) can lead to rapid degradation.

  • Oxidizing Agents: Contact with oxidizing agents, such as hydrogen peroxide (e.g., 3.0% H₂O₂), can cause oxidative degradation.

  • Prolonged Exposure to Solvents: Even in relatively neutral solvents, prolonged storage at room temperature can lead to some degradation. One study indicated that a spiked sample solution is stable for up to 48 hours at room temperature, but shorter exposure times are always preferable.[1]

  • Elevated Temperatures: Although considered relatively stable under thermal stress in the solid state, prolonged exposure to high temperatures in solution during sample processing steps (e.g., evaporation) should be avoided.

Q2: What are the ideal storage conditions for this compound stock solutions?

A2: To ensure long-term stability, stock solutions of this compound should be stored at low temperatures. Recommended storage conditions are:

  • -20°C for up to 1 year.

  • -80°C for up to 2 years.

For daily use, preparing fresh dilutions from a stock solution stored under these conditions is recommended to minimize degradation.

Q3: I am using a solid-phase extraction (SPE) protocol. How can I minimize degradation during this step?

A3: SPE can introduce variables that may affect Mizolastine stability. Here are some troubleshooting tips:

  • pH of Loading and Wash Solutions: Ensure the pH of the sample and any wash solutions is as close to neutral as possible. Avoid acidic or basic conditions that could cause hydrolysis on the cartridge.

  • Elution Solvent: Use the mildest possible elution solvent that provides good recovery. If an acidic or basic modifier is required for efficient elution, neutralize the eluate immediately after collection.

  • Processing Time: Minimize the time the sample is in contact with the SPE sorbent and solvents. Develop an efficient protocol to expedite the extraction process.

  • Sorbent Choice: Select a sorbent that does not have reactive functional groups that could interact with and degrade Mizolastine.

Q4: Are there any specific solvents I should avoid when preparing my samples?

A4: While Mizolastine is soluble in solvents like acetonitrile (B52724) and water mixtures, it is crucial to avoid solvents that are inherently acidic or basic, or that may contain impurities that act as oxidizing agents. Always use high-purity (e.g., HPLC or LC-MS grade) solvents. If preparing samples in aqueous buffers, ensure the pH is controlled and maintained in the neutral range (pH 6-8).

Troubleshooting Guide: Low Analyte Recovery or Unexpected Peaks

Symptom Potential Cause Recommended Solution
Low recovery of Mizolastine Degradation due to pH - Ensure all solutions (solvents, buffers, mobile phase) are within a neutral pH range (6-8).- If acidic or basic conditions are unavoidable for extraction, minimize exposure time and neutralize the sample immediately.
Oxidative degradation - Use freshly prepared, high-purity solvents.- Degas solvents to remove dissolved oxygen.- Avoid sources of peroxide contamination.
Adsorption to container surfaces - Use silanized glass or polypropylene (B1209903) vials.- Include a small percentage of an organic modifier (e.g., acetonitrile) in aqueous samples to reduce adsorption.
Appearance of unknown peaks in the chromatogram Formation of degradation products - Review the sample preparation workflow for potential exposure to harsh pH, oxidizing agents, or prolonged processing times.- Prepare a fresh sample, minimizing exposure to potential stressors.- If degradation is suspected, perform a forced degradation study under controlled conditions to identify the retention times of potential degradants.
Matrix effects in biological samples - Optimize the sample clean-up procedure (e.g., SPE, liquid-liquid extraction) to remove interfering substances.- Use a matrix-matched calibration curve for quantification.

Experimental Protocols

Protocol 1: Sample Preparation from Pharmaceutical Formulations (Tablets)

This protocol is a general guideline for the preparation of this compound samples from tablets for HPLC analysis.

  • Tablet Grinding: Accurately weigh and grind a representative number of tablets to a fine, homogeneous powder.

  • Dissolution:

    • Accurately weigh a portion of the powder equivalent to a known amount of this compound.

    • Transfer the powder to a volumetric flask.

    • Add a diluent consisting of a mixture of acetonitrile and water (e.g., 50:50, v/v) to approximately 70% of the final volume. This solvent mixture has been shown to be suitable for dissolving Mizolastine.

  • Extraction:

    • Sonicate the flask for 15-20 minutes to ensure complete dissolution of the active ingredient.

    • Allow the solution to cool to room temperature.

  • Dilution:

    • Bring the solution to the final volume with the diluent.

    • Mix thoroughly.

  • Filtration:

    • Filter a portion of the solution through a 0.45 µm syringe filter to remove any undissolved excipients.

  • Analysis: The filtrate is now ready for injection into the HPLC system.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to understand the stability of this compound, based on common industry practices.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.01N HCl. Incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).

    • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.01N NaOH. Incubate at room temperature for a defined period.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3.0% H₂O₂. Incubate at room temperature for a defined period.

    • Thermal Degradation: Heat an aliquot of the stock solution at a defined temperature (e.g., 60°C) for a defined period.

    • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for a defined period.

  • Sample Neutralization (for acidic and basic samples): After the incubation period, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.

Visualizations

This compound Degradation Pathways

Mizolastine This compound Acid_Deg Acidic Degradation Products Mizolastine->Acid_Deg  Acidic Conditions (e.g., 0.01N HCl) Base_Deg Alkaline Degradation Products Mizolastine->Base_Deg  Alkaline Conditions (e.g., 0.01N NaOH) Ox_Deg Oxidative Degradation Products Mizolastine->Ox_Deg  Oxidizing Agents (e.g., 3.0% H₂O₂) Stable Stable Mizolastine->Stable  Neutral pH, Room Temp (<48h), Thermal Stress, Photolytic Stress

Caption: Potential degradation pathways of this compound.

Troubleshooting Workflow for Low Analyte Recovery

Start Low Mizolastine Recovery Check_pH Check pH of all solutions Start->Check_pH pH_OK pH is Neutral (6-8) Check_pH->pH_OK Yes pH_Not_OK Adjust pH to Neutral Check_pH->pH_Not_OK No Check_Solvents Check Solvent Purity and Age pH_OK->Check_Solvents pH_Not_OK->Check_pH Solvents_OK Solvents are fresh and high-purity Check_Solvents->Solvents_OK Yes Solvents_Not_OK Use Fresh, High-Purity Solvents Check_Solvents->Solvents_Not_OK No Check_Time_Temp Review Sample Prep Time and Temperature Solvents_OK->Check_Time_Temp Solvents_Not_OK->Check_Solvents Time_Temp_OK Time < 48h at RT, No excessive heat Check_Time_Temp->Time_Temp_OK Yes Time_Temp_Not_OK Minimize processing time and avoid heat Check_Time_Temp->Time_Temp_Not_OK No End Recovery Improved Time_Temp_OK->End Time_Temp_Not_OK->Check_Time_Temp

Caption: A logical workflow for troubleshooting low recovery of Mizolastine.

References

Addressing poor reproducibility in Mizolastine dihydrochloride cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address reproducibility issues in cellular assays involving Mizolastine (B1677215) dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Mizolastine dihydrochloride in cellular assays?

A1: Mizolastine is a second-generation antihistamine that primarily acts as a selective antagonist of the peripheral histamine (B1213489) H1 receptors. In cellular assays, it is expected to inhibit histamine-mediated responses. Additionally, Mizolastine possesses anti-inflammatory properties by inhibiting the release of certain mediators, such as cysteinyl leukotriene C4, from mast cells and basophils.[1] It has also been shown to interfere with intracellular signaling pathways by inhibiting Protein Kinase C (PKC) activation and the subsequent phosphorylation of Akt in mast cells.[2]

Q2: What are the key sources of variability in this compound cellular assays?

A2: Poor reproducibility in this compound cellular assays can stem from several factors:

  • Compound Solubility: this compound has low aqueous solubility. Improper dissolution can lead to inconsistent concentrations in your assay, resulting in variable results.

  • Cell Health and Density: The health, passage number, and seeding density of your cells can significantly impact their response to stimuli and to Mizolastine.

  • Differential Cellular Effects: Mizolastine can have different effects on different cell types. For instance, while it inhibits mediator release from mast cells, it has been shown to enhance IgE-mediated histamine release from basophils.[1]

  • Assay Protocol Variability: Inconsistent incubation times, temperatures, and washing steps can all contribute to poor reproducibility.

Q3: How should I prepare my this compound stock solution?

A3: Due to its low water solubility, this compound should be dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO).

Best Practices for Stock Solution Preparation:

  • Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-20 mM).

  • Warm the solution gently and vortex or sonicate to ensure complete dissolution.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically <0.5%). Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in IC50/EC50 values across experiments 1. Inconsistent Mizolastine Concentration: Precipitation of the compound due to poor solubility. 2. Inconsistent Cell Seeding Density: Variation in cell numbers per well. 3. Pipetting Errors: Inaccurate liquid handling. 4. Degradation of Mizolastine Stock: Improper storage or multiple freeze-thaw cycles.1. Prepare fresh dilutions of Mizolastine from a properly stored, single-use aliquot for each experiment. Visually inspect for any precipitation. 2. Maintain a consistent cell seeding protocol and verify cell counts before plating. 3. Use calibrated pipettes and ensure thorough mixing of solutions. 4. Aliquot stock solutions and avoid repeated freeze-thaw cycles.
Higher than expected histamine/mediator release in the presence of Mizolastine 1. Cell Type-Specific Effects: If using basophils or a mixed cell population, Mizolastine can enhance IgE-mediated histamine release from basophils.[1] 2. Assay Interference: Components in the assay buffer or sample matrix may interfere with the detection method.1. Use a pure mast cell line (e.g., RBL-2H3) to study inhibitory effects. If working with mixed populations, be aware of this differential effect. 2. Run appropriate controls, including a vehicle control and a positive control for inhibition.
High background signal in histamine release ELISA 1. Insufficient Washing: Residual unbound reagents. 2. Inadequate Blocking: Non-specific binding of antibodies to the plate. 3. Contamination: Microbial or cross-contamination of reagents or samples. 4. Primary Antibody Concentration Too High: Non-specific binding of the primary antibody.1. Increase the number and duration of wash steps. 2. Increase the blocking incubation time and/or try a different blocking agent.[3] 3. Use sterile techniques and fresh, filtered reagents.[4] 4. Titrate the primary antibody to determine the optimal concentration.
Low or no inhibitory effect of Mizolastine 1. Incorrect Signaling Pathway Stimulation: Mizolastine's inhibitory effect on mediator release may be specific to certain activation pathways. 2. Sub-optimal Assay Conditions: Incubation times or temperatures may not be optimal. 3. Inactive Compound: Degradation of Mizolastine.1. Mizolastine inhibits PKC and Akt signaling but not MAPK (p38, ERK) pathways in mast cells.[2] Ensure your stimulation method is sensitive to this mechanism. 2. Optimize incubation times and temperatures for your specific cell line and assay. 3. Use a fresh, properly stored aliquot of Mizolastine.

Quantitative Data Summary

Table 1: Reported IC50/EC50 Values for this compound

Assay Cell Type Parameter Measured Value Reference
Cysteinyl Leukotriene C4 ReleaseHuman BasophilsInhibitionIC50: 3.85 ± 0.28 µM[1]
Cysteinyl Leukotriene C4 ReleaseHuman Mast CellsInhibitionIC50: 3.92 ± 0.41 µM[1]
IgE-mediated Histamine ReleaseHuman BasophilsEnhancementEC50: 4.63 ± 0.14 µM[1]
Adhesion Molecule (CD54) ExpressionHuman FibroblastsDownregulationSignificant at 6 x 10⁻⁶ M[5]

Experimental Protocols

Protocol 1: RBL-2H3 Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is adapted from established methods for measuring mast cell degranulation.[6]

1. Cell Culture and Seeding:

  • Culture Rat Basophilic Leukemia (RBL-2H3) cells in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Incubate at 37°C in a humidified 5% CO₂ incubator.
  • Seed 2.5 x 10⁵ cells/well in a 24-well plate and allow them to adhere overnight.

2. Sensitization:

  • Sensitize the cells by incubating them with anti-dinitrophenyl (DNP) IgE (0.5 µg/mL) for 18-24 hours.

3. Compound Treatment and Stimulation:

  • Wash the cells twice gently with Tyrode's buffer.
  • Add 180 µL of Tyrode's buffer to each well.
  • Add 20 µL of this compound at various concentrations (prepare serial dilutions from your stock) and incubate for 30 minutes at 37°C. Include a vehicle control (DMSO).
  • Initiate degranulation by adding 20 µL of DNP-HSA (100 ng/mL).
  • For total release control, add 20 µL of 1% Triton X-100. For unstimulated control, add 20 µL of buffer.
  • Incubate the plate for 1 hour at 37°C.

4. Sample Collection and β-Hexosaminidase Assay:

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.
  • Add 50 µL of substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate (B86180) buffer, pH 4.5) to each well.
  • Incubate for 1 hour at 37°C.
  • Stop the reaction by adding 200 µL of stop solution (0.1 M Na₂CO₃/NaHCO₃, pH 10.0).
  • Measure the absorbance at 405 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of β-hexosaminidase release for each sample relative to the total release control (Triton X-100).

Visualizations

G Mizolastine's Effect on Mast Cell Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen Antigen FcεRI FcεRI Antigen->FcεRI Binds PKC PKC FcεRI->PKC Activates MAPK (p38, ERK) MAPK (p38, ERK) FcεRI->MAPK (p38, ERK) Activates Akt Akt PKC->Akt Phosphorylates p-Akt p-Akt Akt->p-Akt Activation Degranulation Degranulation p-Akt->Degranulation Promotes p-MAPK p-MAPK MAPK (p38, ERK)->p-MAPK Activation p-MAPK->Degranulation Promotes Mizolastine Mizolastine Mizolastine->PKC Inhibits

Caption: Mizolastine's inhibitory effect on the mast cell degranulation pathway.

G Troubleshooting Workflow for Poor Reproducibility Start Start Inconsistent_Results Inconsistent Results (High Variability) Start->Inconsistent_Results Check_Compound Check Compound Preparation? Inconsistent_Results->Check_Compound Check_Cells Check Cell Handling? Check_Compound->Check_Cells No Solubility_Issue Address Solubility: - Prepare fresh dilutions - Use single-use aliquots - Ensure final DMSO <0.5% Check_Compound->Solubility_Issue Yes Check_Assay Check Assay Protocol? Check_Cells->Check_Assay No Cell_Density_Issue Standardize Cell Seeding: - Consistent counting - Monitor cell health Check_Cells->Cell_Density_Issue Yes Protocol_Issue Optimize Protocol: - Consistent incubation - Calibrate pipettes - Include all controls Check_Assay->Protocol_Issue Yes Re-evaluate Re-evaluate Experiment Check_Assay->Re-evaluate No Solubility_Issue->Re-evaluate Cell_Density_Issue->Re-evaluate Protocol_Issue->Re-evaluate

Caption: A logical workflow for troubleshooting inconsistent assay results.

References

Validation & Comparative

A Comparative Analysis of Mizolastine and Loratadine: Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding affinities of two second-generation antihistamines, Mizolastine (B1677215) and Loratadine. The information presented is supported by experimental data to assist in research and development endeavors.

Introduction

Mizolastine and Loratadine are both potent and selective antagonists of the histamine (B1213489) H1 receptor, which is the primary target for alleviating symptoms of allergic reactions.[1][2] Their efficacy is directly related to their binding affinity for this receptor. This document summarizes their comparative binding profiles and the methodologies used to determine these affinities.

Quantitative Comparison of Receptor Binding Affinity

The binding affinity of a compound for a receptor is a critical measure of its potency. This is often expressed as the inhibitor concentration (IC50) or the inhibition constant (Ki), where a lower value indicates a higher affinity.

CompoundReceptorBinding Affinity (IC50/Ki)SpeciesReference
Mizolastine Histamine H1IC50 = 47 nmol/lGuinea Pig[3][4]
Loratadine Histamine H1IC50 = 50 nmol/lGuinea Pig[3]
Loratadine Histamine H1Ki = 16 nMHuman[5]
Loratadine Histamine H1Ki = 138 nMHuman (in CHO cells)[5]

Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions. However, the data consistently demonstrates that both Mizolastine and Loratadine possess high affinity for the histamine H1 receptor. One study directly comparing the two in guinea pig cerebellar membranes found their potencies to be very similar.[3]

Both Mizolastine and Loratadine exhibit high selectivity for the H1 receptor, with very low affinity for serotonergic, noradrenergic, and muscarinic cholinergic receptors.[3][6] This selectivity contributes to their favorable side-effect profiles compared to first-generation antihistamines.[7][8]

Experimental Protocols

The determination of receptor binding affinity for Mizolastine and Loratadine is typically performed using a competitive radioligand binding assay.[9][10]

Representative Protocol: Competitive Radioligand Binding Assay

1. Receptor Preparation:

  • Source: A membrane preparation from cells or tissues endogenously expressing the histamine H1 receptor (e.g., guinea pig cerebellum) or a recombinant cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).[9][10]

  • Procedure:

    • Cells or tissues are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

    • The resulting supernatant is then ultracentrifuged to pellet the cell membranes containing the receptors.

    • The final membrane pellet is resuspended in the assay buffer.[10]

2. Assay Components:

  • Radioligand: A high-affinity H1 receptor antagonist labeled with a radioisotope, such as [³H]pyrilamine (mepyramine).[3][11]

  • Test Compounds: Mizolastine and Loratadine, prepared in a series of increasing concentrations.

  • Non-specific Binding (NSB) Control: A high concentration of a known, unlabeled H1 antagonist is used to determine the amount of radioligand that binds to non-receptor components.[10]

  • Assay Buffer: Typically a buffered solution such as 50 mM Tris-HCl, pH 7.4.[9]

3. Incubation:

  • The membrane preparation, radioligand, and either the test compound or buffer are incubated together to allow binding to reach equilibrium.[11]

4. Separation and Detection:

  • The bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.

  • The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

5. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data is then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

  • A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand).

  • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.[10]

Visualizations

Experimental Workflow: Receptor Binding Assay

G cluster_prep Receptor Preparation cluster_assay Assay Incubation cluster_analysis Data Analysis prep1 Homogenization of cells/tissues prep2 Low-speed centrifugation prep1->prep2 prep3 Ultracentrifugation of supernatant prep2->prep3 prep4 Resuspend membrane pellet prep3->prep4 assay1 Combine membrane prep, radioligand, and test compound prep4->assay1 assay2 Incubate to equilibrium assay1->assay2 analysis1 Separation of bound/free radioligand (Filtration) assay2->analysis1 analysis2 Quantification (Scintillation counting) analysis1->analysis2 analysis3 Calculate IC50 and Ki analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

Histamine H1 Receptor Signaling Pathway

Both Mizolastine and Loratadine act as inverse agonists at the Histamine H1 receptor.[12] They bind to the inactive state of the receptor, preventing its activation by histamine and thereby blocking the downstream signaling cascade.

G cluster_membrane Cell Membrane cluster_pathway Downstream Signaling H1R Histamine H1 Receptor (Inactive State) Gq Gq protein activation H1R->Gq Blocks Activation Mizolastine Mizolastine Mizolastine->H1R Binds and Stabilizes Loratadine Loratadine Loratadine->H1R Binds and Stabilizes Histamine Histamine Histamine->H1R Activates PLC PLC activation Gq->PLC IP3_DAG IP3 & DAG production PLC->IP3_DAG Ca_PKC Ca2+ release & PKC activation IP3_DAG->Ca_PKC Allergic_Response Allergic Response Ca_PKC->Allergic_Response

Caption: Antagonism of the H1 receptor signaling pathway.

References

A Comparative Guide to Validating a Novel Bioassay for Mizolastine Dihydrochloride Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating a novel bioassay for Mizolastine (B1677215) dihydrochloride (B599025), a potent and selective second-generation histamine (B1213489) H1 receptor antagonist. It offers an objective comparison of Mizolastine's performance with other widely-used antihistamines, loratadine (B1675096) and cetirizine (B192768), supported by experimental data from various bioassays. Detailed methodologies for key experiments are provided to facilitate the validation of a novel, robust bioassay for screening and characterizing H1 receptor antagonists.

Introduction to Mizolastine Dihydrochloride

Mizolastine is an orally active antihistamine used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] Its primary mechanism of action is the high-affinity and specific antagonism of the peripheral histamine H1 receptor.[1] By blocking this receptor, Mizolastine prevents the downstream signaling cascade initiated by histamine, thereby mitigating allergic symptoms.[2] Beyond its primary antihistaminic effect, Mizolastine has also been shown to inhibit the release of inflammatory mediators.[1]

Comparative Performance of Mizolastine and Alternatives

The efficacy of a novel bioassay for Mizolastine can be benchmarked against its performance relative to other second-generation antihistamines. The following tables summarize key performance indicators for Mizolastine, Loratadine, and Cetirizine from various in vitro assays.

Table 1: Histamine H1 Receptor Binding Affinity

CompoundAssay TypeSpeciesIC50 / KiReference
Mizolastine [3H]pyrilamine bindingGuinea Pig (cerebellar membranes)IC50: 47 nM[1]
Loratadine [3H]mepyramine binding-Ki: 35 nM[3]
Cetirizine [3H]mepyramine binding-Ki: ~6 nM[4]

Table 2: Functional Antagonism of Histamine H1 Receptor

CompoundBioassay TypeCell/Tissue TypeIC50Reference
Mizolastine Histamine-induced phosphoinositide turnoverRat cortical slicesIC50: 0.35 µM[2]
Loratadine Histamine release (anti-IgE induced)Human basophilsIC50: 30 µM[5]
Loratadine Histamine release (FMLP induced)Human basophilsIC50: 29 µM[5]
Loratadine Histamine release (Ca2+ ionophore A23187 induced)Human basophilsIC50: 24 µM[5]
Cetirizine Histamine release (anti-IgE induced)Human basophilsInhibition observed, specific IC50 not provided in this study[6]

Table 3: Inhibition of Inflammatory Mediator Release

CompoundBioassay TypeCell TypeIC50Reference
Mizolastine LTC4 release (anti-IgE induced)Human basophilsIC50: 3.85 µM[7]
Mizolastine LTC4 release (anti-IgE induced)Human lung mast cellsIC50: 3.92 µM[7]
Loratadine --No significant effect on lipoxygenase pathway[2]
Cetirizine Histamine releaseRat basophilic leukemia (RBL-2H3) cellsInhibition of 29% at 62.5 ng/mL[3]

Proposed Novel Bioassay: Intracellular Calcium Mobilization Assay

A cell-based functional bioassay measuring the inhibition of histamine-induced intracellular calcium mobilization is a robust method for quantifying the activity of H1 receptor antagonists. This assay directly measures the functional consequence of H1 receptor activation, which is coupled to the Gq signaling pathway leading to an increase in intracellular calcium.

Experimental Protocol: Intracellular Calcium Mobilization Assay

Objective: To determine the potency (IC50) of this compound and other H1 antagonists in inhibiting histamine-induced intracellular calcium flux in a cell line stably expressing the human histamine H1 receptor.

Materials:

  • CHO-K1 or HEK293 cell line stably expressing the human histamine H1 receptor.

  • Cell culture medium (e.g., Ham's F-12 or DMEM with 10% FBS, penicillin/streptomycin).

  • Fluo-4 AM or other suitable calcium-sensitive fluorescent dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Histamine dihydrochloride.

  • This compound, Loratadine, Cetirizine.

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities and automated injection.

Methodology:

  • Cell Culture and Plating:

    • Culture the H1 receptor-expressing cells according to standard protocols.

    • Seed the cells into the microplates at an optimized density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the wells and add the loading buffer.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • Wash the cells with HBSS to remove excess dye.

  • Compound Incubation:

    • Prepare serial dilutions of Mizolastine, Loratadine, and Cetirizine in HBSS.

    • Add the antagonist solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (HBSS).

  • Histamine Stimulation and Data Acquisition:

    • Prepare a histamine solution in HBSS at a concentration that elicits a submaximal response (e.g., EC80), as determined in preliminary experiments.

    • Place the microplate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Use the plate reader's injector to add the histamine solution to all wells simultaneously.

    • Immediately begin kinetic measurement of fluorescence intensity for a set period (e.g., 2-3 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after histamine addition.

    • Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a potent antagonist (100% inhibition).

    • Plot the normalized response against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Validation Parameters for the Novel Bioassay

The validation of this novel bioassay should be conducted in accordance with ICH Q2(R1) guidelines, where applicable, and should assess the following parameters:

  • Specificity: The assay should demonstrate that the inhibitory effect is specific to the H1 receptor. This can be confirmed using a parental cell line lacking the H1 receptor, where no histamine-induced calcium flux should be observed.

  • Accuracy: The closeness of the measured IC50 value to the true value. This can be assessed by comparing the results to a well-characterized reference standard.

  • Precision:

    • Repeatability (Intra-assay precision): The precision of multiple measurements of the same sample within the same assay run.

    • Intermediate Precision (Inter-assay precision): The precision of measurements of the same sample on different days, by different analysts, or with different equipment.

  • Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. For an IC50 determination, the range should encompass the full dose-response curve.

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation times, cell seeding density, temperature).

  • System Suitability: A set of tests to ensure that the assay is performing as expected on the day of analysis (e.g., Z'-factor, signal-to-background ratio).

Visualizing Key Processes

Mizolastine Signaling Pathway

Mizolastine_Signaling_Pathway cluster_cell Cell Membrane Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Agonist (Binds and Activates) Gq Gq protein H1R->Gq Activates Mizolastine Mizolastine Mizolastine->H1R Antagonist (Blocks Binding) PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Intracellular Ca2+ (Increase) ER->Ca2_cyto Releases Ca2+ Ca2_ER Allergic_Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca2_cyto->Allergic_Response Leads to PKC->Allergic_Response Leads to

Caption: Mizolastine blocks the histamine H1 receptor signaling pathway.

Experimental Workflow for Novel Bioassay Validation

Bioassay_Validation_Workflow cluster_planning Phase 1: Planning and Development cluster_validation Phase 2: Validation cluster_implementation Phase 3: Implementation and Monitoring Define_Purpose Define Assay Purpose (e.g., Potency Testing) Select_Method Select Bioassay Method (e.g., Calcium Flux) Define_Purpose->Select_Method Develop_Protocol Develop Detailed Protocol Select_Method->Develop_Protocol Optimize_Parameters Optimize Key Parameters (Cell Density, Reagent Conc.) Develop_Protocol->Optimize_Parameters Specificity Specificity Testing Optimize_Parameters->Specificity Accuracy Accuracy Assessment Specificity->Accuracy Precision Precision Evaluation (Intra- & Inter-assay) Accuracy->Precision Linearity_Range Linearity and Range Determination Precision->Linearity_Range Robustness Robustness Testing Linearity_Range->Robustness System_Suitability Define System Suitability Criteria Robustness->System_Suitability Finalize_SOP Finalize Standard Operating Procedure (SOP) System_Suitability->Finalize_SOP Routine_Use Routine Assay Use Finalize_SOP->Routine_Use Monitor_Performance Continuous Performance Monitoring Routine_Use->Monitor_Performance Revalidation Revalidation if Changes Occur Monitor_Performance->Revalidation

Caption: Workflow for the validation of a novel bioassay.

Logical Relationship for Performance Comparison

Performance_Comparison cluster_compounds Test Compounds cluster_assays In Vitro Bioassays cluster_endpoints Performance Endpoints cluster_comparison Comparative Analysis Mizolastine Mizolastine Binding_Assay Receptor Binding Assay Mizolastine->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Flux) Mizolastine->Functional_Assay Mediator_Release_Assay Mediator Release Assay Mizolastine->Mediator_Release_Assay Loratadine Loratadine Loratadine->Binding_Assay Loratadine->Functional_Assay Loratadine->Mediator_Release_Assay Cetirizine Cetirizine Cetirizine->Binding_Assay Cetirizine->Functional_Assay Cetirizine->Mediator_Release_Assay Affinity Binding Affinity (Ki / IC50) Binding_Assay->Affinity Potency Functional Potency (IC50) Functional_Assay->Potency Efficacy Maximal Inhibition (Emax) Functional_Assay->Efficacy Mediator_Release_Assay->Potency Head_to_Head Head-to-Head Comparison (Relative Potency & Efficacy) Affinity->Head_to_Head Potency->Head_to_Head Efficacy->Head_to_Head

Caption: Logical framework for comparing antihistamine performance.

References

A Comparative Guide to HPLC and LC-MS/MS Methods for Mizolastine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the development of pharmaceutical products, the validation of analytical methods is a critical step to ensure the reliability and consistency of results. For Mizolastine (B1677215), a second-generation antihistamine, both High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for its quantification in biological matrices. This guide provides an objective comparison of these two methods, supported by experimental data, to assist researchers in selecting the appropriate technique for their specific needs, such as pharmacokinetic studies or routine quality control.

The cross-validation of analytical methods is essential when data from different techniques are to be compared or combined. It ensures that the methods provide equivalent results and that any observed differences are within acceptable limits. This process is particularly important when transitioning from a less sensitive method like HPLC to a more sensitive one like LC-MS/MS during different phases of drug development.

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are crucial for reproducibility and comparison. Below are representative protocols for the analysis of Mizolastine in human plasma.

High-Performance Liquid Chromatography (HPLC) Protocol

A common approach for Mizolastine analysis by HPLC involves protein precipitation or liquid-liquid extraction followed by chromatographic separation and UV detection.

  • Sample Preparation (Liquid-Liquid Extraction): To 500 µL of plasma, an internal standard (e.g., pioglitazone (B448) hydrochloride) is added, followed by 4 mL of diethyl ether for extraction. The organic layer is separated, evaporated, and the residue is reconstituted for injection. An alternative method includes a back-extraction step to preconcentrate the drug, enhancing sensitivity[1][2].

  • Chromatographic Conditions:

    • Column: A HiQ sil C18 V (4.6 mm × 150 mm, 5 μm) or a C8 type column is typically used[1][3].

    • Mobile Phase: A mixture of 0.025 mol·L-1 potassium phosphate (B84403) buffer, acetonitrile, and methanol (B129727) (e.g., in a 75:25:5 ratio) with the pH adjusted to 2.85 is effective[3].

    • Flow Rate: A flow rate of 0.5 mL·min-1 is commonly employed[3].

    • Detection: UV detection is performed at a wavelength of 285 nm[1][3].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS methods offer higher sensitivity and selectivity, making them ideal for bioanalytical studies where low concentrations of the drug are expected.

  • Sample Preparation (Protein Precipitation): A simple and rapid method involves the deproteinization of plasma samples with methanol[4].

  • Chromatographic Conditions:

    • Column: An Agilent Zorbax C18 column is a suitable choice for separation[4].

    • Mobile Phase: A mobile phase consisting of 10mM ammonium (B1175870) acetate (B1210297) buffer with 0.1% formic acid and methanol (e.g., in a 20:80, v/v ratio) is used[4].

    • Flow Rate: A higher flow rate, such as 1.0 mL·min-1, can be used to achieve shorter run times[4].

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used[4].

    • Detection: The analysis is performed in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity[5].

Method Performance Comparison

The validation parameters of both methods are summarized below to provide a clear comparison of their performance characteristics.

Parameter HPLC-UV Method LC-MS/MS Method
Linearity Range 20.8–554.7 ng/mL[3]0.5–600 ng/mL[4]
Correlation Coefficient (r) 0.9994[3]≥ 0.99[6]
Lower Limit of Quantification (LLOQ) 20.8 ng/mL[3] (can be as low as 0.5 ng/mL with preconcentration[1][2])0.5 ng/mL[4]
Intra-day Precision (%RSD) 4.58%–8.25%[2][3]< 11.2%[4]
Inter-day Precision (%RSD) 2.08%–7.65%[2][3]< 11.2%[4]
Extraction Recovery 77.93%–88.84%[2][3]Not explicitly stated, but protein precipitation is generally efficient.
Run Time Not specified, but generally longer than LC-MS/MS.< 3.5 minutes[4]

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for the analytical methods and the cross-validation logic.

Analytical_Method_Workflow cluster_HPLC HPLC Workflow cluster_LCMS LC-MS/MS Workflow H_Sample Plasma Sample H_Prep Liquid-Liquid Extraction H_Sample->H_Prep H_Inject HPLC Injection H_Prep->H_Inject H_Sep C18/C8 Separation H_Inject->H_Sep H_Detect UV Detection (285 nm) H_Sep->H_Detect H_Data Data Analysis H_Detect->H_Data L_Sample Plasma Sample L_Prep Protein Precipitation L_Sample->L_Prep L_Inject LC Injection L_Prep->L_Inject L_Sep C18 Separation L_Inject->L_Sep L_Detect MS/MS Detection (MRM) L_Sep->L_Detect L_Data Data Analysis L_Detect->L_Data

Figure 1: Comparative workflows for HPLC and LC-MS/MS analysis of Mizolastine.

Cross_Validation_Logic cluster_Process Cross-Validation Process Samples Set of Incurred Study Samples Split Split Samples Samples->Split HPLC_Analysis Analyze with HPLC Method Split->HPLC_Analysis Group 1 LCMS_Analysis Analyze with LC-MS/MS Method Split->LCMS_Analysis Group 2 Results_HPLC Concentration Data (HPLC) HPLC_Analysis->Results_HPLC Results_LCMS Concentration Data (LC-MS/MS) LCMS_Analysis->Results_LCMS Compare Statistical Comparison (e.g., Bland-Altman, Regression) Results_HPLC->Compare Results_LCMS->Compare Conclusion Assess Method Equivalency Compare->Conclusion

Figure 2: Logical workflow for the cross-validation of two bioanalytical methods.
Objective Comparison and Conclusion

The primary advantages of the LC-MS/MS method over the HPLC-UV method for Mizolastine analysis are its superior sensitivity and selectivity. The LLOQ for the LC-MS/MS method is significantly lower (0.5 ng/mL) compared to the standard HPLC method (20.8 ng/mL)[3][4]. While the HPLC method's sensitivity can be improved to 0.5 ng/mL through a more complex liquid-liquid extraction with a back-extraction step, the LC-MS/MS method achieves this with a much simpler protein precipitation protocol[1][2][4]. This translates to faster sample processing and higher throughput.

The selectivity of LC-MS/MS, owing to the monitoring of specific precursor-to-product ion transitions, minimizes the risk of interference from endogenous plasma components, leading to more reliable and accurate results at low concentrations. The shorter run time of the LC-MS/MS method (<3.5 minutes) further enhances its suitability for high-throughput applications like pharmacokinetic studies[4].

References

Mizolastine Dihydrochloride: A Comparative Analysis of the Parent Drug and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mizolastine (B1677215) dihydrochloride, a second-generation H1 receptor antagonist, undergoes extensive metabolism in the body. This guide provides a comparative analysis of mizolastine and its metabolites, focusing on their pharmacokinetic profiles and the metabolic pathways involved. The information presented is supported by experimental data to aid in research and drug development.

Pharmacokinetic Profile of Mizolastine

Mizolastine is rapidly absorbed after oral administration, with peak plasma concentrations reached in approximately 1 to 1.5 hours.[1][2][3] It exhibits linear pharmacokinetics, and its absolute bioavailability is about 65%.[1][2][3] The drug is highly bound to plasma proteins (>98%).[1][3] The terminal elimination half-life of mizolastine ranges from 7.3 to 17.1 hours.[1][3]

Pharmacokinetic ParameterValueReference
Time to Peak Plasma Concentration (Tmax) ~1 - 1.5 hours[1][2][3]
Absolute Bioavailability ~65%[1][2][3]
Plasma Protein Binding >98%[1][3]
Terminal Elimination Half-life (t½) 7.3 - 17.1 hours[1][3]
Apparent Volume of Distribution 1 - 1.4 L/kg[1][3]

Metabolic Pathways of Mizolastine

Mizolastine is extensively metabolized in the liver, with the primary pathway being glucuronidation.[2][3][4] A minor metabolic route involves the cytochrome P450 system, specifically the CYP3A4 enzyme, which leads to the formation of hydroxylated metabolites.[2][4] Other CYP enzymes like CYP2A6 and CYP2D6 are also involved to a lesser extent.[3]

A critical finding from multiple studies is that none of the identified metabolites of mizolastine are pharmacologically active .[2][4][5] This indicates that the therapeutic effects of mizolastine are attributable to the parent compound itself.

Mizolastine_Metabolism cluster_phase_ii Phase II Metabolism (Major Pathway) cluster_phase_i Phase I Metabolism (Minor Pathway) Mizolastine Mizolastine Glucuronidation Glucuronidation (UGTs) Mizolastine->Glucuronidation Oxidation Oxidation (CYP3A4, CYP2A6, CYP2D6) Mizolastine->Oxidation Mizolastine_Glucuronide Mizolastine-Glucuronide (Inactive) Glucuronidation->Mizolastine_Glucuronide Hydroxylated_Metabolites Hydroxylated Metabolites (Inactive) Oxidation->Hydroxylated_Metabolites

Metabolic pathways of Mizolastine.

Experimental Protocols

Determination of Pharmacokinetic Parameters

The pharmacokinetic parameters of mizolastine are typically determined in healthy volunteers or patient populations. Following oral administration of a single or multiple doses of mizolastine, serial blood samples are collected over a specified period. Plasma concentrations of mizolastine are then quantified using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometric (MS) detection. The pharmacokinetic parameters are subsequently calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.

PK_Workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analytical Phase cluster_calculation Data Analysis Phase Dosing Oral Administration of Mizolastine Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation HPLC_Analysis HPLC-UV/MS Analysis Plasma_Separation->HPLC_Analysis PK_Parameters Calculation of Pharmacokinetic Parameters HPLC_Analysis->PK_Parameters

Experimental workflow for pharmacokinetic analysis.
In Vitro Metabolism Studies

To identify the enzymes responsible for mizolastine metabolism, in vitro studies are conducted using human liver microsomes or recombinant human cytochrome P450 enzymes. Mizolastine is incubated with these enzyme systems in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions, UDPGA for UGT-mediated reactions). The formation of metabolites is then monitored over time using analytical techniques such as LC-MS/MS. This allows for the characterization of the metabolic pathways and the specific enzymes involved.

Comparative Summary

The primary distinguishing feature between mizolastine and its metabolites is their pharmacological activity. While mizolastine is a potent H1 receptor antagonist, its metabolites are inactive.[2][4][5] This has significant implications for the drug's efficacy and potential for drug-drug interactions. The extensive metabolism to inactive compounds contributes to the termination of the drug's action.

References

In vivo efficacy comparison of Mizolastine and fexofenadine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of second-generation antihistamines, Mizolastine (B1677215) and Fexofenadine (B15129) are prominent players in the management of allergic conditions. Both drugs are valued for their efficacy in treating allergic rhinitis and urticaria with a reduced sedative profile compared to their first-generation predecessors. This guide provides a detailed in vivo comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and potential applications of these compounds.

Comparative Efficacy in Allergic Rhinitis

A key area of investigation for antihistamines is their ability to alleviate the symptoms of allergic rhinitis. A double-blind, randomized, placebo-controlled study provides a direct comparison of single doses of Mizolastine (10 mg) and Fexofenadine (120 mg) in patients with allergic rhinitis subjected to a nasal allergen challenge.[1][2]

Key Findings:

  • Symptom Reduction: Mizolastine demonstrated a statistically significant reduction in overall clinical symptoms of allergic rhinitis (rhinorrhea, itching, sneezing, obstruction) compared to placebo (p < 0.03).[1][2]

  • Cytokine Modulation: Mizolastine was effective in reducing the levels of pro-inflammatory cytokines IL-1β (p = 0.003), IL-6 (p < 0.007), and TNF-α (p < 0.003) in the early phase after allergen challenge, as compared to placebo.[1][2] Fexofenadine also showed a significant reduction in IL-6 (p < 0.004) and TNF-α (p < 0.004) levels, but its effect on IL-1β was not statistically significant.[1][2]

ParameterMizolastine (10 mg) vs. PlaceboFexofenadine (120 mg) vs. Placebo
Clinical Symptoms Significant Reduction (p < 0.03)[1][2]Not specified as a primary outcome in the provided abstract
IL-1β Levels Significant Reduction (p = 0.003)[1][2]No Significant Reduction
IL-6 Levels Significant Reduction (p < 0.007)[1][2]Significant Reduction (p < 0.004)[1][2]
TNF-α Levels Significant Reduction (p < 0.003)[1][2]Significant Reduction (p < 0.004)[1][2]

Table 1: Comparison of Mizolastine and Fexofenadine on Allergic Rhinitis Symptoms and Cytokines

Antihistaminic Potency: Wheal and Flare Inhibition

The histamine-induced wheal and flare response is a standard in vivo model to assess the potency and duration of action of antihistamines. A single-dose, crossover study in healthy male volunteers compared the effects of Mizolastine (10 mg) and Fexofenadine (180 mg) on histamine-induced skin reactions.[3]

Key Findings:

  • Onset and Peak Action: Both Mizolastine and Fexofenadine demonstrated a rapid onset of action, inhibiting the wheal and flare response within one hour of administration.[3] Their peak inhibitory effect was observed at 4 hours post-dose.[3]

  • Overall Potency: In this study, Fexofenadine and Mizolastine were found to have almost identical effects in inhibiting the wheal formation.[3]

ParameterMizolastine (10 mg)Fexofenadine (180 mg)
Onset of Action 1 hour[3]1 hour[3]
Peak Inhibition 4 hours[3]4 hours[3]
Wheal Inhibition Similar to Fexofenadine[3]Similar to Mizolastine[3]

Table 2: Comparison of Mizolastine and Fexofenadine on Histamine-Induced Wheal and Flare

Pharmacokinetic Profile

The in vivo efficacy of a drug is intrinsically linked to its pharmacokinetic properties.

ParameterMizolastineFexofenadine
Time to Peak Plasma Level (tmax) ~1.5 hours[4]1-3 hours[5][6]
Metabolism Extensively metabolized[7][8]Minimally metabolized (~5%)[7][8]
Elimination Half-life ~13 hours[4]~11-15 hours[6]
Absolute Bioavailability 50-65%[7][8]At least 33%[7][8]

Table 3: Pharmacokinetic Comparison of Mizolastine and Fexofenadine

Experimental Protocols

Allergic Rhinitis and Cytokine Modulation Study
  • Study Design: A double-blind, randomized, placebo-controlled study.[1][2]

  • Subjects: 30 patients with allergic rhinitis.[1][2]

  • Intervention: A single dose of Mizolastine (10 mg), Fexofenadine (120 mg), or placebo was administered.[1][2]

  • Procedure: Six hours after treatment, patients underwent an allergen-specific nasal challenge (ASNC).[1][2]

  • Outcome Measures: Nasal symptoms (rhinorrhea, itching, sneezing, obstruction) and cytokine levels (IL-1β, IL-6, and TNF-α) were evaluated 30 minutes after the ASNC.[1][2]

Histamine-Induced Wheal and Flare Study
  • Study Design: A double-blind, randomized, single-dose, crossover study.[3]

  • Subjects: 18 healthy male volunteers.[3]

  • Intervention: Single doses of Mizolastine (10 mg), Fexofenadine (180 mg), or placebo were administered.[3]

  • Procedure: Epicutaneous histamine (B1213489) dihydrochloride (B599025) (100 mg/mL) challenge was performed at 0, 0.5, 1, 2, 4, 6, 8, 10, 12, and 24 hours after each dose.[3]

  • Outcome Measures: The surface areas of the resulting wheal and flare were measured at each time point.[3]

Signaling Pathways and Experimental Workflow

Mechanism of Action: H1 Receptor Antagonism

Both Mizolastine and Fexofenadine exert their primary effect by acting as inverse agonists at the H1 histamine receptor. This action stabilizes the inactive conformation of the receptor, preventing histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms.[6][9][10]

cluster_0 Allergen Exposure cluster_1 Mast Cell / Basophil cluster_2 Target Cell Allergen Allergen Mast_Cell Mast Cell / Basophil Allergen->Mast_Cell Histamine_Release Histamine Release Mast_Cell->Histamine_Release Degranulation H1_Receptor H1 Receptor Histamine_Release->H1_Receptor Binds to Signaling_Cascade Signaling Cascade H1_Receptor->Signaling_Cascade Allergic_Symptoms Allergic Symptoms Signaling_Cascade->Allergic_Symptoms Mizolastine Mizolastine Mizolastine->H1_Receptor Blocks Fexofenadine Fexofenadine Fexofenadine->H1_Receptor Blocks

Caption: Mechanism of action of Mizolastine and Fexofenadine.

Comparative In Vivo Efficacy Experimental Workflow

The following diagram illustrates a typical workflow for comparing the in vivo efficacy of two antihistamines in a clinical setting.

Start Patient Recruitment (Allergic Condition) Randomization Randomization Start->Randomization Group_A Group A: Mizolastine Randomization->Group_A Group_B Group B: Fexofenadine Randomization->Group_B Group_C Group C: Placebo Randomization->Group_C Allergen_Challenge Allergen Challenge (e.g., Nasal or Skin Prick) Group_A->Allergen_Challenge Group_B->Allergen_Challenge Group_C->Allergen_Challenge Data_Collection Data Collection (Symptoms, Biomarkers) Allergen_Challenge->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Comparative Efficacy Results Analysis->Results

Caption: Experimental workflow for in vivo efficacy comparison.

Conclusion

Both Mizolastine and Fexofenadine are effective second-generation antihistamines with rapid onsets of action. The available in vivo data suggests that Mizolastine may offer a broader anti-inflammatory effect by significantly reducing a wider range of pro-inflammatory cytokines in the early phase of an allergic reaction compared to Fexofenadine. In terms of antihistaminic potency as measured by wheal and flare inhibition, both drugs exhibit comparable efficacy. These findings provide valuable insights for researchers and clinicians in selecting an appropriate antihistamine based on the specific inflammatory profile of the allergic condition being targeted. Further head-to-head clinical trials are warranted to expand upon these findings and to explore the long-term comparative efficacy and safety of these two agents in various allergic disorders.

References

A Researcher's Guide to Validating Mizolastine Dihydrochloride Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies is paramount for accurate and reproducible results. This guide provides a comprehensive framework for validating a Mizolastine (B1677215) dihydrochloride (B599025) antibody, comparing its performance, and presenting supporting experimental data.

Mizolastine is a second-generation antihistamine that acts as a selective antagonist of the peripheral histamine (B1213489) H1 receptor.[1][2][3] It is used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1] Beyond its antihistaminic effects, Mizolastine has demonstrated anti-inflammatory properties by inhibiting the release of inflammatory mediators.[2] Studies have shown that Mizolastine can suppress the activation of the PI3K downstream signaling molecule Akt, which is stimulated by antigens.[4][5]

Given its therapeutic importance, the ability to accurately detect and quantify Mizolastine is crucial. An antibody specific to Mizolastine dihydrochloride would be a valuable tool for various applications, including pharmacokinetic studies, drug monitoring, and research into its mechanism of action. However, the reliability of any antibody-based assay hinges on the antibody's specificity.

Comparative Analysis of Antibody Validation Methods

Validating an antibody for a small molecule like Mizolastine requires a multi-faceted approach. Below is a comparison of key experimental methods to ascertain the specificity of a putative this compound antibody.

Validation Method Principle Information Gained Potential for Mizolastine Antibody Alternative Antibodies/Methods
Competitive ELISA The sample (containing Mizolastine) competes with a Mizolastine-conjugate for binding to the antibody. A lower signal indicates higher Mizolastine concentration.[6][7]Quantitative measurement of Mizolastine concentration. High specificity if structurally similar molecules show low cross-reactivity.High. This is a primary method for quantifying small molecules.[7]Antibodies against other antihistamines (for cross-reactivity testing), Liquid Chromatography-Mass Spectrometry (LC-MS).
Western Blot (on a Mizolastine-protein conjugate) Detects the antibody's ability to bind to Mizolastine that has been chemically conjugated to a carrier protein.Confirms direct binding to the Mizolastine molecule.Moderate. Useful for initial screening but does not provide quantitative data in a complex matrix.N/A
Immunoprecipitation (IP) followed by Mass Spectrometry (MS) The antibody is used to capture Mizolastine (or a conjugate) from a solution, and the captured molecule is identified by MS.Confirms the identity of the molecule bound by the antibody.[8]High. Provides definitive evidence of the antibody's target.N/A
Cross-Reactivity Panel Competitive ELISA is performed with a panel of molecules structurally related to Mizolastine.Determines the degree to which the antibody binds to other similar compounds.High. Essential for demonstrating specificity.N/A
Experimental Protocols

Detailed methodologies are crucial for the reproducibility of validation experiments.

1. Competitive ELISA for Mizolastine Quantification

This assay is designed to quantify Mizolastine in a sample.

Materials:

  • Microtiter plates coated with a Mizolastine-protein conjugate (e.g., Mizolastine-BSA).

  • This compound antibody.

  • This compound standards of known concentrations.

  • HRP-conjugated secondary antibody.

  • TMB substrate.

  • Stop solution (e.g., 1M H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Assay buffer (e.g., PBS with 1% BSA).

Protocol:

  • Add Mizolastine standards and samples to the wells of the microtiter plate.

  • Add the this compound antibody to each well and incubate for 1-2 hours at room temperature.

  • Wash the plate multiple times with wash buffer.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate again.

  • Add TMB substrate and incubate in the dark until a color develops.

  • Add stop solution to quench the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance versus the concentration of the Mizolastine standards. The concentration of Mizolastine in the samples can then be determined from this curve.

2. Western Blot for Mizolastine-Protein Conjugate Detection

This protocol verifies the antibody's ability to recognize Mizolastine when conjugated to a protein.

Materials:

  • Mizolastine-BSA conjugate.

  • BSA (as a negative control).

  • SDS-PAGE gels.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • This compound antibody.

  • HRP-conjugated secondary antibody.

  • ECL substrate.

  • Imaging system.

Protocol:

  • Run the Mizolastine-BSA conjugate and BSA control on an SDS-PAGE gel.

  • Transfer the proteins from the gel to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the this compound antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again.

  • Add ECL substrate and visualize the bands using an imaging system. A band should be present for the Mizolastine-BSA conjugate but not for the BSA control.

Visualizing Experimental Workflows and Signaling Pathways
Mizolastine Signaling Pathway

Mizolastine primarily acts by blocking the histamine H1 receptor.[2][9] Additionally, it has been shown to inhibit the antigen-induced activation of the PI3K/Akt signaling pathway.[4][5]

Mizolastine_Signaling_Pathway cluster_antigen Antigen Stimulation cluster_pathway Cellular Signaling cluster_response Cellular Response Antigen Antigen PI3K PI3K Antigen->PI3K Activates Akt Akt PI3K->Akt Activates Cytokine_Release Cytokine Release Akt->Cytokine_Release Promotes PKC PKC PKC->Akt Phosphorylates Mizolastine Mizolastine Mizolastine->Akt Inhibits Activation H1_Receptor Histamine H1 Receptor Mizolastine->H1_Receptor Blocks Histamine Histamine Histamine->H1_Receptor Binds

Caption: Mizolastine's dual mechanism of action.

Antibody Specificity Validation Workflow

A logical workflow is essential for systematic antibody validation.

Antibody_Validation_Workflow Start Start: Putative Mizolastine Antibody Competitive_ELISA Competitive ELISA with Mizolastine Standards Start->Competitive_ELISA Western_Blot Western Blot vs. Mizolastine-Conjugate Start->Western_Blot Cross_Reactivity Cross-Reactivity Panel (Competitive ELISA) Start->Cross_Reactivity IP_MS Immunoprecipitation- Mass Spectrometry Start->IP_MS Data_Analysis Data Analysis and Comparison Competitive_ELISA->Data_Analysis Western_Blot->Data_Analysis Cross_Reactivity->Data_Analysis IP_MS->Data_Analysis Validated Antibody Validated Data_Analysis->Validated Specific Not_Validated Antibody Not Specific Data_Analysis->Not_Validated Non-Specific

Caption: Workflow for validating antibody specificity.

By following these rigorous validation protocols and comparing the results against alternative methods, researchers can confidently establish the specificity of a this compound antibody. This ensures the reliability of experimental data and contributes to the advancement of research and drug development.

References

Benchmarking Mizolastine Dihydrochloride: A Comparative Performance Analysis Against New Generation Antihamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Mizolastine (B1677215) dihydrochloride (B599025), a second-generation antihistamine, against newer generation antihistamines. The following sections detail the mechanism of action, comparative efficacy, and safety profiles, supported by experimental data and protocols to inform research and development decisions.

Mechanism of Action: A Shared Target with Subtle Differences

Mizolastine is a potent and selective antagonist of the histamine (B1213489) H1 receptor.[1] Like other second-generation antihistamines, it functions as an inverse agonist, stabilizing the inactive conformation of the H1 receptor and thereby preventing histamine-induced downstream signaling cascades that lead to allergic symptoms.[2] This blockade of H1 receptors in peripheral tissues, such as smooth muscle and endothelium, suppresses the classic symptoms of allergic reactions, including itching, runny nose, and sneezing.[3]

Newer generation antihistamines, which include metabolites and enantiomers of second-generation drugs like Levocetirizine (an enantiomer of Cetirizine) and Desloratadine (a metabolite of Loratadine), share this primary mechanism of action.[4] The key distinction between generations lies in their selectivity for the peripheral H1 receptor and their reduced ability to cross the blood-brain barrier, which minimizes sedative effects.[3][5]

Mizolastine has also demonstrated additional anti-inflammatory and antiallergic properties beyond H1 receptor antagonism.[6][7] It has been shown to inhibit the release of inflammatory mediators like leukotrienes and prostaglandins, which can contribute to the exacerbation of allergic reactions.[6] Furthermore, Mizolastine can inhibit the mRNA expression of various inflammatory cytokines and chemokines.[8][9]

Histamine_H1_Receptor_Signaling_Pathway Histamine Histamine H1R H1 Receptor (Inactive) Histamine->H1R Binds to H1R_active H1 Receptor (Active) H1R->H1R_active Activates Gq Gq Protein H1R_active->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Allergic_Symptoms Allergic Symptoms (e.g., vasodilation, increased vascular permeability) Ca2->Allergic_Symptoms PKC->Allergic_Symptoms Mizolastine Mizolastine Mizolastine->H1R Blocks

Figure 1: Histamine H1 Receptor Signaling Pathway and Mizolastine's Point of Intervention.

Comparative Efficacy

Clinical trials have demonstrated that Mizolastine is significantly more effective than placebo and comparable in efficacy to other second-generation antihistamines, such as Loratadine (B1675096) and Cetirizine (B192768), in managing allergic rhinitis and chronic idiopathic urticaria.[7][10][11]

Allergic Rhinitis

In a double-blind study comparing Mizolastine (10 mg daily) with Loratadine (10 mg daily) for perennial allergic rhinitis, both treatments showed comparable and significant symptom relief over a four-week period.[10][12] Similarly, a study comparing Mizolastine (10 mg daily) with Cetirizine (10 mg daily) in seasonal allergic rhinoconjunctivitis found both to be equally effective, with a rapid onset of action within two hours.[13] Interestingly, during the first three days of this study, Mizolastine was found to relieve symptoms more effectively than Cetirizine.[13]

Parameter Mizolastine (10 mg) Loratadine (10 mg) Cetirizine (10 mg) Placebo Reference
Decrease in Total Nasal Score (Perennial Allergic Rhinitis) 66.6%61.3%--[10][12]
Decrease in Total Ocular Score (Perennial Allergic Rhinitis) 74.8%76.4%--[10][12]
Change in Total Symptom Score from Baseline (Seasonal Allergic Rhinoconjunctivitis, Day 7) -6.40 ± 5.71--6.24 ± 5.24-4.11 ± 5.91[13]
Responder Rate (≥50% decrease in Total Symptom Score, Day 7) 55%-53%40%[13]
Chronic Idiopathic Urticaria

Mizolastine has also been shown to be effective in the long-term management of chronic idiopathic urticaria (CIU).[14] A study comparing Mizolastine (10 mg daily) with Loratadine (10 mg daily) and placebo in CIU demonstrated that both active treatments were significantly more effective than placebo in reducing pruritus and the number of urticarial episodes.[15] Another study comparing Mizolastine with Loratadine in severe CIU found both to be well-tolerated and effective, with Mizolastine showing a potential for a faster onset of action and a positive effect on angioedema.[16]

Parameter Mizolastine (10 mg) Loratadine (10 mg) Placebo Reference
Decrease in Pruritus Severity (VAS, mm) after 2 weeks -36.7-29.8-16.3[15]
Reduction in Weekly Urticaria Episodes after 2 weeks 7.98.313.3[15]
Reduction in Number of Urticaria Episodes per week 5.6 ± 16.36.4 ± 12.4-[16]
Reduction in Symptom Severity Score (VAS) 30.2 ± 39.0 mm30.5 ± 28.5 mm-[16]
Wheal and Flare Suppression

The histamine-induced wheal and flare test is a standard pharmacodynamic assay to assess the in vivo efficacy of H1 antihistamines.[17][18] Studies have shown that Mizolastine produces a prompt and sustained suppression of the histamine-induced wheal and flare response.[1] However, direct comparisons have indicated some differences in potency. One study found that Cetirizine (10 mg) was more effective than Mizolastine (10 mg) at suppressing the wheal and flare response 24 hours after a single dose.[19] In contrast, another study comparing Mizolastine and Loratadine in patients with CIU found that Mizolastine demonstrated a superior effect in reducing histamine-induced wheal and flare at certain histamine concentrations.[16]

Antihistamine Onset of Wheal Suppression Onset of Flare Suppression Reference
Cetirizine (10 mg) 60 min60 min[20]
Fexofenadine (B15129) (180 mg) 90 min90 min[20]
Loratadine (10 mg) 210 min150 min[20]

Safety and Tolerability Profile

Second-generation antihistamines, including Mizolastine, are generally well-tolerated and have a favorable safety profile compared to first-generation agents due to their reduced penetration of the blood-brain barrier.[4][5]

Sedative Effects

One of the primary advantages of second and third-generation antihistamines is their non-sedating nature.[3] Clinical studies have shown that Mizolastine at the therapeutic dose of 10 mg does not impair psychomotor function.[7] However, some studies have reported drowsiness as a possible side effect, although typically at a low incidence.[7] A review of studies assessing sedation using a proportional impairment ratio (a measure of the likelihood of causing sedative effects) indicated that Mizolastine has a higher ratio compared to some other second-generation antihistamines like Fexofenadine and Ebastine, but a lower ratio than first-generation antihistamines like Chlorpheniramine and Diphenhydramine.[21]

Antihistamine Proportional Impairment Ratio (All Tests) Proportional Impairment Ratio (Subjective Tests) Proportional Impairment Ratio (Objective Tests) Reference
Fexofenadine 0.000.000.00[21]
Ebastine 0.000.000.00[21]
Cetirizine 0.210.320.17[21]
Loratadine 0.290.070.38[21]
Mizolastine 0.500.400.52[21]
Chlorpheniramine 7.67Not Done4.67[21]
Diphenhydramine 27.50Not Done18.0[21]
Cardiac Safety

Certain second-generation antihistamines, such as terfenadine (B1681261) and astemizole, were withdrawn from the market due to their association with cardiac arrhythmias (torsades de pointes) resulting from the blockade of the hERG potassium channel.[22] Mizolastine has been studied for its potential cardiac effects. While in vitro studies have shown that Mizolastine can inhibit hERG K+ channels at certain concentrations, clinical studies have not demonstrated a dose-related increase in the QT interval.[22][23] Its clinical use has not been associated with ventricular dysrhythmias.[22] However, caution is advised, and Mizolastine is contraindicated in patients with cardiac disease, hepatic impairment, or those receiving medications that can prolong the QT interval or inhibit its metabolism.[7]

Experimental Protocols

Histamine-Induced Wheal and Flare Test

This pharmacodynamic study is a standard method to evaluate the in vivo efficacy of H1 antihistamines.[17]

  • Subjects: Healthy volunteers are typically recruited for these studies.

  • Procedure:

    • A baseline skin reaction is established by a skin prick test using a standardized concentration of histamine (e.g., 100 mg/ml).[24][25]

    • The resulting wheal (a raised, edematous lesion) and flare (surrounding erythema) are measured at a specific time point (e.g., 15-20 minutes) after the prick.[26]

    • The subjects are then administered a single dose of the antihistamine or placebo in a double-blind, crossover design.

    • The histamine skin prick test is repeated at various time intervals post-dosing (e.g., every 30 minutes for the first few hours, and then at longer intervals up to 24 hours) to assess the onset and duration of action of the antihistamine.[20][25]

    • The areas of the wheal and flare are measured at each time point, and the percentage of inhibition compared to baseline is calculated.

Wheal_and_Flare_Workflow Start Start Baseline Establish Baseline: Histamine Skin Prick Test Start->Baseline Measure_Baseline Measure Baseline Wheal and Flare Baseline->Measure_Baseline Administer Administer Antihistamine or Placebo Measure_Baseline->Administer Repeat_Test Repeat Histamine Prick Test at Timed Intervals Administer->Repeat_Test Measure_Post_Dose Measure Post-Dose Wheal and Flare Repeat_Test->Measure_Post_Dose Calculate Calculate Percentage Inhibition Measure_Post_Dose->Calculate End End Calculate->End

Figure 2: Experimental Workflow for the Histamine-Induced Wheal and Flare Test.
Assessment of Sedative Effects

The sedative potential of antihistamines is evaluated through a battery of objective and subjective tests in controlled clinical trials.[27]

  • Objective Tests: These are performance-based tests that measure cognitive and psychomotor functions. Examples include:

    • Critical Flicker Fusion Test: Measures the frequency at which a flickering light is perceived as continuous, an indicator of CNS arousal.

    • Choice Reaction Time: Assesses the speed and accuracy of response to a stimulus.

    • Digit Symbol Substitution Test: Evaluates cognitive processing speed and attention.

    • Tracking Tasks: Measure hand-eye coordination and motor control.

    • Driving Simulator Tests: Assess driving performance, including lane weaving and reaction time.[27]

  • Subjective Tests: These rely on self-reporting by the subjects using standardized scales. A common tool is the Visual Analogue Scale (VAS) for drowsiness, where subjects rate their level of sleepiness on a continuous line.

The experimental design is typically a double-blind, placebo-controlled, crossover study where subjects receive the antihistamine, a positive control (a known sedating antihistamine like diphenhydramine), and a placebo on different occasions.[28]

Conclusion: Positioning Mizolastine in the Antihistamine Landscape

Mizolastine dihydrochloride is an effective second-generation antihistamine with a rapid onset of action and a well-established efficacy profile comparable to other widely used second-generation agents like Loratadine and Cetirizine for the treatment of allergic rhinitis and chronic idiopathic urticaria.[7][10][13] Its additional anti-inflammatory properties may offer a therapeutic advantage in certain clinical scenarios.[6]

While generally non-sedating at its therapeutic dose, the potential for drowsiness, although low, should be considered, particularly when compared to newer agents with even lower CNS penetration.[7][21] The cardiac safety profile of Mizolastine appears favorable in the general population, but its contraindications in patients with pre-existing cardiac conditions or those on specific concomitant medications must be strictly adhered to.[7][22]

For researchers and drug development professionals, Mizolastine serves as a valuable benchmark. Its performance characteristics provide a solid reference point for the evaluation of novel antihistaminic compounds. Future research could focus on head-to-head trials with a broader range of third-generation antihistamines to further delineate its comparative efficacy and safety.

Mizolastine_Comparison Mizolastine This compound Efficacy Efficacy Mizolastine->Efficacy Safety Safety Mizolastine->Safety Kinetics Pharmacokinetics Mizolastine->Kinetics Comparable_Efficacy Comparable to Loratadine & Cetirizine in Allergic Rhinitis & Urticaria Efficacy->Comparable_Efficacy Anti_Inflammatory Additional Anti-inflammatory Properties Efficacy->Anti_Inflammatory Non_Sedating Generally Non-Sedating Safety->Non_Sedating Cardiac_Caution Cardiac Caution Advised in At-Risk Patients Safety->Cardiac_Caution Rapid_Onset Rapid Onset of Action Kinetics->Rapid_Onset

Figure 3: Key Performance Characteristics of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Mizolastine Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the proper and compliant disposal of Mizolastine dihydrochloride (B599025), ensuring the safety of personnel and the environment.

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount. This guide provides a detailed protocol for the proper disposal of Mizolastine dihydrochloride, a histamine (B1213489) H1-receptor antagonist, aligning with safety and regulatory best practices.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on hazards, handling, and emergency measures. According to available SDS, Mizolastine is harmful if swallowed, in contact with skin, or if inhaled.[1] It can also cause skin and serious eye irritation.[2]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Protective gloves

  • Protective clothing

  • Eye and face protection[2]

Ensure adequate ventilation to avoid inhalation of dust or fumes.[1][2] In case of accidental contact, wash skin thoroughly with soap and water and rinse eyes cautiously with water for several minutes.[2]

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including this compound, is governed by stringent federal and state regulations. The primary federal agencies involved in the U.S. are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[3][4][5]

The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from its generation to its final disposal.[3][5] In 2019, the EPA enacted the "Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P-List" (Subpart P), which provides specific guidelines for healthcare facilities and reverse distributors.[4][6] A key provision of Subpart P is the prohibition of sewering hazardous waste pharmaceuticals.[4]

It is imperative to check with state and local environmental regulatory agencies, as their rules may be more stringent than federal regulations.[3]

Step-by-Step Disposal Protocol for this compound

Given that the Safety Data Sheet for Mizolastine explicitly states it "Must not be disposed of together with household garbage. Do not allow product to reach sewage system," a cautious approach in line with hazardous pharmaceutical waste disposal is required.[1]

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is considered hazardous under RCRA. While not specifically listed, it is prudent to manage it as such due to its pharmacological activity and the precautionary statements in its SDS.

  • Segregate: Do not mix this compound waste with non-hazardous waste. Use a designated, properly labeled, and sealed container. Color-coded containers are often used to distinguish different types of pharmaceutical waste, with black containers typically used for RCRA hazardous pharmaceutical waste.

Step 2: Containerization and Labeling

  • Container: Use a leak-proof, durable container that can be securely sealed.

  • Labeling: Clearly label the container with "Hazardous Pharmaceutical Waste" and the specific chemical name, "this compound." Include the date of accumulation.

Step 3: On-Site Storage

  • Storage Area: Store the sealed container in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.

  • Accumulation Time: Be aware of the hazardous waste accumulation time limits set by the EPA and your state, which depend on your facility's generator status.

Step 4: Professional Waste Disposal

  • Engage a Licensed Contractor: The disposal of hazardous pharmaceutical waste must be handled by a licensed and reputable hazardous waste disposal company. These companies are knowledgeable about federal and state regulations and have the necessary permits for transportation and disposal.

  • Incineration: The most common and recommended method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[4] This process effectively destroys the active pharmaceutical ingredient.

  • Documentation: Maintain all records of waste characterization, container labeling, and manifests from the disposal contractor. This documentation is crucial for regulatory compliance.

Quantitative Data Summary

While specific quantitative disposal parameters for this compound are not available, the following table summarizes key hazard identification numbers from a Safety Data Sheet.

IdentifierValueSource
CAS Number108612-45-9[1][2]
Hazard Statement(s)H302, H312, H332 (Harmful if swallowed, in contact with skin or if inhaled)[1]
Hazard Statement(s)H315 (Causes skin irritation), H319 (Causes serious eye irritation)[2]
Precautionary Statement(s)P261 (Avoid breathing dust/fume/gas/mist/vapors/spray)[1]
Precautionary Statement(s)P280 (Wear protective gloves/protective clothing/eye protection/face protection)[2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

Mizolastine_Disposal_Workflow start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE (Gloves, Gown, Eye Protection) sds->ppe assess Assess Waste Characteristics (RCRA Hazardous?) ppe->assess segregate Segregate as Hazardous Pharmaceutical Waste assess->segregate Assume Hazardous based on SDS containerize Place in Labeled, Sealed, Leak-Proof Container segregate->containerize store Store in Designated Secure Area containerize->store contact Contact Licensed Hazardous Waste Disposal Contractor store->contact transport Arrange for Transport to Permitted Facility contact->transport incinerate Incineration at Permitted Facility transport->incinerate document Maintain Disposal Records (Manifests) incinerate->document end End: Compliant Disposal document->end

Caption: Workflow for the safe and compliant disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mizolastine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Mizolastine dihydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。